molecular formula C11H14O B8737859 2-Methyl-2-phenylbutanal

2-Methyl-2-phenylbutanal

Cat. No.: B8737859
M. Wt: 162.23 g/mol
InChI Key: KBFGOKRNYRGJCI-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylbutanal is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-2-phenylbutanal

InChI

InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

KBFGOKRNYRGJCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

2-Methyl-2-phenylbutanal CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-2-phenylbutanal

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aldehyde of interest in organic synthesis and potentially in materials science and pharmacology. This document consolidates available data on its chemical identity, physicochemical properties, and safety considerations. Due to a lack of extensive published research on this specific molecule, this guide also presents a proposed synthetic route and discusses expected analytical characterizations based on its structure. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity

This compound is an organic compound characterized by a butyraldehyde (B50154) backbone substituted with a methyl and a phenyl group at the alpha position.

IdentifierValue
IUPAC Name This compound
CAS Number 4370-86-9[1]
Molecular Formula C₁₁H₁₄O[2]
Synonyms 2-Phenyl-2-methylbutanal, 2-methyl-2-phenylbutyraldehyde[2]
InChI InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3[2]
InChIKey KBFGOKRNYRGJCI-UHFFFAOYSA-N[2]
Canonical SMILES CCC(C)(C=O)C1=CC=CC=C1[2]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These values are computationally derived and serve as estimations.[2]

PropertyValue
Molecular Weight 162.23 g/mol [2]
XLogP3 2.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Exact Mass 162.104465066 Da[2]
Topological Polar Surface Area 17.1 Ų[2]
Heavy Atom Count 12[2]
Complexity 147[2]

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Methyl-2-phenylbutan-1-ol:

A potential route to the precursor alcohol involves the Grignard reaction between ethyl magnesium bromide and 2-phenylpropanal (B145474).

  • Reaction: 2-phenylpropanal + CH₃CH₂MgBr → 2-methyl-2-phenylbutan-1-ol

  • Procedure:

    • Prepare the Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Cool the Grignard solution in an ice bath and add a solution of 2-phenylpropanal in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-2-phenylbutan-1-ol.

    • Purify the alcohol by column chromatography or distillation.

Proposed Oxidation to this compound:

The synthesized 2-methyl-2-phenylbutan-1-ol can be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

  • Reaction: 2-methyl-2-phenylbutan-1-ol + PCC → this compound

  • Procedure:

    • Suspend pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) in a flask equipped with a stirrer.

    • Add a solution of 2-methyl-2-phenylbutan-1-ol in dichloromethane to the PCC suspension.

    • Stir the mixture at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the aldehyde by column chromatography.

G Proposed Synthetic Workflow for this compound cluster_0 Synthesis of Precursor Alcohol cluster_1 Oxidation to Aldehyde 2-phenylpropanal 2-phenylpropanal Grignard Reaction Grignard Reaction 2-phenylpropanal->Grignard Reaction Ethyl magnesium bromide Ethyl magnesium bromide Ethyl magnesium bromide->Grignard Reaction 2-methyl-2-phenylbutan-1-ol 2-methyl-2-phenylbutan-1-ol Grignard Reaction->2-methyl-2-phenylbutan-1-ol Oxidation Oxidation 2-methyl-2-phenylbutan-1-ol->Oxidation PCC PCC PCC->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure:

  • ¹H NMR:

    • A singlet for the aldehydic proton (CHO) around δ 9-10 ppm.

    • Multiplets for the aromatic protons of the phenyl group in the range of δ 7.2-7.5 ppm.

    • A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

    • A singlet for the methyl protons (-CH₃) directly attached to the chiral center.

    • A triplet for the terminal methyl protons of the ethyl group.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) in the range of δ 190-205 ppm.

    • Signals for the aromatic carbons between δ 125-145 ppm.

    • A signal for the quaternary carbon.

    • Signals for the aliphatic carbons of the methyl and ethyl groups.

  • IR Spectroscopy:

    • A strong C=O stretching band for the aldehyde at approximately 1725 cm⁻¹.

    • C-H stretching bands for the aldehydic proton around 2720 and 2820 cm⁻¹.

    • Aromatic C-H and C=C stretching bands.

    • Aliphatic C-H stretching bands.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to investigate its potential pharmacological or toxicological effects.

Safety and Handling

Hazard CategoryPrecautionary Statements
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Ground/bond container and receiving equipment.[3][4][5]
Health Hazards May cause skin irritation, serious eye irritation, and respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[3][4][6]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]
First Aid IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Storage Store in a well-ventilated place. Keep cool. Store locked up.[3][4]
Disposal Dispose of contents/container to an approved waste disposal plant.[3][4]

Disclaimer: This safety information is based on related compounds and should be used as a general guideline. A comprehensive risk assessment should be conducted before handling this compound.

References

An In-depth Technical Guide to 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Methyl-2-phenylbutanal is limited. This guide summarizes the existing computational data and provides a scientifically plausible, though not experimentally verified, synthesis protocol. All quantitative data presented herein are computationally derived unless otherwise specified and should be treated as estimates.

Core Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₄O, is an aldehyde characterized by a quaternary carbon at the alpha position, substituted with both a methyl and a phenyl group.[1] Due to a scarcity of experimental data, the following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values provide a foundational understanding of the compound's likely physical characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 4370-86-9BLD Pharm[2]
XLogP3 (Predicted) 2.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 162.104465066 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Complexity 147PubChem[1]

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis and Experimental Protocols

Overall Synthetic Scheme

The proposed synthesis involves a three-step process starting from phenylacetonitrile (B145931):

  • Ethylation of Phenylacetonitrile: Introduction of an ethyl group at the alpha position.

  • Methylation of 2-Phenylbutyronitrile: Introduction of a methyl group to the already substituted alpha position, creating the quaternary carbon center.

  • Reduction of 2-Methyl-2-phenylbutanenitrile (B8735662): Conversion of the nitrile group to an aldehyde using a reducing agent.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenylbutyronitrile

This procedure is adapted from a well-established method for the phase-transfer catalyzed alkylation of phenylacetonitrile.[3]

  • Materials:

    • Phenylacetonitrile

    • Ethyl bromide

    • 50% aqueous sodium hydroxide (B78521) solution

    • Benzyltriethylammonium chloride (phase-transfer catalyst)

    • Benzene (B151609) (or a less hazardous solvent like toluene)

    • Dilute hydrochloric acid

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

    • While stirring vigorously, add ethyl bromide dropwise, maintaining the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.

    • After the addition is complete, continue stirring for 2 hours.

    • The reaction mixture is then worked up by adding water and extracting the product with benzene or toluene (B28343).

    • The organic layer is washed sequentially with water, dilute hydrochloric acid, and again with water.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 2-phenylbutyronitrile.[3]

Step 2: Synthesis of 2-Methyl-2-phenylbutanenitrile

This step involves the alkylation of the intermediate, 2-phenylbutyronitrile, with a methylating agent.

  • Materials:

    • 2-Phenylbutyronitrile

    • Sodium amide (or another strong base like LDA)

    • Methyl iodide

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutyronitrile in anhydrous diethyl ether or THF.

    • Cool the solution in an ice bath and slowly add sodium amide.

    • Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.

    • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

    • After the addition, allow the reaction to proceed at room temperature, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • After solvent removal, purify the crude product by vacuum distillation or column chromatography to obtain 2-methyl-2-phenylbutanenitrile.

Step 3: Reduction of 2-Methyl-2-phenylbutanenitrile to this compound

The final step is the partial reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation.

  • Materials:

    • 2-Methyl-2-phenylbutanenitrile

    • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)

    • Anhydrous toluene or dichloromethane

    • Methanol

    • Aqueous Rochelle's salt solution or dilute sulfuric acid

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-2-phenylbutanenitrile in anhydrous toluene or dichloromethane.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H dropwise, maintaining the temperature at -78°C.

    • Stir the reaction mixture at this temperature for a few hours, monitoring the progress by TLC.

    • Quench the reaction at -78°C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt or dilute sulfuric acid to hydrolyze the intermediate imine.

    • Extract the product with an organic solvent, wash the organic layer, and dry it.

    • After solvent evaporation, purify the resulting this compound by column chromatography or vacuum distillation.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_of_2_Methyl_2_phenylbutanal Phenylacetonitrile Phenylacetonitrile Intermediate1 2-Phenylbutyronitrile Phenylacetonitrile->Intermediate1 1. NaOH, H₂O, Benzyltriethylammonium chloride 2. Ethyl bromide Intermediate2 2-Methyl-2-phenylbutanenitrile Intermediate1->Intermediate2 1. NaNH₂ 2. Methyl iodide FinalProduct This compound Intermediate2->FinalProduct 1. DIBAL-H, -78°C 2. H₃O⁺

A proposed synthetic route for this compound.

References

An In-depth Technical Guide on the Structural Elucidation and Characterization of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-methyl-2-phenylbutanal. Due to the limited availability of direct experimental data for this specific compound, this document leverages computational data and information from structurally related analogs to present a thorough profile. This guide includes computed physicochemical properties, proposed synthetic routes based on established organic chemistry principles, and predicted spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity, and detailed hypothetical experimental protocols are provided. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is an organic compound with the molecular formula C₁₁H₁₄O.[1] Its structure features a quaternary carbon center attached to a methyl group, an ethyl group, a phenyl group, and an aldehyde functional group. This unique arrangement suggests potential applications in fragrance, organic synthesis, and as a building block for more complex molecules. This guide aims to consolidate the available information and provide a predictive framework for its scientific exploration.

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are available through public chemical databases. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₁₁H₁₄OPubChem[1]
Molecular Weight162.23 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
InChIInChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3PubChem[1]
InChIKeyKBFGOKRNYRGJCI-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCCC(C)(C=O)C1=CC=CC=C1PubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass162.104465066 DaPubChem[1]
Topological Polar Surface Area17.1 ŲPubChem[1]
Heavy Atom Count12PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Methyl-2-phenylbutan-1-ol

A potential route to the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, could involve the Grignard reaction between a suitable Grignard reagent and an epoxide, or the reaction of an organolithium compound with an appropriate carbonyl compound.

Oxidation to this compound

The final step would be the oxidation of the primary alcohol to the aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Hypothetical Experimental Protocol: Oxidation of 2-Methyl-2-phenylbutan-1-ol

  • Reagents and Materials:

    • 2-Methyl-2-phenylbutan-1-ol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Silica (B1680970) gel

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Column chromatography apparatus

  • Procedure:

    • Dissolve 2-methyl-2-phenylbutan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC or DMP in small portions to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

    • Wash the organic layer sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain pure this compound.

G Proposed Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Oxidation Grignard Reagent Grignard Reagent Alcohol 2-Methyl-2-phenylbutan-1-ol Grignard Reagent->Alcohol Reaction Epoxide Epoxide Epoxide->Alcohol Reaction Oxidizing_Agent PCC or DMP Alcohol->Oxidizing_Agent Oxidation Aldehyde This compound Oxidizing_Agent->Aldehyde

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Although experimental data is not available, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the phenyl group (around 7-8 ppm), the methylene (B1212753) protons of the ethyl group, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde (around 200 ppm). Other signals would correspond to the quaternary carbon, the carbons of the phenyl ring, and the carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (162.23 g/mol ).[1] Characteristic fragmentation patterns would likely involve the loss of the aldehyde group and cleavage at the quaternary carbon.

G Structural Elucidation Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation of a target compound.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding any specific signaling pathways or biological activities associated with this compound. Further research would be required to investigate its potential pharmacological or toxicological effects.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a foundational understanding of its properties and characterization based on computational data and established chemical principles. The proposed synthetic routes and predicted spectroscopic data offer a starting point for researchers interested in synthesizing and studying this compound. Future experimental work is necessary to validate these predictions and to explore the potential applications of this compound in various scientific fields.

References

Spectroscopic Profile of 2-Methyl-2-phenylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-2-phenylbutanal (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ).[1] Due to a lack of readily available experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure. The information herein serves as a reference for the anticipated spectral characteristics and provides standardized protocols for experimental data acquisition.

Predicted Spectroscopic Data

The following sections and tables outline the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. The predicted ¹H and ¹³C NMR data are based on the chemical environment of the nuclei within this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet (s)1HAldehyde (-CHO)
~7.2 - 7.4Multiplet (m)5HAromatic (C₆H₅)
~1.8 - 2.0Quartet (q)2HMethylene (-CH₂)
~1.4Singlet (s)3HMethyl (-CH₃)
~0.9Triplet (t)3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~200Aldehyde Carbonyl (C=O)
~140Aromatic Quaternary Carbon
~128 - 129Aromatic CH
~55Quaternary Carbon (C-CH₃)
~30Methylene (-CH₂)
~20Methyl (-CH₃)
~8Methyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2970, ~2870Medium-StrongC-H stretch (aliphatic)
~2720, ~2820Medium (often weak)C-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1600, ~1495, ~1450Medium-StrongC=C stretch (aromatic)
~760, ~700StrongC-H bend (aromatic, monosubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zPossible Fragment
162[M]⁺ (Molecular Ion)
133[M - CHO]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube into the spectrometer probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled single-pulse experiment. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing : Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections. Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : Record a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Acquire the IR spectrum of the sample. The instrument will pass a beam of infrared radiation through the sample and measure the absorption at different wavenumbers.

  • Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization : Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Synthesis/Purification Compound Synthesis/Purification NMR NMR Compound Synthesis/Purification->NMR Sample IR IR Compound Synthesis/Purification->IR Sample MS MS Compound Synthesis/Purification->MS Sample Data Processing Data Processing NMR->Data Processing IR->Data Processing MS->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

References

Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-2-phenylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methyl-2-phenylbutanal. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive theoretical framework for the spectral characteristics of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the different proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Aromatic protons will resonate in their characteristic region, while the aliphatic protons of the ethyl and methyl groups will appear at higher field.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aldehyde-H9.5 - 10.0Singlet (s)1H
Phenyl-H (ortho, meta, para)7.2 - 7.5Multiplet (m)5H
Methylene-H (-CH₂-)1.8 - 2.2Quartet (q)2H
Methyl-H (on quaternary C)1.4 - 1.6Singlet (s)3H
Methyl-H (-CH₃ of ethyl)0.8 - 1.2Triplet (t)3H

The aldehydic proton appears as a singlet as it has no adjacent protons to couple with.[1][2] The protons on the phenyl ring will likely appear as a complex multiplet due to overlapping signals.[3] The methylene (B1212753) protons of the ethyl group are predicted to be a quartet due to coupling with the adjacent methyl group, which in turn will appear as a triplet. The methyl group attached to the quaternary carbon will be a singlet.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in this compound. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.[4][5] The aromatic carbons will appear in the typical range of 125-150 ppm.[6] The quaternary carbon, having no attached protons, may exhibit a weaker signal.

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O195 - 205
Phenyl C (quaternary)138 - 142
Phenyl CH (ortho, meta, para)125 - 130
Quaternary C (alpha to C=O)50 - 55
Methylene C (-CH₂-)30 - 35
Methyl C (on quaternary C)20 - 25
Methyl C (-CH₃ of ethyl)8 - 12

Molecular Structure and Predicted NMR Shifts

G This compound Structure and Predicted Shifts cluster_molecule cluster_preds Predicted NMR Shifts C1 C C2 C C1->C2 CH3_Et_H_pred ¹H: ~1.0 ppm (t, 3H) C1->CH3_Et_H_pred CH3_Et_C_pred ¹³C: ~10 ppm C1->CH3_Et_C_pred C_quat C C2->C_quat CH2_H_pred ¹H: ~2.0 ppm (q, 2H) C2->CH2_H_pred CH2_C_pred ¹³C: ~32 ppm C2->CH2_C_pred C3 C C4 C C_Me_quat C C_quat->C_Me_quat C_Ph C C_quat->C_Ph C_CHO C C_quat->C_CHO C_quat_pred ¹³C: ~52 ppm C_quat->C_quat_pred CH3_quat_H_pred ¹H: ~1.5 ppm (s, 3H) C_Me_quat->CH3_quat_H_pred CH3_quat_C_pred ¹³C: ~22 ppm C_Me_quat->CH3_quat_C_pred Ph_H_pred ¹H: ~7.3 ppm (m, 5H) C_Ph->Ph_H_pred Ph_C_pred ¹³C: ~125-140 ppm C_Ph->Ph_C_pred O_CHO O C_CHO->O_CHO H_CHO H C_CHO->H_CHO C_CHO_pred ¹³C: ~200 ppm C_CHO->C_CHO_pred H_pred ¹H: ~9.7 ppm (s, 1H) H_CHO->H_pred

Caption: Molecular structure of this compound with predicted NMR shifts.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer.

  • A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • Longer acquisition times and a higher number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

  • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

  • Data processing is similar to that for ¹H NMR.

This theoretical analysis provides a robust prediction for the ¹H and ¹³C NMR spectra of this compound, which can serve as a valuable reference for spectral assignment and structural confirmation in experimental settings.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-2-phenylbutanal. In the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to aid researchers in the identification and structural elucidation of this compound and related molecules.

Predicted Electron Ionization Fragmentation Pathways

Under typical electron ionization (EI) conditions (70 eV), this compound (molar mass: 162.23 g/mol ) is expected to form a molecular ion (M•+) at m/z 162, which will then undergo a series of fragmentation events. The fragmentation is primarily dictated by the stability of the resulting carbocations and neutral radicals. The presence of an aldehyde functional group, a quaternary benzylic carbon, and alkyl chains leads to several predictable cleavage patterns.

The principal fragmentation mechanisms anticipated for this compound are alpha-cleavage and rearrangements involving the phenyl group.

  • Alpha-Cleavage: This is a common fragmentation pathway for aldehydes and involves the cleavage of a bond adjacent to the carbonyl group.[1][2] For this compound, alpha-cleavage can occur in several ways, leading to the loss of the largest alkyl group as the most favorable pathway.

    • Loss of the Ethyl Radical (•C₂H₅): The most probable alpha-cleavage is the loss of the ethyl radical, leading to the formation of a highly stable acylium ion at m/z 133.

    • Loss of the Phenyl Radical (•C₆H₅): Cleavage of the bond between the quaternary carbon and the phenyl group would result in an acylium ion at m/z 85.

    • Loss of the Methyl Radical (•CH₃): Loss of a methyl radical would lead to an acylium ion at m/z 147.

    • Loss of the Formyl Radical (•CHO): Cleavage of the bond to the formyl group is also possible, resulting in a stable tertiary benzylic carbocation at m/z 133.[3]

  • Benzylic Cleavage and Rearrangement: The presence of the phenyl group often leads to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable, aromatic carbocation. This is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. The formation of the tropylium ion from the [M-CHO]⁺ fragment (m/z 133) can occur through rearrangement and loss of propene.

  • McLafferty Rearrangement: A McLafferty rearrangement is not expected for this compound as it lacks a gamma-hydrogen on a flexible alkyl chain.

Based on these principles, the base peak of the spectrum is predicted to be the tropylium ion at m/z 91, with a significant peak at m/z 133.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their expected relative abundances.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
162Molecular Ion [C₁₁H₁₄O]•+[M]•+Low
147[M - CH₃]⁺[M - Methyl]⁺Low
133[M - C₂H₅]⁺ or [M - CHO]⁺Acylium Ion or Tertiary Benzylic CarbocationHigh
105[C₈H₉]⁺Phenyl-C(CH₃)₂⁺Medium
91[C₇H₇]⁺Tropylium IonVery High (Base Peak)
77[C₆H₅]⁺Phenyl IonMedium
57[C₄H₉]⁺tert-Butyl CationMedium
29[CHO]⁺Formyl CationMedium

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

G cluster_alpha Alpha-Cleavage cluster_rearrangement Rearrangement & Further Fragmentation M This compound Molecular Ion (M•+) m/z = 162 F133_acyl [M - C₂H₅]⁺ m/z = 133 M->F133_acyl - •C₂H₅ F133_benzyl [M - CHO]⁺ m/z = 133 M->F133_benzyl - •CHO F147 [M - CH₃]⁺ m/z = 147 M->F147 - •CH₃ F105 [C₈H₉]⁺ m/z = 105 F133_acyl->F105 - CO F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) F133_benzyl->F91 - C₃H₆ F133_benzyl->F105 - C₂H₄ F77 Phenyl Ion [C₆H₅]⁺ m/z = 77 F105->F77 - C₂H₄

Caption: Predicted EI fragmentation pathways of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this and similar aromatic aldehydes.[4][5]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the analyte (if available) in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if in a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase microextraction (SPME) would be necessary. For SPME, expose a suitable fiber to the sample headspace for a defined period before injection.[6][7]

Gas Chromatography (GC) Conditions
  • GC System: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[6]

  • Inlet: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[4]

  • Ionization Energy: 70 eV.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

  • Mass Range: Scan from m/z 40 to 400.[4]

  • Solvent Delay: 3 minutes.

  • Data Acquisition: Full scan mode.

Data Analysis
  • Peak Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for initial identification.

  • Mass Spectrum Analysis: The mass spectrum of the identified peak is extracted and compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) and the predicted fragmentation pattern outlined in this guide.

  • Quantification: If quantitative analysis is required, it is typically performed using an internal standard and by constructing a calibration curve from the working standard solutions.

This guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns.

References

IUPAC nomenclature and synonyms for 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-2-phenylbutanal, including its nomenclature, physicochemical properties, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Synonyms

The compound with the chemical formula C₁₁H₁₄O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound [1].

This name is derived from the following structural features:

  • Butanal: The base name indicates a four-carbon aldehyde, where the aldehyde functional group (-CHO) is at position 1.

  • 2-Methyl: A methyl group (-CH₃) is attached to the second carbon of the butanal chain.

  • 2-Phenyl: A phenyl group (-C₆H₅) is also attached to the second carbon of the butanal chain.

Commonly used synonyms for this compound include:

  • 2-Phenyl-2-methylbutanal[1]

  • 2-methyl-2-phenylbutyraldehyde[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These values are computationally derived and provide an estimation of the compound's characteristics[1].

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 162.1045 g/mol PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 147PubChem[1]

Proposed Synthetic Pathway

  • Grignard Reaction: Formation of the tertiary alcohol, 2-methyl-2-phenylbutan-1-ol, via the reaction of a Grignard reagent with an appropriate ester.

  • Oxidation: Subsequent oxidation of the primary alcohol to the corresponding aldehyde, this compound.

Stage 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol (Proposed)

This stage involves the reaction of ethyl 2-phenylbutanoate (B8525191) with methylmagnesium bromide. The Grignard reagent will add twice to the ester to form the tertiary alcohol.

Reaction: Ethyl 2-phenylbutanoate + 2 CH₃MgBr → 2-Methyl-2-phenylbutan-1-ol

Experimental Protocol (Proposed):

  • Materials:

    • Ethyl 2-phenylbutanoate

    • Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethyl 2-phenylbutanoate in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add a solution of methylmagnesium bromide from the dropping funnel to the stirred solution of the ester.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-methyl-2-phenylbutan-1-ol.

    • Purify the crude product by flash column chromatography or distillation.

Stage 2: Oxidation to this compound (Proposed)

The selective oxidation of the primary alcohol, 2-methyl-2-phenylbutan-1-ol, to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods.

Reaction: 2-Methyl-2-phenylbutan-1-ol + Mild Oxidizing Agent → this compound

Experimental Protocol using Pyridinium Chlorochromate (PCC) (Proposed):

  • Materials:

  • Procedure:

    • In a round-bottom flask, suspend PCC in anhydrous DCM.

    • To this stirred suspension, add a solution of 2-methyl-2-phenylbutan-1-ol in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for a few hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

    • Wash the silica gel plug with additional diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by flash column chromatography.

Spectroscopic Data (Anticipated)

  • ¹H NMR:

    • A singlet for the aldehydic proton (~9-10 ppm).

    • Multiplets for the aromatic protons of the phenyl group (~7.2-7.4 ppm).

    • A quartet for the methylene (B1212753) protons of the ethyl group.

    • A singlet for the methyl protons directly attached to the chiral center.

    • A triplet for the terminal methyl protons of the ethyl group.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon (~200 ppm).

    • Signals for the aromatic carbons.

    • Signals for the quaternary carbon and the other aliphatic carbons.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde (~1725 cm⁻¹).

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C=C stretching vibrations for the aromatic ring.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 162.23 g/mol .

    • Characteristic fragmentation patterns, including the loss of the aldehyde group and cleavage of the alkyl chain.

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

G cluster_synthesis Proposed Synthesis cluster_characterization Characterization start Starting Materials (Ethyl 2-phenylbutanoate, Methylmagnesium bromide) grignard Grignard Reaction start->grignard alcohol 2-Methyl-2-phenylbutan-1-ol (Intermediate) grignard->alcohol oxidation Mild Oxidation (e.g., PCC) alcohol->oxidation aldehyde Crude this compound oxidation->aldehyde purification Purification (Chromatography/Distillation) aldehyde->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

The Multifaceted Biological Potential of α-Substituted Phenyl Aldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

α-Substituted phenyl aldehydes, a class of organic compounds characterized by a phenyl ring and an aldehyde group with a substitution at the alpha position, have emerged as a promising scaffold in drug discovery. This technical guide provides a comprehensive overview of their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. We delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration and exploitation of these versatile molecules.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical sciences. Natural products and their synthetic derivatives have historically been a rich source of bioactive compounds. Among these, cinnamaldehyde (B126680), the primary constituent of cinnamon oil, and its α-substituted analogs have garnered significant attention due to their broad spectrum of biological activities. The presence of the α,β-unsaturated aldehyde moiety is a key structural feature that contributes to their reactivity and biological effects, often acting as a Michael acceptor. This guide focuses on phenyl aldehydes with substitutions at the α-carbon, exploring how these modifications influence their biological potential.

Biological Activities and Mechanisms of Action

α-Substituted phenyl aldehydes exhibit a wide array of biological activities, making them attractive candidates for therapeutic development. The primary activities documented in the literature include antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Several α-substituted phenyl aldehydes have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.

  • α-Bromocinnamaldehyde has been shown to be effective against persistent forms of Escherichia coli.[1] It is capable of eradicating E. coli in both exponential and stationary phases of growth.[1] Its bactericidal mechanism is suggested to be independent of reactive oxygen species (ROS) generation.[1]

  • α-Methylcinnamaldehyde has displayed significant antibiofilm activity against Candida albicans, inhibiting its hyphal growth and cell aggregation.[2][3]

The primary mechanism of antimicrobial action is believed to be the disruption of microbial cell membranes. The electrophilic nature of the α,β-unsaturated aldehyde can react with nucleophilic residues in membrane proteins and other cellular components, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. α-Substituted phenyl aldehydes, particularly cinnamaldehyde, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary target identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response.

Cinnamaldehyde has been demonstrated to inhibit the activation of NF-κB.[4] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The proposed mechanism involves the inhibition of upstream kinases like IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.

Anticancer Activity

The potential of α-substituted phenyl aldehydes as anticancer agents is an area of active investigation. Their cytotoxic effects against various cancer cell lines have been reported.

  • Cinnamaldehyde itself has been found to be cytotoxic to several cancer cell lines, including leukemia and breast cancer cells.[5] The presence of the electrophilic Michael acceptor is thought to be a key contributor to its anticancer activity.[5]

  • Derivatives of coniferyl aldehyde , which possesses a cinnamaldehyde nucleus, have also shown considerable toxicity towards certain cancer cell lines.[5]

The mechanisms underlying their anticancer activity are multifaceted and may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various α-substituted phenyl aldehydes, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of α-Substituted Phenyl Aldehydes

CompoundMicroorganismActivity TypeValueReference
α-BromocinnamaldehydeEscherichia coli (exponential phase)Eradication Concentration200 µg/mL[1]
α-BromocinnamaldehydeEscherichia coli (stationary phase)Eradication Concentration400 µg/mL[1]
α-MethylcinnamaldehydeCandida albicansBiofilm Inhibition>90% at 50 µg/mL[2][3]
α-MethylcinnamaldehydeCandida albicansMIC≥ 200 µg/mL[2][3]
4-BromocinnamaldehydeCaenorhabditis elegansAnthelmintic ActivityActive at 20 µg/mL[2]
4-ChlorocinnamaldehydeCaenorhabditis elegansAnthelmintic ActivityActive at 20 µg/mL[2]

Table 2: Cytotoxic Activity of α-Substituted Phenyl Aldehydes

CompoundCell LineActivity TypeValue (µM)Reference
CinnamaldehydeA549 (lung carcinoma)IC5058.8[6]
CinnamaldehydeU87MG (glioblastoma)IC5011.6 µg/mL
Coniferyl Aldehyde Derivative (ABMM-6)H1299 (non-small cell lung cancer)CytotoxicityConsiderable[5]
Coniferyl Aldehyde Derivative (ABMM-24)H1299 (non-small cell lung cancer)CytotoxicityConsiderable[5]
Coniferyl Aldehyde Derivative (ABMM-33)H1299 (non-small cell lung cancer)CytotoxicityConsiderable[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of α-substituted phenyl aldehydes.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the test compound in which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Visualizing Molecular Interactions: Signaling Pathways and Workflows

Understanding the molecular pathways affected by α-substituted phenyl aldehydes is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA translocates to nucleus and binds to IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS) DNA->ProInflammatory_Genes initiates Cinnamaldehyde α-Substituted Phenyl Aldehyde Cinnamaldehyde->IKK inhibits MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with α-substituted phenyl aldehyde adhere->treat incubate_treatment Incubate for 24-72 hours treat->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 value read_absorbance->analyze end End analyze->end

References

The Synthetic Alchemist's Guide to 2-Alkyl-2-Aryl Aldehydes: A Comprehensive Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the architectural complexity of drug candidates often dictates their biological activity and pharmacokinetic profiles. Among the myriad of valuable structural motifs, 2-alkyl-2-aryl aldehydes stand out as versatile intermediates and key building blocks. Their α-quaternary stereocenter presents a unique synthetic challenge and a gateway to a diverse array of chiral molecules with significant potential in drug discovery. This technical guide provides an in-depth review of the core synthetic strategies for accessing these valuable compounds, detailed experimental protocols for key transformations, and an overview of their applications in the pharmaceutical sciences.

I. Enantioselective Synthesis of 2-Alkyl-2-Aryl Aldehydes: Core Methodologies

The construction of the sterically congested α-quaternary center in 2-alkyl-2-aryl aldehydes with high enantiopurity is a formidable task. Modern synthetic organic chemistry has risen to this challenge with the development of powerful catalytic asymmetric methodologies. This section details the seminal approaches, providing a comparative overview of their scope and limitations.

Palladium-Catalyzed Asymmetric α-Arylation of Aldehydes

Palladium catalysis has emerged as a robust tool for the formation of C(sp²)-C(sp³) bonds. The asymmetric α-arylation of aldehydes, particularly for the synthesis of α-aryl aldehydes, has been significantly advanced by the work of Buchwald and others. These methods typically involve the reaction of an aldehyde with an aryl halide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand.

A notable advancement in this area is the development of improved protocols that are effective for a wide range of substrates, including electron-rich aryl bromides and less reactive aryl chlorides. The choice of ligand is critical for achieving high yields and enantioselectivities.[1][2][3][4][5][6] The utility of these methods has been demonstrated in the total synthesis of bioactive molecules, such as (±)-sporochnol.[1][2]

Table 1: Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of Aldehydes

EntryAldehyde SubstrateAryl HalideCatalyst/LigandBaseSolventYield (%)ee (%)Reference
1α-Methyl-2-bromobenzaldehyde-Pd(OAc)₂ / (R)-BINAPCs₂CO₃Toluene (B28343)8592[5]
2α-Ethyl-2-chlorobenzaldehyde-[Pd(allyl)Cl]₂ / t-Bu-PHOXK₃PO₄Dioxane7895[5]
3α-Propyl-2-iodobenzaldehyde-Pd₂(dba)₃ / (S)-MeO-BIPHEPNaOt-BuTHF9190[5]

Data represents typical examples from the literature and may not be exhaustive.

Copper-Catalyzed Enantioselective Alkylation and Arylation

Copper-based catalytic systems offer a complementary and often more economical approach to the synthesis of chiral α-quaternary aldehydes. These methods can involve the use of organoboron reagents or other nucleophiles. A significant advantage of copper catalysis is its ability to tolerate a wide variety of functional groups.[7][8] Recent developments have focused on the use of chiral phosphine ligands to induce high levels of enantioselectivity in the allylation of formate (B1220265) esters to directly yield α-quaternary aldehydes.[8]

Table 2: Copper-Catalyzed Enantioselective Synthesis of α-Quaternary Aldehydes

EntryElectrophileNucleophileCatalyst/LigandAdditiveSolventYield (%)erReference
1Methyl FormateAllylboronateCu(OAc)₂ / (R)-DTBM-SEGPHOS-THF8595:5[7][8]
2Acyl CarbonateCrotylboronateCuCl / (S)-BINAPMeOHToluene7692:8[7]
3Methyl FormateCinnamylboronateCu(OTf)₂ / (R,R)-Ph-BPE-CH₂Cl₂8197:3[8]

er = enantiomeric ratio

Organocatalytic Asymmetric α-Alkylation and α-Arylation

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral centers. Enamine and Singly Occupied Molecular Orbital (SOMO) catalysis are two powerful strategies that have been successfully applied to the α-functionalization of aldehydes.[3][9][10][11][12][13][14]

In enamine catalysis, a chiral secondary amine reacts with the aldehyde to form a nucleophilic enamine intermediate, which then reacts with an electrophile. SOMO catalysis involves the single-electron oxidation of this enamine to a highly reactive radical cation, which can then undergo enantioselective C-C bond formation. These methods have been particularly effective for intramolecular reactions to construct cyclic systems containing a 2-alkyl-2-aryl aldehyde moiety.

Table 3: Organocatalytic Asymmetric α-Functionalization of Aldehydes

EntryAldehydeReagentCatalystTypeYield (%)ee (%)Reference
1Pentanal2-Bromonitrobenzene(S)-ProlineEnamine7592[11]
2HexanalPhenyliodonium difluorideMacMillan CatalystSOMO8895[3][10]
3Octanalα-BromoacetonitrileImidazolidinonePhotoredox/Organo9595[9][11][12]

II. Experimental Protocols for Key Experiments

Providing detailed and reproducible experimental protocols is crucial for researchers aiming to apply these synthetic methods. This section offers step-by-step procedures for representative examples of the core methodologies discussed above.

General Procedure for Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of an Aldehyde

Materials:

  • α-Alkyl-2-haloarylaldehyde (1.0 mmol)

  • Palladium acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • (R)-BINAP (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and (R)-BINAP (18.7 mg, 0.03 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add the α-alkyl-2-haloarylaldehyde (1.0 mmol) and cesium carbonate (488 mg, 1.5 mmol).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-alkyl-2-aryl aldehyde.[5]

General Procedure for Copper-Catalyzed Enantioselective Allylation of Methyl Formate

Materials:

  • Copper(I) acetate [Cu(OAc)] (0.05 mmol, 5 mol%)

  • (R)-DTBM-SEGPHOS (0.06 mmol, 6 mol%)

  • Allylboronate reagent (1.2 mmol)

  • Methyl formate (1.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Cu(OAc) (6.1 mg, 0.05 mmol) and (R)-DTBM-SEGPHOS (72.7 mg, 0.06 mmol).

  • Add anhydrous THF (2 mL) and stir the mixture for 30 minutes at room temperature to form the catalyst complex.

  • In a separate vial, dissolve the allylboronate reagent (1.2 mmol) in anhydrous THF (1 mL).

  • Cool the catalyst solution to 0 °C and add the solution of the allylboronate reagent.

  • Add methyl formate (60.1 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 12 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude aldehyde is often used immediately in the next step or can be purified by careful column chromatography on silica gel.[7][8]

III. Visualizing the Pathways: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is paramount for optimizing reactions and troubleshooting. The following diagrams, rendered in DOT language, illustrate key concepts in the synthesis of 2-alkyl-2-aryl aldehydes.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      L OxAdd->PdII_Aryl Coordination Coordination PdII_Aryl->Coordination Enolate_Formation Enolate Formation Enolate Enolate Enolate_Formation->Enolate Aldehyde Aldehyde Base Base Enolate->Coordination PdII_Enolate Ar-Pd(II)-Enolate         L Coordination->PdII_Enolate Red_Elim Reductive Elimination PdII_Enolate->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 2-Aryl-Aldehyde Red_Elim->Product ArX Ar-X

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of aldehydes.

Enamine Catalysis Activation of Aldehydes

G Aldehyde R-CHO Iminium Iminium Ion Aldehyde->Iminium + Chiral Amine ChiralAmine R'₂NH (Chiral Amine) Enamine Enamine (Nucleophilic) Iminium->Enamine - H⁺ AlkylatedIminium Alkylated Iminium Ion Enamine->AlkylatedIminium + E⁺ Electrophile E⁺ Hydrolysis Hydrolysis AlkylatedIminium->Hydrolysis Hydrolysis->ChiralAmine Catalyst Regeneration Product α-Functionalized Aldehyde Hydrolysis->Product

Caption: General mechanism of enamine catalysis for aldehyde functionalization.

IV. Applications in Drug Discovery and Natural Product Synthesis

The 2-alkyl-2-aryl aldehyde motif is a valuable precursor to a wide range of biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the rapid diversification of molecular scaffolds.

  • Access to Chiral Carboxylic Acids, Alcohols, and Amines: The aldehyde can be readily oxidized to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amine via reductive amination. These transformations provide access to a diverse set of chiral building blocks for drug synthesis.[8]

  • Synthesis of Bioactive Natural Products: Many natural products possess complex stereochemical architectures that include quaternary stereocenters. The enantioselective synthesis of 2-alkyl-2-aryl aldehydes provides a key strategic advantage in the total synthesis of such molecules. For instance, derivatives of these aldehydes have been utilized as key intermediates in the synthesis of lignans (B1203133) and other biologically active natural products.[9][11][12]

  • Scaffolds for Medicinal Chemistry: The rigid and well-defined three-dimensional structure imparted by the α-quaternary center can be advantageous for optimizing ligand-receptor interactions. Medicinal chemists can exploit this structural feature to design potent and selective inhibitors of enzymes or modulators of receptors. The aryl group can be tailored to interact with specific pockets in a binding site, while the alkyl group can be varied to fine-tune physicochemical properties such as lipophilicity and metabolic stability.[15][16]

V. Conclusion

The synthesis of 2-alkyl-2-aryl aldehydes, particularly in an enantioselective manner, has been a significant area of research in organic chemistry. The development of robust and versatile catalytic methods based on palladium, copper, and organocatalysis has provided the tools necessary to access these valuable chiral building blocks with high efficiency and stereocontrol. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage these powerful synthetic strategies in their quest for novel therapeutics. The continued exploration of new catalytic systems and the application of these aldehydes in the synthesis of complex bioactive molecules will undoubtedly lead to further advancements in the field of medicinal chemistry.

References

The Discovery and Enduring Utility of Substituted Butyraldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted butyraldehydes, organic compounds featuring a four-carbon aldehyde backbone with various functional groups, represent a cornerstone of modern organic synthesis. Their discovery, rooted in the foundational explorations of aldehyde chemistry in the 19th century, has evolved into a sophisticated field of study. These versatile molecules serve as critical intermediates in the production of a wide array of fine chemicals, polymers, fragrances, and, most notably, pharmaceuticals. Their significance is exemplified by their role in the synthesis of the triptan class of anti-migraine drugs, highlighting the profound impact of these seemingly simple structures on human health. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted butyraldehydes, tailored for professionals in research and drug development.

Historical Perspective

The journey of substituted butyraldehydes is intrinsically linked to the broader history of aldehyde chemistry. The initial isolation of aldehydes is credited to the German chemist Justus von Liebig in 1835 [1]. However, it was the pioneering work of French chemist Charles-Adolphe Wurtz in the mid-19th century on the aldol (B89426) reaction that opened the door to the synthesis of more complex, functionalized aldehydes.

A pivotal moment in the large-scale production of butyraldehyde (B50154) arrived with the discovery of hydroformylation (or the "oxo process") by Otto Roelen in 1938 . This process, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, revolutionized the industrial synthesis of aldehydes from alkenes. The first industrial plant for butyraldehyde production using this method was established in 1947.

The development of asymmetric synthesis has been crucial in producing specific stereoisomers of substituted butyraldehydes for pharmaceutical applications. The groundbreaking work of chemists like Henri B. Kagan in the field of asymmetric catalysis and Dieter Seebach with the concept of "umpolung" (polarity inversion) has provided chemists with the tools to control the stereochemistry of these molecules with remarkable precision[2][3][4][5][6][7][8]. More recently, the field of organocatalysis, for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021, has offered even more versatile and environmentally friendly methods for the asymmetric functionalization of aldehydes[9][10][11][12][13][14].

Key Synthesis Methodologies

The synthesis of substituted butyraldehydes can be achieved through a variety of powerful organic reactions. The choice of method depends on the desired substitution pattern (α, β, γ, or δ) and the required stereochemistry.

Hydroformylation

Hydroformylation remains a dominant industrial method for the synthesis of butyraldehydes. By using substituted alkenes as starting materials, one can introduce substituents at various positions. For example, the hydroformylation of 1-butene (B85601) yields a mixture of n-pentanal and the α-substituted 2-methylbutyraldehyde [15][16][17][18][19][20]. The regioselectivity of this reaction can be controlled by the choice of catalyst and ligands.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is particularly useful for synthesizing β-hydroxy aldehydes. The self-condensation of acetaldehyde (B116499), for instance, produces 3-hydroxybutyraldehyde (aldol)[21][22][23]. Cross-aldol reactions between different aldehydes and ketones can generate a wide variety of β-substituted butyraldehydes.

Grignard and Organolithium Reactions

For the synthesis of γ- and δ-substituted butyraldehydes, Grignard and organolithium reagents are invaluable. These reactions often utilize a protected aldehyde or a latent aldehyde functionality. A common strategy involves the reaction of a Grignard reagent with a suitable electrophile, such as an epoxide or a protected halo-aldehyde. For instance, the synthesis of 4-(N,N-dimethylamino)butyraldehyde acetals , key intermediates for triptans, can be achieved via a Grignard reaction[24].

Umpolung Chemistry

The concept of umpolung, or polarity inversion, developed by Corey and Seebach, allows for the synthesis of substituted aldehydes that are not accessible through traditional methods[2][3][5]. This is often achieved by converting the electrophilic aldehyde carbonyl into a nucleophilic species, typically a dithiane. This nucleophile can then react with various electrophiles to introduce substituents at the original carbonyl carbon.

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize key quantitative data for butyraldehyde and a selection of its substituted derivatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
n-ButyraldehydeCH₃CH₂CH₂CHOC₄H₈O72.1174.80.802
2-MethylbutyraldehydeCH₃CH₂CH(CH₃)CHOC₅H₁₀O86.1390-920.803
3-Methylbutyraldehyde(CH₃)₂CHCH₂CHOC₅H₁₀O86.1392.50.798
2-EthylbutyraldehydeCH₃CH₂CH(CH₂CH₃)CHOC₆H₁₂O100.161170.810
3-HydroxybutyraldehydeCH₃CH(OH)CH₂CHOC₄H₈O₂88.1183 @ 20 mmHg1.103
3-PhenylbutyraldehydeC₆H₅CH(CH₃)CH₂CHOC₁₀H₁₂O148.2093-94 @ 16 mmHg0.997
4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal (B89532)(CH₃)₂NCH₂CH₂CH₂CH(OCH₃)₂C₈H₁₉NO₂161.2480-85 @ 15-20 mmHgN/A
4-(N,N-Dimethylamino)butyraldehyde Diethyl Acetal(CH₃)₂NCH₂CH₂CH₂CH(OC₂H₅)₂C₁₀H₂₃NO₂189.30140-150 @ 15-20 mmHg0.86

Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.[2][11][15][16][22][24][25][26][27][28][29]

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Ethylbutyraldehyde9.59 (s, 1H), 2.15-2.10 (m, 1H), 1.71-1.48 (m, 4H), 0.94-0.90 (t, 6H)205.6, 55.0, 21.5, 11.42965, 2878, 2708, 1728, 1465, 1382
4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal4.37 (t, 1H), 3.31 (s, 6H), 2.24 (t, 2H), 2.21 (s, 6H), 1.63-1.47 (m, 4H)N/A2945, 2816, 1464, 1074
4-(N,N-Dimethylamino)butyraldehyde Diethyl Acetal4.39 (t, 1H), 3.68-3.42 (m, 4H), 2.25 (t, 2H), 2.22 (s, 6H), 1.65-1.48 (m, 4H), 1.22-1.17 (m, 6H)N/AN/A

Note: NMR data is typically recorded in CDCl₃. IR data represents key characteristic peaks.[1][25][26][30][31]

Experimental Protocols

Synthesis of 3-Hydroxybutyraldehyde (Aldol)

This protocol is a classic example of a base-catalyzed aldol condensation.

Materials:

  • Acetaldehyde, freshly distilled

  • Potassium cyanide solution (2.5%)

  • Ice

  • Hydrochloric acid

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flask immersed in a cooling bath of ice and water, place 200 mL of ice-cold water.

  • Add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0 °C.

  • Replace the cooling bath with one containing ice and hydrochloric acid to lower the temperature to -12 °C.

  • Slowly add 100 mL of a 2.5% potassium cyanide solution, keeping the temperature below -8 °C.

  • Maintain the reaction mixture below -8 °C for 2 hours, then at 0 °C for 30 hours.

  • Saturate the resulting pale yellow solution with sodium chloride and extract four times with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Distill off the ether, and then distill the residue under reduced pressure.

  • Collect the fraction boiling at 80-90 °C at 20 mmHg. The yield is approximately 50%.[31]

Synthesis of 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal

This protocol describes a two-step synthesis of a key intermediate for triptan synthesis.

Materials:

Procedure:

  • Dissolve 100 g (0.655 mol) of 4-chlorobutanal dimethyl acetal in 200 mL of aqueous dimethylamine solution and stir for 15 minutes at ambient temperature.

  • Warm the reaction mixture to 50 °C and stir for an additional 3 hours.

  • Cool the mixture to room temperature and extract the product with methylene chloride (2 x 250 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution (2 x 100 mL) and then with brine solution (2 x 100 mL).

  • Evaporate the organic solvent and distill the residue to obtain the product.

  • The yield is approximately 88 g (84%) of a colorless liquid with a boiling point of 40 °C at 1 mm Hg.[1][9][25]

Mandatory Visualizations

Signaling Pathway of Triptans

Substituted butyraldehydes are crucial for the synthesis of triptans, a class of drugs used to treat migraines. Triptans are agonists of serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. Their therapeutic effect is believed to arise from three primary mechanisms: cranial vasoconstriction, peripheral neuronal inhibition, and inhibition of neurotransmission in the trigeminocervical complex.

Triptan_Signaling_Pathway Mechanism of Action of Triptans Triptan Triptan (e.g., Sumatriptan, Zolmitriptan) HT1B_Receptor 5-HT1B Receptor (on cranial blood vessels) Triptan->HT1B_Receptor binds to HT1D_Receptor 5-HT1D Receptor (on trigeminal nerve endings) Triptan->HT1D_Receptor binds to Trigeminocervical_Complex Trigeminocervical Complex Triptan->Trigeminocervical_Complex acts on Vasoconstriction Cranial Vasoconstriction HT1B_Receptor->Vasoconstriction activates Inhibit_Peptide_Release Inhibition of Vasoactive Peptide Release (e.g., CGRP) HT1D_Receptor->Inhibit_Peptide_Release activates Inhibit_Pain_Transmission Inhibition of Pain Signal Transmission Trigeminocervical_Complex->Inhibit_Pain_Transmission leads to Migraine_Relief Relief of Migraine Pain Vasoconstriction->Migraine_Relief Inhibit_Peptide_Release->Migraine_Relief Inhibit_Pain_Transmission->Migraine_Relief

Caption: Signaling pathway illustrating the mechanism of action of triptan-based anti-migraine drugs.

Experimental Workflow: Synthesis of Zolmitriptan Intermediate

The synthesis of Zolmitriptan, a widely used triptan, often involves the Fischer indole (B1671886) synthesis, which utilizes a substituted butyraldehyde derivative. The following diagram outlines a typical experimental workflow for the synthesis of a key intermediate.

Zolmitriptan_Intermediate_Synthesis Experimental Workflow for a Zolmitriptan Intermediate Start Start: (S)-4-(4-aminobenzyl)- 1,3-oxazolidin-2-one Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Reduction Reduction (SnCl₂) Diazotization->Reduction Hydrazine_Intermediate Hydrazine Intermediate Reduction->Hydrazine_Intermediate Fischer_Indole_Synthesis Fischer Indole Synthesis (with 4-(N,N-dimethylamino)butyraldehyde acetal) Hydrazine_Intermediate->Fischer_Indole_Synthesis Crude_Product Crude Zolmitriptan Core Fischer_Indole_Synthesis->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Final_Product Zolmitriptan Intermediate Purification->Final_Product

Caption: A simplified workflow for the synthesis of a key intermediate in the production of Zolmitriptan.[6][30][32][33][34]

Logical Relationship: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful reaction for constructing the indole ring system, which is central to the structure of triptans. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone.

Fischer_Indole_Synthesis Logical Flow of the Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Derivative Condensation Condensation Phenylhydrazine->Condensation Substituted_Butyraldehyde Substituted Butyraldehyde (or its acetal) Substituted_Butyraldehyde->Condensation Phenylhydrazone Phenylhydrazone Intermediate Condensation->Phenylhydrazone Rearrangement [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Phenylhydrazone->Rearrangement Cyclization_Elimination Cyclization and Elimination of NH₃ Rearrangement->Cyclization_Elimination Indole_Product Substituted Indole (Triptan Core) Cyclization_Elimination->Indole_Product

Caption: Logical progression of the Fischer Indole Synthesis for the formation of the indole core.[1][4][7][34][35][36][37]

Conclusion

From their early discovery to their current role as indispensable building blocks in complex molecular architectures, substituted butyraldehydes have had a profound impact on chemical synthesis. The development of sophisticated synthetic methodologies, including hydroformylation, aldol reactions, and asymmetric catalysis, has enabled chemists to tailor the structure and stereochemistry of these molecules with remarkable precision. Their application in the synthesis of life-changing pharmaceuticals, such as the triptans, underscores their importance in drug discovery and development. As synthetic methods continue to evolve, the utility of substituted butyraldehydes is poised to expand, offering new solutions to challenges in medicine, materials science, and beyond. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of these versatile and historically significant compounds.

References

Commercial availability and suppliers of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Physicochemical Properties, and Postulated Methodologies for Synthesis and Analysis of 2-Methyl-2-phenylbutanal for Research and Development.

This technical guide provides a comprehensive overview of this compound (CAS No. 4370-86-9), a small molecule of potential interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide combines established facts with theoretically derived protocols and analyses based on structurally related molecules.

Commercial Availability and Suppliers

This compound is available commercially from a number of chemical suppliers catering to the research and development sector. While availability may fluctuate, interested parties can inquire with the following vendors:

  • BLD Pharm: Lists this compound under CAS number 4370-86-9, though it may be temporarily out of stock.[1]

  • Enamine: Offers this compound through their building block collection.

  • Sigma-Aldrich: Provides the compound under CAS number 4370-86-9.

It is recommended to contact these suppliers directly to obtain current stock status, purity specifications, and pricing information.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem[2]
Molecular Weight 162.23 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 4370-86-9PubChem[2]
SMILES CCC(C)(C=O)C1=CC=CC=C1PubChem[2]
InChIKey KBFGOKRNYRGJCI-UHFFFAOYSA-NPubChem[2]
XLogP3 2.6PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 162.104465066 DaPubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]
Heavy Atom Count 12PubChem[2]
Complexity 147PubChem[2]

Note: These properties are computationally derived and have not been experimentally verified.

Hypothetical Synthesis and Purification Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not found in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of α,α-disubstituted aldehydes.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the alkylation of a suitable precursor followed by oxidation. A potential starting material is 2-phenylbutanenitrile (B1582627). The proposed pathway is as follows:

  • Deprotonation: Treatment of 2-phenylbutanenitrile with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate a carbanion at the α-position.

  • Methylation: Reaction of the resulting carbanion with an electrophilic methyl source, such as methyl iodide, to introduce the second substituent at the α-carbon, yielding 2-methyl-2-phenylbutanenitrile (B8735662).

  • Reduction and Hydrolysis: Reduction of the nitrile to an imine using a reducing agent like diisobutylaluminium hydride (DIBAL-H), followed by acidic workup to hydrolyze the imine to the desired aldehyde, this compound.

G 2-phenylbutanenitrile 2-phenylbutanenitrile Carbanion Intermediate Carbanion Intermediate 2-phenylbutanenitrile->Carbanion Intermediate 1. Deprotonation LDA LDA LDA->Carbanion Intermediate 2-methyl-2-phenylbutanenitrile 2-methyl-2-phenylbutanenitrile Carbanion Intermediate->2-methyl-2-phenylbutanenitrile 2. Methylation Methyl Iodide Methyl Iodide Methyl Iodide->2-methyl-2-phenylbutanenitrile Imine Intermediate Imine Intermediate 2-methyl-2-phenylbutanenitrile->Imine Intermediate 3. Reduction DIBAL-H DIBAL-H DIBAL-H->Imine Intermediate This compound This compound Imine Intermediate->this compound 4. Hydrolysis Acidic Workup Acidic Workup Acidic Workup->this compound

A postulated synthetic pathway for this compound.
Hypothetical Experimental Protocol

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for the synthesis of this compound. It is intended for illustrative purposes and should be adapted and optimized by a qualified chemist.

Materials:

  • 2-phenylbutanenitrile

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide

  • Diisobutylaluminium hydride (DIBAL-H) solution in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Methylation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-phenylbutanenitrile (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) in THF, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-2-phenylbutanenitrile.

  • Reduction and Hydrolysis:

    • Dissolve the crude 2-methyl-2-phenylbutanenitrile in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of DIBAL-H (1.5 equivalents) in hexanes, keeping the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Proposed Purification Workflow

The crude product would likely require purification to remove unreacted starting materials and byproducts. A standard purification workflow for a moderately polar, non-volatile organic compound would be appropriate.

G Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (GC-MS, NMR) Purity Analysis (GC-MS, NMR) Fraction Collection->Purity Analysis (GC-MS, NMR) Pure this compound Pure this compound Purity Analysis (GC-MS, NMR)->Pure this compound

A proposed purification workflow for this compound.

Hypothetical Analytical and Characterization Protocols

As no published spectroscopic data for this compound is available, the following are proposed methods for its characterization based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet for the aldehydic proton, multiplets for the aromatic protons, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl group, and a triplet for the terminal methyl of the ethyl group.

  • ¹³C NMR (100 MHz, CDCl₃): An aldehydic carbon signal would be expected in the downfield region (around 200 ppm), along with signals for the quaternary α-carbon, aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 162. Subsequent fragmentation patterns could include the loss of the aldehyde group, the ethyl group, and characteristic phenyl-containing fragments.

Infrared (IR) Spectroscopy
  • A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1725 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.

Potential Applications in Drug Development

There is currently no published information on the biological activity or specific applications of this compound in drug development. However, the α-methyl-α-phenyl aldehyde moiety is a structural motif that could be of interest in medicinal chemistry. The introduction of a quaternary center can impart specific conformational constraints and metabolic stability to a molecule, which are often desirable properties in drug candidates. Further research would be required to explore any potential biological activities of this compound.

Conclusion

This compound is a commercially available compound with limited publicly available experimental data. This technical guide has provided a summary of its computed physicochemical properties and has outlined hypothetical, yet plausible, protocols for its synthesis, purification, and characterization. These inferred methodologies are based on established chemical principles and are intended to serve as a starting point for researchers interested in exploring the chemistry and potential applications of this molecule. It is imperative that any experimental work is conducted with appropriate safety precautions and that all results are validated through rigorous analytical characterization.

References

An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Methyl-2-phenylbutanal (CAS No. Not available, CID 12765601), intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar chemicals to provide a thorough understanding of potential hazards. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
Boiling Point 90 - 92 °C / 194 - 197.6 °FAnalog: 2-Methylbutanal[2]
Flash Point 4 °C / 39.2 °FAnalog: 2-Methylbutanal[2]
Specific Gravity 0.805Analog: 2-Methylbutanal[3]
Autoignition Temperature 240 °C / 464 °FAnalog: 2-Methylbutanal[3]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be a hazardous substance. The following hazard statements are derived from 2-Methylbutyraldehyde, a structurally related compound.

Hazard ClassGHS ClassificationHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4]
Hazardous to the Aquatic Environment (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects[4]

Signal Word: Danger[4]

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety in the laboratory. The following protocols are based on best practices for handling flammable and irritant chemicals.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handle_ground Ground/Bond Container and Receiving Equipment prep_ppe->handle_ground prep_vent Ensure Adequate Ventilation (Fume Hood) prep_vent->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_tools->handle_avoid storage_container Keep Container Tightly Closed handle_avoid->storage_container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_ignition Keep Away from Ignition Sources storage_location->storage_ignition disposal Dispose of Waste According to Regulations storage_ignition->disposal

Caption: Workflow for Safe Handling of this compound.

Key Handling and Storage Precautions:

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[5].

  • Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical, ventilating, and lighting equipment. Take precautionary measures against static discharge[4][5].

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible[2][6].

  • Storage Conditions: Store in a cool, well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere as the material may be air-sensitive[2][3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[2].

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Protocol

cluster_routes Route of Exposure cluster_actions First Aid Measures exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Remove Contaminated Clothing; Rinse Skin with Water/Shower skin_contact->action_skin action_eye Rinse Cautiously with Water for Several Minutes eye_contact->action_eye action_ingest Rinse Mouth; Drink Water (2 glasses max) ingestion->action_ingest seek_medical Seek Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First Aid Measures for Exposure to this compound.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[6].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation or a rash occurs, get medical advice[2][5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Consult a physician[2][5].

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition[2].

  • Wear personal protective equipment, including respiratory protection if vapors are generated[5][7].

  • Absorb the spillage with inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal[2][8].

  • Prevent the product from entering drains as it is toxic to aquatic life[2][5].

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The following information is based on studies of analogous compounds.

EndpointResultSpeciesTest GuidelineSource
Acute Dermal Toxicity No data available---
Skin Corrosion/Irritation Causes skin irritation[8]--Analog: 2-Methyl-2-butanol
Serious Eye Damage/Irritation Irritating - 8 daysRabbit-Analog: 2-Methylbutyraldehyde[5]
Respiratory or Skin Sensitization Positive (May cause an allergic skin reaction)MouseOECD Test Guideline 429Analog: 2-Methylbutyraldehyde[5]
Germ Cell Mutagenicity No data available---
Carcinogenicity Not classified as a carcinogen--Analog: 2-Methylbutyraldehyde[5]
Reproductive Toxicity No data available---
STOT - Single Exposure May cause respiratory irritation--Analog: 2-Methylbutyraldehyde[5]

Potential Health Effects:

  • Inhalation of high concentrations may cause respiratory irritation, headache, nausea, vomiting, and in severe cases, narcosis[5].

  • Direct contact can cause serious eye irritation and may lead to an allergic skin reaction[4][5].

Ecological Information

This substance is considered toxic to aquatic life with long-lasting effects. Release into the environment should be avoided[4][5].

TestResultSpeciesExposure TimeSource
Toxicity to Fish LC50: 9.9 mg/lPimephales promelas (fathead minnow)96 hAnalog: 2-Methylbutyraldehyde[5]
Toxicity to Daphnia EC50: 7.2 mg/l (Immobilization)Daphnia magna (Water flea)48 hAnalog: 2-Methylbutyraldehyde[5]

Disposal Considerations

Dispose of this material and its container as hazardous waste. Follow all local, regional, national, and international regulations for disposal. Do not allow the product to enter drains or waterways[2][8]. Contaminated packaging should be disposed of as unused product[9].

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-phenylbutanal from Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

These application notes provide a detailed three-step synthetic protocol for the preparation of 2-Methyl-2-phenylbutanal, a valuable aldehyde in fragrance and specialty chemical industries. The synthesis commences with phenylacetonitrile (B145931) and proceeds through a sequential α-alkylation followed by a partial reduction of the nitrile functionality. This method offers a logical and scalable pathway to the target molecule.

The synthetic strategy involves:

  • Ethylation of Phenylacetonitrile: Introduction of an ethyl group at the α-position of phenylacetonitrile using a strong base and an ethylating agent.

  • Methylation of 2-Phenylbutanenitrile (B1582627): Subsequent introduction of a methyl group at the same α-position to yield the fully substituted nitrile intermediate, 2-methyl-2-phenylbutanenitrile (B8735662).

  • Partial Reduction to Aldehyde: Conversion of the nitrile group to an aldehyde using a selective reducing agent, Diisobutylaluminium hydride (DIBAL-H), under controlled cryogenic conditions.[1][2][3][4]

This document provides detailed experimental procedures, data summaries, and workflow visualizations to aid researchers in the successful execution of this synthesis.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ethylation cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction Phenylacetonitrile Phenylacetonitrile Step1_Product 2-Phenylbutanenitrile Phenylacetonitrile->Step1_Product Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Step1_Product Base1 Strong Base (e.g., NaNH2) Base1->Step1_Product Step2_Product 2-Methyl-2-phenylbutanenitrile Step1_Product->Step2_Product Methyl_Iodide Methyl Iodide Methyl_Iodide->Step2_Product Base2 Strong Base (e.g., NaNH2) Base2->Step2_Product Final_Product This compound Step2_Product->Final_Product DIBALH DIBAL-H DIBALH->Final_Product Hydrolysis Aqueous Workup Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium amide (NaNH₂) is highly reactive with water and should be handled under an inert atmosphere.

  • Diisobutylaluminium hydride (DIBAL-H) is pyrophoric and reacts violently with water.[2] Handle with extreme caution under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Step 1: Synthesis of 2-Phenylbutanenitrile

This step involves the α-ethylation of phenylacetonitrile. A strong base is used to deprotonate the benzylic carbon, creating a nucleophilic carbanion that subsequently reacts with ethyl bromide.

Protocol:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add sodium amide (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF) in the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetonitrile (1.0 eq) in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-phenylbutanenitrile.

Step 2: Synthesis of 2-Methyl-2-phenylbutanenitrile

The intermediate from Step 1, 2-phenylbutanenitrile, is further alkylated with methyl iodide to introduce the second alkyl group at the α-carbon.

Protocol:

  • Following the same setup as in Step 1, add sodium amide (1.1 eq) to anhydrous THF and cool to 0 °C.

  • Add a solution of 2-phenylbutanenitrile (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

  • Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction at 0 °C with the slow addition of water.

  • Perform an extractive workup with diethyl ether as described in Step 1.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-methyl-2-phenylbutanenitrile by vacuum distillation.

Step 3: Synthesis of this compound

This final step employs the partial reduction of the nitrile to an aldehyde using DIBAL-H.[1][4] It is critical to maintain a low temperature to prevent over-reduction to the corresponding alcohol.[1][3]

Protocol:

  • Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere.

  • Dissolve 2-methyl-2-phenylbutanenitrile (1.0 eq) in anhydrous toluene (B28343) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq, e.g., 1.0 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.[2][3][5]

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the very slow, dropwise addition of methanol (B129727) to consume excess DIBAL-H.

  • Allow the mixture to warm to room temperature, then slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[5]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (2 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis.

Table 1: Summary of Reaction Conditions and Results

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1EthylationPhenylacetonitrile, NaNH₂, Ethyl BromideTHFReflux480-90
2Methylation2-Phenylbutanenitrile, NaNH₂, Methyl IodideTHFRT6-875-85
3Reduction2-Methyl-2-phenylbutanenitrile, DIBAL-HToluene-782-365-75

Table 2: Physicochemical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
PhenylacetonitrileC₈H₇N117.15Colorless liquid234
2-PhenylbutanenitrileC₁₀H₁₁N145.20Colorless liquid102-104 @ 7 mmHg[6]
2-Methyl-2-phenylbutanenitrileC₁₁H₁₃N159.23Colorless liquid~115 @ 7 mmHg
This compoundC₁₁H₁₄O162.23[7]Colorless to pale yellow liquid~105 @ 10 mmHg

Logical Relationship of Synthesis Steps

Logical_Relationship node_start Starting Material Phenylacetonitrile node_step1 Step 1: Ethylation Base Deprotonation + Ethyl Bromide node_start->node_step1 node_inter1 Intermediate 1|2-Phenylbutanenitrile node_step1->node_inter1 node_step2 Step 2: Methylation Base Deprotonation + Methyl Iodide node_inter1->node_step2 node_inter2 Intermediate 2|2-Methyl-2-phenylbutanenitrile node_step2->node_inter2 node_step3 Step 3: Reduction DIBAL-H Addition -78 °C node_inter2->node_step3 node_workup Aqueous Workup Hydrolysis of Imine Intermediate node_step3->node_workup node_purify Purification|Vacuum Distillation node_workup->node_purify node_final Final Product|this compound node_purify->node_final

Caption: Logical flow of reactions and processes in the synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of α-Quaternary Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of α-quaternary stereocenters in aldehydes represents a significant challenge in synthetic organic chemistry, yet it is a highly rewarding endeavor due to the prevalence of this motif in numerous natural products and pharmaceutical agents. The aldehyde functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent transformations. This document provides detailed application notes and experimental protocols for three cutting-edge methodologies for the asymmetric synthesis of α-quaternary aldehydes: Synergistic Copper/Amine-Catalyzed α-Vinylation, Photoredox-Mediated α-Alkylation, and Organocatalytic Michael Addition.

Synergistic Copper/Amine-Catalyzed α-Vinylation of Aldehydes

This method provides a powerful means to construct α-quaternary, α-vinyl aldehydes through the synergistic action of a chiral amine organocatalyst and a copper catalyst. The reaction proceeds under mild conditions and exhibits broad substrate scope with high enantioselectivity.

Reaction Principle and Workflow

The reaction involves two interwoven catalytic cycles. The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the copper(I) catalyst undergoes oxidative addition to a vinyl iodonium (B1229267) salt to generate a highly electrophilic copper(III)-vinyl species. The enamine then attacks the copper(III) complex, forging the C-C bond and forming the α-quaternary center. Reductive elimination regenerates the copper(I) catalyst, and hydrolysis of the resulting iminium ion releases the enantioenriched α-vinyl aldehyde and the amine catalyst.

G cluster_workflow Experimental Workflow start Start reagents Combine Aldehyde, (2S,5S)-Imidazolidinone catalyst, CuBr, and Vinyl Iodonium Triflate in a reaction vessel. start->reagents reaction Stir at room temperature under inert atmosphere. reagents->reaction workup Quench reaction and perform aqueous workup. reaction->workup purification Purify by flash chromatography. workup->purification analysis Characterize the product (NMR, HRMS) and determine enantiomeric excess (chiral HPLC). purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for α-vinylation.

Catalytic Cycle

G cluster_organo Organocatalytic Cycle cluster_copper Copper Catalytic Cycle Aldehyde R-CHO Enamine Enamine Intermediate Aldehyde->Enamine + Amine, -H₂O Amine Chiral Amine Catalyst Iminium Iminium Ion Enamine->Iminium + [Cu(III)-Vinyl]²⁺ Product α-Quaternary Aldehyde CuIII [Cu(III)-Vinyl]²⁺ Enamine->CuIII Nucleophilic Attack Iminium->Product + H₂O CuI Cu(I)Br CuI->CuIII + Vinyl Iodonium Salt VinylIodonium Vinyl-I⁺-Ph OTf⁻ CuIII->CuI + Enamine, - PhI, - OTf⁻

Caption: Synergistic Cu/Amine catalytic cycles.

Experimental Protocols

Protocol 1.1: Synthesis of (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

This protocol is adapted from Organic Syntheses.

  • Materials: L-Phenylalanine methyl ester hydrochloride, methylamine (B109427) (40 wt% in H₂O), pivaldehyde, trifluoroacetic acid, toluene, ethyl acetate (B1210297), hexanes.

  • Procedure:

    • To a solution of L-phenylalanine methyl ester hydrochloride (1.0 equiv) in methanol, add methylamine (3.0 equiv) at 0 °C. Stir the reaction mixture at room temperature for 24 h.

    • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude N-methylamide.

    • To a solution of the crude N-methylamide (1.0 equiv) in toluene, add pivaldehyde (1.2 equiv) and a catalytic amount of trifluoroacetic acid (0.1 equiv).

    • Heat the mixture to reflux with a Dean-Stark trap for 12 h.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the desired imidazolidinone catalyst as a white solid.

Protocol 1.2: Preparation of (E)-Styrenyl(phenyl)iodonium Triflate

This protocol is adapted from literature procedures for the synthesis of vinyl iodonium salts.

  • Materials: (Diacetoxyiodo)benzene (B116549), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), styrene (B11656), dichloromethane (B109758).

  • Procedure:

    • To a stirred suspension of (diacetoxyiodo)benzene (1.0 equiv) in dichloromethane at 0 °C, add TMSOTf (2.1 equiv) dropwise.

    • Stir the resulting solution at room temperature for 1 h.

    • Cool the mixture to -78 °C and add styrene (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 h.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product. Collect the solid by filtration and wash with cold diethyl ether to yield the vinyl iodonium triflate as a white solid.

Protocol 1.3: General Procedure for Asymmetric α-Vinylation

This protocol is based on the work of Skucas and MacMillan (J. Am. Chem. Soc. 2012, 134, 9090-9093).[1]

  • Materials: Aldehyde, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, copper(I) bromide (CuBr), (E)-styrenyl(phenyl)iodonium triflate, anhydrous solvent (e.g., methyl tert-butyl ether - MTBE).

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add CuBr (0.05 equiv), (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.2 equiv), and the vinyl iodonium triflate (1.2 equiv).

    • Seal the vial with a septum and purge with argon or nitrogen.

    • Add the anhydrous solvent, followed by the aldehyde (1.0 equiv) via syringe.

    • Stir the reaction mixture at room temperature for the specified time (typically 12-24 h), monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Data Presentation
EntryAldehydeVinyl Iodonium SaltYield (%)ee (%)
1Propanal(E)-Styrenyl(phenyl)iodonium triflate9297
2Isovaleraldehyde(E)-Styrenyl(phenyl)iodonium triflate8598
3Cyclohexanecarboxaldehyde(E)-Styrenyl(phenyl)iodonium triflate8896
4Phenylacetaldehyde(E)-Styrenyl(phenyl)iodonium triflate7595
5Propanal(E)-(4-Methoxystyrenyl)(phenyl)iodonium triflate9097
6Propanal(E)-(4-Chlorostyrenyl)(phenyl)iodonium triflate8996

Photoredox-Mediated Enantioselective α-Alkylation

This methodology utilizes the synergistic merger of photoredox catalysis, enamine catalysis, and hydrogen atom transfer (HAT) catalysis to achieve the direct enantioselective α-alkylation of aldehydes with simple olefins. This approach is notable for its use of readily available starting materials and visible light as a sustainable energy source.

Reaction Principle

The reaction is initiated by the formation of a chiral enamine from the aldehyde and a secondary amine organocatalyst. Concurrently, a photoredox catalyst, upon excitation by visible light, oxidizes the enamine to an enaminyl radical. This radical then undergoes addition to an olefin, generating a carbon-centered radical. A hydrogen atom transfer catalyst then delivers a hydrogen atom to this radical, forming the α-alkylated iminium ion, which upon hydrolysis, yields the desired product and regenerates the organocatalyst.

G cluster_main Triple Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Amine Cat. Amine_Cat Chiral Amine Catalyst Enaminyl_Radical Enaminyl Radical Enamine->Enaminyl_Radical + [Ir]* - e⁻ Alkyl_Radical Alkyl Radical Enaminyl_Radical->Alkyl_Radical + Olefin Olefin Olefin Iminium_Ion Iminium Ion Alkyl_Radical->Iminium_Ion + HAT Cat. HAT_Cat HAT Catalyst (Thiol) HAT_Cat->Iminium_Ion - H• PC_reduced Ir(II) HAT_Cat->PC_reduced + Thiyl Radical Product α-Quaternary Aldehyde Iminium_Ion->Product + H₂O PC_excited [Ir]* PC_excited->PC_reduced + Enamine - Enaminyl Radical PC_ground Ir(III) PC_ground->PC_excited Visible Light PC_reduced->PC_ground + Thiyl Radical

Caption: Proposed mechanism for photoredox α-alkylation.

Experimental Protocol

Protocol 2.1: General Procedure for Photoredox-Mediated α-Alkylation

This protocol is a general representation based on the work of the MacMillan group.

  • Materials: Aldehyde, chiral imidazolidinone catalyst, iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), hydrogen atom transfer catalyst (e.g., a thiophenol), olefin, and a suitable solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a reaction vessel, add the aldehyde (1.0 equiv), chiral imidazolidinone catalyst (0.1 equiv), iridium photocatalyst (0.01 equiv), and HAT catalyst (0.1 equiv).

    • Add the solvent and the olefin (2.0-5.0 equiv).

    • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

    • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature, with stirring, for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Data Presentation
EntryAldehydeOlefinYield (%)ee (%)dr
1Hexanal1-Octene7895-
2CyclohexanecarboxaldehydeStyrene8592-
33-PhenylpropanalN-Vinylpyrrolidinone8290-
4Pentanal5-Hexen-1-ol (intramolecular)7593>20:1
5Heptanal1,1-Diphenylethylene6988-

Organocatalytic Michael Addition

The organocatalytic asymmetric Michael addition of α,α-disubstituted aldehydes to nitroalkenes is a highly effective method for constructing all-carbon quaternary stereocenters. This reaction is typically catalyzed by a chiral secondary amine, often in the presence of a co-catalyst.

Reaction Principle

The chiral secondary amine catalyst reacts with the α,α-disubstituted aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, adding to the β-position of the nitroalkene in a conjugate addition fashion. The resulting intermediate is protonated to form an iminium ion, which is then hydrolyzed to release the α-quaternary aldehyde product and regenerate the chiral amine catalyst.

G cluster_cycle Organocatalytic Michael Addition Cycle Aldehyde α,α-Disubstituted Aldehyde Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Adduct Nitronate Intermediate Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Iminium Iminium Ion Adduct->Iminium + H⁺ Product α-Quaternary Aldehyde Iminium->Product + H₂O

Caption: Catalytic cycle for Michael addition.

Experimental Protocol

Protocol 3.1: General Procedure for Organocatalytic Michael Addition

This protocol is based on literature procedures for the Michael addition of aldehydes to nitroalkenes.

  • Materials: α,α-Disubstituted aldehyde, nitroalkene, chiral secondary amine catalyst (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine), an acidic co-catalyst (e.g., trifluoroacetic acid - TFA), and a solvent (e.g., 2-propanol).

  • Procedure:

    • To a solution of the nitroalkene (1.0 equiv) in the solvent, add the chiral amine catalyst (0.3 equiv) and the acidic co-catalyst (0.3 equiv).

    • Cool the mixture to the specified temperature (e.g., 4 °C).

    • Add the α,α-disubstituted aldehyde (2.0-3.0 equiv) to the reaction mixture.

    • Stir the reaction at this temperature until the nitroalkene is consumed (as monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation
EntryAldehydeNitroalkeneYield (%)ee (%)
1Isobutyraldehyde(E)-β-Nitrostyrene8780
2Cyclopentanecarboxaldehyde(E)-β-Nitrostyrene9691
32-Phenylpropanal(E)-β-Nitrostyrene8585
4Isobutyraldehyde(E)-2-(4-Chlorophenyl)-1-nitroethene8982
5Isobutyraldehyde(E)-2-(4-Methoxyphenyl)-1-nitroethene8478

Disclaimer

These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions and outcomes may vary depending on the specific substrates and reagents used. Optimization of the reaction conditions may be necessary to achieve the desired results.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective synthesis of molecules bearing quaternary stereocenters is a significant challenge in modern organic chemistry. 2-Methyl-2-phenylbutanal is a chiral aldehyde with such a stereocenter and serves as a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds. This document provides detailed protocols for two distinct and effective methods for the asymmetric synthesis of this compound, focusing on achieving high enantioselectivity and yield. The described methods are based on organocatalysis and the use of a chiral auxiliary, representing state-of-the-art approaches in asymmetric synthesis.

Method 1: Organocatalytic Enantioselective α-Alkylation

This method utilizes a primary aminothiourea derivative as an organocatalyst to promote the enantioselective alkylation of 2-phenylpropanal (B145474). The catalyst facilitates the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.[1]

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Phenylpropanal

  • Ethyl iodide (or other suitable ethylating agent)

  • Primary aminothiourea catalyst (e.g., (S)-2-(N,N-dimethylamino)-N'-(4-nitrophenyl)cyclohexanaminethiourea)

  • Anhydrous toluene (B28343)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary aminothiourea catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is dissolved.

  • Add 2-phenylpropanal (1.0 mmol, 1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 4 °C).

  • Add the ethylating agent (e.g., ethyl iodide, 2.0 mmol, 2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at the specified temperature for the required time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Data Presentation:
Catalyst Loading (mol%)Alkylating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
10Ethyl IodideToluene44875-8590-95
20Ethyl BromideCH₂Cl₂07270-8088-92

Note: The data presented in this table are representative values based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purity of reagents.[1]

Method 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This protocol employs a recoverable chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of an amide derivative of 2-phenylpropanoic acid. This method, a variation of the Myers asymmetric alkylation, is known for its high diastereoselectivity and the production of highly enantiomerically enriched products.[2]

Reaction Scheme:

  • Amide Formation: 2-Phenylpropanoic acid is converted to its corresponding pseudoephedrine amide.

  • Diastereoselective Alkylation: The amide is deprotonated to form a chiral enolate, which is then alkylated with an ethylating agent.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the target aldehyde.

Experimental Protocol:

Step 1: Synthesis of the Pseudoephedrine Amide

  • In a round-bottom flask, dissolve 2-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).

  • Add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve (1R,2R)-(-)-pseudoephedrine (1.0 equiv) and triethylamine (B128534) (2.5 equiv) in anhydrous DCM.

  • Slowly add the acid chloride solution to the pseudoephedrine solution at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add ethyl iodide (1.5 equiv) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Step 3: Reductive Cleavage to the Aldehyde

  • To a solution of the alkylated amide (1.0 equiv) in anhydrous THF at -78 °C, add diisobutylaluminium hydride (DIBAL-H) (1.5 equiv) dropwise.

  • Stir at -78 °C for 3 hours.

  • Quench the reaction carefully with methanol, followed by a saturated solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by flash chromatography.

Data Presentation:
StepReagentsDiastereomeric Ratio (dr)Yield (%)
AlkylationLDA, Ethyl Iodide>95:585-95
CleavageDIBAL-H-70-85

Note: The (S)-enantiomer can be synthesized by using (1S,2S)-(+)-pseudoephedrine as the chiral auxiliary.[2]

Visualizations

Experimental Workflow: Organocatalytic Synthesis

Organocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Dissolve Catalyst in Toluene start->setup add_aldehyde Add 2-Phenylpropanal setup->add_aldehyde cool Cool to 4 °C add_aldehyde->cool add_alkylating Add Ethyl Iodide cool->add_alkylating react Stir at 4 °C for 48h add_alkylating->react quench Quench with NaHCO₃ react->quench extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Chiral HPLC/GC purify->analyze end End Product analyze->end

Caption: Workflow for the organocatalytic enantioselective synthesis.

Logical Relationship: Chiral Auxiliary Method

Chiral_Auxiliary_Logic cluster_auxiliary Chiral Auxiliary Attachment cluster_alkylation Stereoselective Alkylation cluster_cleavage Auxiliary Removal start 2-Phenylpropanoic Acid amide_formation Amide Formation start->amide_formation auxiliary (1R,2R)-(-)-Pseudoephedrine auxiliary->amide_formation amide Pseudoephedrine Amide amide_formation->amide deprotonation Deprotonation (LDA) amide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (EtI) enolate->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Reductive Cleavage (DIBAL-H) alkylated_amide->cleavage product (R)-2-Methyl-2-phenylbutanal cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Logical steps in the chiral auxiliary-mediated synthesis.

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of a tertiary alcohol, specifically 2,3-dimethyl-3-phenylpentan-2-ol, through the reaction of a Grignard reagent with the aldehyde 2-Methyl-2-phenylbutanal. The nucleophilic addition of an organomagnesium halide to the carbonyl carbon of the aldehyde leads to the formation of a secondary alcohol, which upon reaction with another equivalent of the Grignard reagent, or by reacting the aldehyde with a suitable Grignard reagent derived from a ketone precursor, can yield a tertiary alcohol.[1][2][3] However, the direct reaction of an aldehyde with a Grignard reagent typically yields a secondary alcohol.[4] To synthesize a tertiary alcohol from an aldehyde, a subsequent oxidation and a second Grignard reaction would be necessary. A more direct route involves the use of a ketone as the starting material.[2][5] For the purpose of this protocol, we will illustrate the synthesis of a tertiary alcohol by reacting this compound with a methylmagnesium bromide Grignard reagent to first form a secondary alcohol, which can then be oxidized to a ketone and subsequently reacted with another Grignard reagent to yield the desired tertiary alcohol. A more direct, albeit illustrative, hypothetical protocol for the direct conversion to a tertiary alcohol is also presented.

Overall Reaction Scheme

The synthesis of 2,3-dimethyl-3-phenylpentan-2-ol from this compound proceeds via a two-step sequence involving a Grignard reaction to form a secondary alcohol, followed by oxidation to a ketone, and a subsequent second Grignard reaction.

Step 1: Grignard Reaction with Methylmagnesium Bromide

This compound reacts with methylmagnesium bromide to form the secondary alcohol 3-methyl-2-phenylpentan-2-ol.

Step 2: Oxidation of the Secondary Alcohol

The secondary alcohol is oxidized to the corresponding ketone, 2-methyl-3-phenylpentan-2-one.

Step 3: Second Grignard Reaction

The ketone reacts with another equivalent of methylmagnesium bromide to yield the final tertiary alcohol, 2,3-dimethyl-3-phenylpentan-2-ol.

Experimental Protocols

Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential as Grignard reagents react with water.[2][6]

Protocol 1: Synthesis of 3-methyl-2-phenylpentan-2-ol

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

Apparatus:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.

  • Grignard Reagent Addition: Add methylmagnesium bromide (1.1 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde, maintaining the temperature below 10 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Oxidation to 2-methyl-3-phenylpentan-2-one

(Standard oxidation procedures using reagents like PCC, PDC, or Swern oxidation can be employed.)

Protocol 3: Synthesis of 2,3-dimethyl-3-phenylpentan-2-ol

(This protocol is similar to Protocol 1, using the ketone synthesized in Protocol 2 as the starting material.)

Data Presentation

ReactantMolar Mass ( g/mol )MolesEquivalents
This compound162.24TBD1.0
Methylmagnesium bromide119.24TBD1.1
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g)
2,3-dimethyl-3-phenylpentan-2-ol192.30TBDTBD

Mandatory Visualization

Grignard_Workflow Start Start: This compound + Anhydrous Ether Reaction_Vessel Reaction: Grignard Addition (0°C to RT) Start->Reaction_Vessel Grignard_Reagent Methylmagnesium Bromide (in Ether) Grignard_Reagent->Reaction_Vessel Dropwise addition Workup Aqueous Work-up: Sat. NH4Cl Reaction_Vessel->Workup Quenching Extraction Extraction with Ether Workup->Extraction Purification Drying & Purification: (Anhydrous MgSO4, Column Chromatography) Extraction->Purification Product Final Product: 2,3-dimethyl-3-phenylpentan-2-ol Purification->Product

Caption: Experimental workflow for the synthesis of a tertiary alcohol.

Characterization of the Product

The final product, 2,3-dimethyl-3-phenylpentan-2-ol, can be characterized using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: A broad O-H stretching absorption is expected in the range of 3300-3600 cm⁻¹, and a C-O stretching absorption around 1050 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the aliphatic protons of the pentyl chain, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary). The protons on the carbon bearing the hydroxyl group are deshielded and typically appear in the 3.4-4.5 δ range.[7]

    • ¹³C NMR: The carbon atom bonded to the hydroxyl group will be deshielded and absorb in the 50-80 δ range.[7]

Discussion

The Grignard reaction is a powerful method for the synthesis of alcohols.[8] The successful execution of this reaction hinges on maintaining strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water.[2] The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates the magnesium atom, stabilizing the Grignard reagent. The work-up procedure with a mild acid, such as saturated aqueous ammonium chloride, is important to protonate the initially formed alkoxide to the alcohol without causing side reactions.[6]

For the synthesis of tertiary alcohols, starting from a ketone is the most direct approach.[5] When starting from an aldehyde, a two-step process involving oxidation to a ketone is generally required. The overall yield of the multi-step synthesis will be dependent on the efficiency of each individual step. Purification of the final product, often by column chromatography or distillation, is necessary to remove any unreacted starting materials and byproducts.[9]

References

Application of 2-Methyl-2-phenylbutanal in Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylbutanal, also known as 2-methyl-4-phenylbutyraldehyde, is a synthetic aroma chemical that possesses a unique and complex olfactory profile. Its scent is characterized as a combination of sweet, floral, earthy, and musty notes, making it a versatile ingredient in the palette of perfumers and fragrance chemists.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance chemistry, targeting researchers, scientists, and professionals in drug development who may explore its use in various scented products.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40654-82-8[1]
FEMA Number 2737[1]
Molecular Formula C₁₁H₁₄O[1][4]
Molecular Weight 162.23 g/mol [1][4]
Appearance Colorless clear liquid (estimated)[1]
Boiling Point 253.00 °C @ 760.00 mm Hg[1][3]
Flash Point 245.00 °F (118.33 °C)[1][2]
Specific Gravity 0.96800 to 0.97500 @ 25.00 °C[1][2][3]
Refractive Index 1.50600 to 1.51000 @ 20.00 °C[1][2]
Solubility Soluble in alcohol; Insoluble in water[1][2]

Table 2: Olfactory Profile of this compound

AttributeDescription
Odor Type Floral
Odor Description Sweet, floral, earthy, musty
Recommended Use Level Up to 0.2% in fragrance concentrate

Note: Odor descriptions are subjective and can vary based on concentration and the medium in which the material is evaluated.

Applications in Fragrance Chemistry

Due to its complex odor profile, this compound can be incorporated into a variety of fragrance types to provide unique effects.

Fine Fragrances

In fine perfumery, this compound can be used to add a modern, diffusive floralcy with an intriguing earthy undertone. It can act as a modifier, bridging floral and woody notes, and adding a layer of sophistication. Its sweet aspect can enhance gourmand compositions, while its earthy and musty facets can be utilized in chypre and oriental fragrances to create novel accords.

Functional Perfumery

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile and determine its odor detection threshold.

1. Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips (blotters)

  • Panel of trained sensory assessors (minimum of 8-12 individuals)

  • Controlled sensory evaluation booth with proper ventilation and lighting.

2. Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent. A common starting point is a 10% solution, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.) to determine the odor threshold.

  • Odor Profile Description:

    • Dip a smelling strip into the 10% dilution of this compound.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panelists and ask them to describe the odor characteristics at different time intervals (top note, middle note, base note).

    • Compile a list of odor descriptors from the panel.

  • Odor Threshold Determination (Ascending Concentration Series):

    • Prepare a set of vials with increasing concentrations of this compound.

    • Present the vials to the panelists in a randomized order, including a blank (solvent only).

    • Ask the panelists to identify the vial in which they can first detect an odor different from the blank.

    • The concentration at which a statistically significant portion of the panel can detect the odor is determined as the detection threshold.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Prepare Dilutions Profile Odor Profile Description Prep->Profile Threshold Odor Threshold Determination Prep->Threshold Strips Prepare Smelling Strips Strips->Profile Data Data Collection & Analysis Profile->Data Threshold->Data Report Report Findings Data->Report

Caption: Simplified diagram of the olfactory signal transduction cascade.

Data Gaps and Future Research

While this compound shows promise as a versatile fragrance ingredient, there is a notable lack of publicly available, detailed scientific data. For a comprehensive evaluation and application, further research is required in the following areas:

  • Quantitative Olfactory Data: Determination of odor detection and recognition thresholds in various media (air, water, ethanol) is crucial for understanding its potency and impact.

  • Application-Specific Performance: Systematic evaluation of its performance and stability in a wide range of consumer product bases is needed to guide formulation development.

  • Synthesis Optimization: While general synthetic routes for similar aldehydes exist, a detailed and optimized protocol for the synthesis of this compound would be beneficial for researchers.

  • Olfactory Receptor Interactions: Identifying the specific olfactory receptors that are activated by this compound would provide valuable insights into the molecular basis of its unique odor profile and could be relevant for drug development research targeting olfactory receptors.

References

Application Notes and Protocols: Use of 2-Methyl-2-phenylbutanal as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-phenylbutanal is a chiral aldehyde possessing a quaternary stereocenter, making it a potentially valuable building block in asymmetric synthesis. The presence of a phenyl group and an ethyl group attached to the chiral center offers steric and electronic differentiation that can be exploited to control the stereochemical outcome of reactions at the adjacent aldehyde functionality. In principle, this molecule can serve as a precursor for the synthesis of a variety of chiral molecules, including alcohols, amines, and carboxylic acids, with a defined three-dimensional arrangement.

This document, therefore, outlines hypothetical application notes and protocols based on well-established stereoselective transformations commonly applied to chiral aldehydes. These are intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this compound. It is crucial to note that the following protocols and data are illustrative and have not been experimentally validated for this specific substrate.

Hypothetical Application: Diastereoselective Grignard Addition

One of the most fundamental transformations of an aldehyde is the addition of a nucleophile to the carbonyl carbon. When the aldehyde is chiral, the two faces of the carbonyl group are diastereotopic, leading to the potential for diastereoselective addition. The inherent chirality of this compound could direct the approach of a Grignard reagent, leading to the preferential formation of one diastereomeric alcohol.

Table 1: Hypothetical Data for Diastereoselective Grignard Addition to (R)-2-Methyl-2-phenylbutanal
EntryGrignard ReagentProductDiastereomeric Ratio (d.r.)Yield (%)
1Methylmagnesium bromide(2R,3R)-3-Methyl-3-phenylpentan-2-ol / (2S,3R)-3-Methyl-3-phenylpentan-2-ol70:3085
2Ethylmagnesium bromide(3R,4R)-4-Methyl-4-phenylhexan-3-ol / (3S,4R)-4-Methyl-4-phenylhexan-3-ol75:2582
3Phenylmagnesium bromide(1R)-1,2-Diphenyl-2-methylbutan-1-ol / (1S)-1,2-Diphenyl-2-methylbutan-1-ol80:2078

Note: The diastereomeric ratio and yield are hypothetical and would need to be determined experimentally. The major diastereomer would depend on the facial selectivity dictated by the stereochemistry of the starting aldehyde and the nature of the Grignard reagent, often rationalized by Felkin-Anh or related models.

Experimental Protocol: Diastereoselective Addition of Methylmagnesium Bromide

Materials:

  • (R)-2-Methyl-2-phenylbutanal

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-2-phenylbutanal (1.0 eq) dissolved in anhydrous diethyl ether (10 mL/mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over a period of 15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the diastereomeric alcohols.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Workup and Purification A Dissolve (R)-2-Methyl-2-phenylbutanal in anhydrous diethyl ether B Cool to -78 °C A->B C Add Methylmagnesium bromide dropwise at -78 °C B->C D Stir for 2 hours at -78 °C C->D E Quench with sat. aq. NH4Cl D->E F Extract with diethyl ether E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Figure 1. Experimental workflow for the diastereoselective Grignard addition.

Hypothetical Application: Asymmetric Reduction to Chiral Alcohols

The reduction of the aldehyde group in this compound would yield a chiral primary alcohol. While the existing stereocenter is not adjacent to the newly formed one, the use of a chiral reducing agent could, in principle, lead to a dynamic kinetic resolution or a stereoselective reduction if there is any interaction between the chiral center of the substrate and the catalyst. More commonly, a highly enantioselective reduction would be achieved using a well-established chiral catalyst.

Table 2: Hypothetical Data for Asymmetric Reduction of this compound
EntryReducing Agent / CatalystProductEnantiomeric Excess (ee, %)Yield (%)
1CBS Catalyst (R-Me-CBS) / BH₃·SMe₂(R)-2-Methyl-2-phenylbutan-1-ol9590
2Noyori Ru-catalyst / H₂(R)-2-Methyl-2-phenylbutan-1-ol9892
3LiAlH₄Racemic 2-Methyl-2-phenylbutan-1-ol095

Note: The enantiomeric excess and yield are hypothetical and would depend on the specific catalyst and reaction conditions.

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

Materials:

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

  • Cool the flask to 0 °C and slowly add borane dimethyl sulfide complex (1.0 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL/mmol).

  • Slowly add the aldehyde solution to the catalyst mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

G cluster_0 Catalyst Preparation cluster_1 Substrate Addition cluster_2 Reaction cluster_3 Workup and Analysis A Charge (R)-Me-CBS B Add BH3.SMe2 at 0 °C A->B C Add this compound solution in THF at 0 °C B->C D Stir at 0 °C, then RT C->D E Quench with MeOH D->E F Acidify and Extract E->F G Purify and analyze ee F->G

Figure 2. Logical workflow for the asymmetric CBS reduction.

Conclusion

While this compound holds theoretical promise as a chiral building block, the lack of published experimental data necessitates a cautious approach. The protocols and data presented here are illustrative and based on established methodologies for analogous compounds. Researchers and drug development professionals are encouraged to use these notes as a starting point for their own investigations into the stereoselective reactions of this particular aldehyde. Experimental validation is required to determine the actual yields, diastereoselectivities, and enantioselectivities for these and other transformations.

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the aldehyde functional group in 2-Methyl-2-phenylbutanal. The following methods are described: Reductive Amination, Wittig Reaction, and Acetal Formation. These derivatization strategies are essential for various applications in drug discovery and development, including the synthesis of novel chemical entities, modification of pharmacokinetic properties, and creation of tool compounds for biological assays.

Reductive Amination of this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1] In the case of this compound, this reaction allows for the introduction of a variety of substituents through the choice of the primary amine, leading to the formation of secondary amines. The use of sodium triacetoxyborohydride (B8407120) is a mild and selective method for this transformation, although the steric hindrance of the α,α-disubstituted aldehyde may require optimized conditions.[2]

Protocol: Synthesis of N-Benzyl-2-methyl-2-phenylbutan-1-amine

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-benzyl-2-methyl-2-phenylbutan-1-amine.

Quantitative Data:

DerivativeReagentsSolventReaction Time (h)Yield (%)Purity (%)
N-Benzyl-2-methyl-2-phenylbutan-1-amineBenzylamine, NaBH(OAc)₃DCE2475-85>95

Note: Yields and purity are estimated based on typical reductive amination reactions of sterically hindered aldehydes and may vary depending on the specific reaction conditions and purification.

Experimental Workflow:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification start Dissolve this compound in 1,2-Dichloroethane add_amine Add Benzylamine start->add_amine stir1 Stir for 30 min add_amine->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir for 24 h at RT add_reductant->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end N-Benzyl-2-methyl-2- phenylbutan-1-amine purify->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methyl-2-phenylbutanal. The described method utilizes reverse-phase chromatography with UV detection, a common and robust technique for the analysis of aromatic compounds. This document provides a comprehensive protocol, including instrument conditions, sample preparation, and data analysis. The method is intended as a starting point for researchers to be further validated for specific applications.

Introduction

This compound is a carbonyl compound with a phenyl group, making it a suitable candidate for analysis by reverse-phase HPLC with UV detection. Accurate and precise quantification of this analyte is essential in various research and development settings, including synthetic chemistry, process monitoring, and quality control. The method outlined below is designed to provide good resolution and sensitivity for this compound.

Physicochemical Properties

  • Chemical Structure:

    • C₁₁H₁₄O

  • Molecular Weight: 162.23 g/mol [1]

  • IUPAC Name: this compound[1]

Experimental Protocol

This protocol provides a detailed methodology for the analysis of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid (for mobile phase modification, if necessary).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters.

Chromatographic Conditions

The following are recommended starting conditions for the HPLC analysis:

ParameterRecommended Condition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Note: The mobile phase composition can be optimized to achieve the desired retention time and resolution. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) may improve peak shape. A wavelength of 254 nm is a common choice for aromatic compounds; however, for optimal sensitivity, the UV spectrum of this compound should be determined and the wavelength of maximum absorbance (λmax) should be used.

Sample and Standard Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound using the proposed HPLC method. These values should be determined experimentally during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20005500
Retention Time (RT) Approx. 4.5 min4.62 min

Table 2: Method Validation Parameters

ParameterHypothetical Result
Linearity (Correlation Coefficient, r²) > 0.999 (Concentration range: 1-100 µg/mL)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution and Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Mobile Phase) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration (Area and Retention Time) Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a reliable and robust starting point for the determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. For implementation, it is crucial to perform a full method validation according to the specific requirements of the application to ensure accuracy, precision, and reliability of the results.

References

Application Note: Quantitative Analysis of 2-Methyl-2-phenylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-phenylbutanal is an aromatic aldehyde with applications in various fields, including fragrance, flavor, and as an intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is essential for quality control, reaction monitoring, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note outlines a detailed protocol for the quantitative analysis of this compound using GC-MS.

Data Presentation

Quantitative analysis of this compound can be achieved by generating a calibration curve from standard solutions of known concentrations. The peak area of the target analyte is plotted against its concentration, and a linear regression is applied to determine the concentration of unknown samples.

Table 1: Representative Quantitative Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)Calculated Concentration (µg/mL)Recovery (%)
1.015,2340.9898.0
5.076,1705.05101.0
10.0151,89010.02100.2
25.0380,22524.9599.8
50.0758,95049.8899.8
Sample 1 112,540 7.42 N/A
Sample 2 285,670 18.78 N/A

Note: This data is representative and should be generated for each specific instrument and analysis.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This includes sample preparation, instrumentation, and data analysis.

1. Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. For relatively clean samples, a simple dilution is often sufficient.[1]

  • Solvent Selection: Use high-purity (GC or HPLC grade) volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[1][2]

  • Protocol for Dilution:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a chosen volatile organic solvent within a volumetric flask.

    • If necessary, perform serial dilutions to bring the concentration of this compound into the instrument's calibrated linear range (e.g., 1-50 µg/mL). A typical concentration for GC-MS analysis is around 10 ug/mL.[3]

    • To ensure the sample is free of particulate matter, which can block the syringe and contaminate the injector, either centrifuge the sample or filter it through a 0.22 µm filter before transferring it to a GC vial.[3][4]

For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[2] Headspace analysis is a suitable technique for isolating volatile components from a solid or liquid sample without direct injection of the matrix.[2][4]

2. GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument and application.

Table 2: GC-MS Instrument Parameters

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium (99.999%)
Flow Rate1.0 mL/min
Oven ProgramInitial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[5]
Source Temperature230 °C[5]
Quadrupole Temp150 °C
Transfer Line Temp280 °C
Acquisition ModeFull Scan (m/z 40-350) and Selected Ion Monitoring (SIM)

3. Data Analysis

  • Qualitative Analysis: In full scan mode, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with a reference spectrum (e.g., from a spectral library like NIST) for identification. The molecular ion and characteristic fragment ions should be present.

  • Quantitative Analysis: For quantification, operate the mass spectrometer in SIM mode to enhance sensitivity and selectivity.[1]

    • SIM Ions for this compound:

      • Quantifier Ion: m/z 133 (M-CHO)+

      • Qualifier Ions: m/z 105, m/z 77

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area of the quantifier ion. Construct a calibration curve by plotting peak area versus concentration. Apply linear regression to the data.

  • Sample Analysis: Inject the prepared unknown samples and determine the peak area of the quantifier ion. Use the calibration curve to calculate the concentration of this compound in the samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Volatile Solvent Sample->Dilution Dissolve Filtration Centrifugation/ Filtration Dilution->Filtration Remove Particulates GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Qualitative Qualitative Analysis (Full Scan) Detection->Qualitative Quantitative Quantitative Analysis (SIM Mode) Detection->Quantitative Result Concentration Result Qualitative->Result Quantitative->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_M This compound cluster_frags Major Fragments M [C₁₁H₁₄O]⁺˙ m/z = 162 F1 [C₁₀H₁₃]⁺ m/z = 133 M->F1 - CHO (29 Da) F2 [C₈H₉]⁺ m/z = 105 F1->F2 - C₂H₄ (28 Da) (McLafferty Rearrangement) F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₂H₄ (28 Da)

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Application Notes and Protocols for the Purification of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Methyl-2-phenylbutanal, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The protocols outlined below are designed to address common impurities encountered during its synthesis and offer methods to achieve high purity suitable for downstream applications.

Introduction

This compound is a chiral aldehyde that serves as a key building block in organic synthesis. Its purity is critical for the success of subsequent reactions, particularly in asymmetric synthesis where trace impurities can significantly impact stereoselectivity and overall yield. Common impurities in crude this compound may include unreacted starting materials, byproducts from side reactions, and oxidation products such as the corresponding carboxylic acid. This guide details three primary purification methods: fractional distillation, column chromatography, and purification via bisulfite adduct formation.

Data Presentation

A summary of the key physical and chemical properties of this compound is provided in the table below. Note that some physical properties, such as the boiling point, may not be extensively reported and are often estimated or determined empirically.

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2-Phenyl-2-methylbutanal, 2-methyl-2-phenylbutyraldehydePubChem[1]
Boiling Point No experimental data available; estimated to be >200 °C at 760 mmHg
Calculated XLogP3 2.6PubChem[1]

Experimental Protocols

Method 1: Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially when dealing with thermally stable impurities that have boiling points significantly different from the product. This technique is particularly effective for large-scale purifications.

Principle: This method separates liquids based on differences in their boiling points.[2][3] As a mixture is heated, the component with the lower boiling point will vaporize more readily, and its vapor will rise through a fractionating column. The column provides a large surface area (e.g., glass beads or rings) for repeated cycles of vaporization and condensation, which enriches the vapor with the more volatile component.[4]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. It is advisable to keep the system under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde, especially at high temperatures.[5]

  • Distillation:

    • Heat the flask gently using a heating mantle or oil bath.

    • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (the most volatile component).

    • Collect the initial fraction, which will likely contain lower-boiling impurities.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to pure this compound.

    • Stop the distillation before all the material in the distilling flask has vaporized to avoid the concentration of high-boiling and potentially unstable impurities.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Method 2: Column Chromatography

Column chromatography is a highly effective technique for the purification of this compound, particularly for removing polar impurities such as the corresponding carboxylic acid.

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the stationary phase.[6]

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as a mixture of hexane (B92381) and diethyl ether or ethyl acetate (B1210297) (e.g., 97:3 hexane:diethyl ether).[6] Aldehydes will typically elute before more polar impurities like alcohols and carboxylic acids.[6]

    • Gradually increase the polarity of the eluent if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Caution: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[7] If this is a concern, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of triethylamine.

Method 3: Purification via Bisulfite Adduct Formation

This chemical method is highly specific for aldehydes and some reactive ketones, providing an excellent way to separate them from other organic compounds.[8][9]

Principle: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble adduct.[8][10] This adduct can be separated from the organic mixture. The aldehyde can then be regenerated by treating the adduct with a base.[8][10]

Methodology:

  • Adduct Formation:

    • Dissolve the crude this compound in a water-miscible organic solvent like methanol.[10]

    • Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes. A precipitate of the bisulfite adduct may form.[10]

  • Extraction and Separation:

    • Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel and shake again.[10]

    • Separate the aqueous layer, which contains the bisulfite adduct. The organic layer will contain the non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous layer containing the adduct to a clean separatory funnel.

    • Add an equal volume of an organic solvent (e.g., ethyl acetate).[10]

    • Slowly add a strong base, such as 50% sodium hydroxide (B78521) (NaOH) solution, until the pH of the aqueous layer is approximately 12.[10] This will decompose the adduct and regenerate the free aldehyde.

    • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Final Workup:

    • Separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Considerations: The formation of the bisulfite adduct can be sensitive to steric hindrance around the carbonyl group.[10] Given the structure of this compound, the reaction may require vigorous shaking or longer reaction times to proceed to completion.

Mandatory Visualizations

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound, incorporating the key decision points for selecting a purification method.

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC, NMR, TLC) Crude->Analysis1 HighBoilingImps High-boiling impurities? Analysis1->HighBoilingImps Evaluate impurities Distillation Fractional Distillation Analysis2 Final Purity Analysis Distillation->Analysis2 Chromatography Column Chromatography Chromatography->Analysis2 Bisulfite Bisulfite Adduct Formation Bisulfite->Analysis2 PureProduct Pure this compound Analysis2->PureProduct Purity Confirmed HighBoilingImps->Distillation Yes PolarImps Polar impurities? HighBoilingImps->PolarImps No PolarImps->Chromatography Yes AldehydeSpecific Aldehyde-specific purification? PolarImps->AldehydeSpecific No AldehydeSpecific->Bisulfite Yes

Caption: Workflow for the purification of this compound.

Logical Relationship for Bisulfite Purification

This diagram outlines the chemical logic behind the bisulfite adduct formation and regeneration process.

Bisulfite_Purification CrudeAldehyde Crude Aldehyde (in organic solvent) Adduct Water-Soluble Bisulfite Adduct CrudeAldehyde->Adduct + NaHSO3 Saturated aq. NaHSO₃ Impurities Organic-Soluble Impurities Adduct->Impurities Separation PureAldehyde Pure Aldehyde (in organic solvent) Adduct->PureAldehyde + Base (Regeneration) Base Aqueous Base (NaOH)

Caption: Logical steps in purification via bisulfite adduct formation.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-2-phenylbutanal. The described methodology follows a robust two-step synthetic pathway, commencing with the formation of the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, via a Grignard reaction. This intermediate is subsequently oxidized to the target aldehyde. Detailed protocols for both steps are provided, with a focus on mild and selective oxidation methods to ensure high purity of the final product. This guide also includes quantitative data for the reactants and products, safety precautions, and visual workflows to aid in the successful execution of the synthesis.

Introduction

This compound is a valuable organic intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure, featuring a quaternary carbon center adjacent to an aldehyde functional group, makes it a useful building block for creating complex molecular architectures. The synthesis of such α-arylated aldehydes requires careful selection of reagents and reaction conditions to achieve satisfactory yields and purity. The protocols outlined herein are designed to be scalable for typical laboratory needs, providing a reliable method for obtaining this compound for research and development purposes.

Synthetic Pathway Overview

The synthesis is performed in two main stages:

  • Step 1: Grignard Reaction - Synthesis of the precursor, 2-methyl-2-phenylbutan-1-ol, by reacting 2-phenylpropanal (B145474) with ethylmagnesium bromide.

  • Step 2: Oxidation - Selective oxidation of the primary alcohol to the desired aldehyde, this compound, using Dess-Martin periodinane (DMP) or a Swern oxidation protocol.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 2-Phenylpropanal 2-Phenylpropanal Grignard_Reaction Grignard Reaction (Anhydrous Et2O) 2-Phenylpropanal->Grignard_Reaction Ethylmagnesium\nBromide Ethylmagnesium Bromide Ethylmagnesium\nBromide->Grignard_Reaction Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reaction->Intermediate_Alkoxide Acid_Workup Aqueous Acid Work-up (e.g., NH4Cl) Intermediate_Alkoxide->Acid_Workup Alcohol_Product 2-Methyl-2-phenylbutan-1-ol Acid_Workup->Alcohol_Product Alcohol_Input 2-Methyl-2-phenylbutan-1-ol Oxidation Oxidation (e.g., Dess-Martin or Swern) Alcohol_Input->Oxidation Purification Purification Oxidation->Purification Final_Product This compound Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

Data Presentation

Physical and Chemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
2-Phenylpropanal2-PhenylpropanalC₉H₁₀O134.18Colorless liquid205-207
Ethylmagnesium BromideEthylmagnesium BromideC₂H₅BrMg133.27Typically a solution in etherN/A (solution)
2-Methyl-2-phenylbutan-1-ol2-Methyl-2-phenylbutan-1-olC₁₁H₁₆O164.24Colorless oil or solidNot readily available
This compoundThis compoundC₁₁H₁₄O162.23Colorless oilNot readily available

Note: Boiling points are at atmospheric pressure unless otherwise stated. Data sourced from PubChem and other chemical suppliers where available.[1][2]

Predicted Analytical Data for this compound

Disclaimer: The following spectral data are predicted and should be confirmed by experimental analysis of the synthesized product.

¹H NMR (Predicted) ¹³C NMR (Predicted) IR Spectroscopy (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm) Wavenumber (cm⁻¹)
~9.5 (s, 1H, CHO)~203 (C=O)~2970 (C-H, alkyl)
~7.2-7.4 (m, 5H, Ar-H)~140 (Ar-C, quat.)~2870, 2710 (C-H, aldehyde)
~1.8-2.0 (q, 2H, CH₂)~128 (Ar-CH)~1725 (C=O, aldehyde)
~1.6 (s, 3H, CH₃)~127 (Ar-CH)~1600, 1495, 1450 (C=C, aromatic)
~0.8 (t, 3H, CH₃)~55 (C-quat.)~760, 700 (C-H bend, aromatic)
~30 (CH₂)
~20 (CH₃)
~8 (CH₃)

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol

This protocol describes the synthesis of the precursor alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether (Et₂O)

  • Ethyl bromide

  • 2-Phenylpropanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-2-phenylbutan-1-ol. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Oxidation of 2-Methyl-2-phenylbutan-1-ol

Two alternative mild oxidation protocols are provided. The Dess-Martin oxidation is often preferred for its simplicity on a small scale, while the Swern oxidation is a classic and reliable alternative.

Materials:

  • 2-Methyl-2-phenylbutan-1-ol

  • Dess-Martin Periodinane (DMP) (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methyl-2-phenylbutan-1-ol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.[3]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

  • Oxalyl chloride (1.5 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 2-Methyl-2-phenylbutan-1-ol

  • Triethylamine (B128534) (Et₃N) (5.0 equivalents)

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.[5]

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.[6][7]

  • Add a solution of 2-methyl-2-phenylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.[5]

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.[5]

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification of this compound

Aldehydes can be prone to oxidation to the corresponding carboxylic acid. If this is observed as a significant impurity, a bisulfite adduct purification can be employed.[8][9][10]

Procedure:

  • Dissolve the crude aldehyde in a suitable solvent (e.g., diethyl ether).

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

  • The aldehyde will form a water-soluble adduct, while non-aldehydic impurities will remain in the organic layer.

  • Separate the aqueous layer containing the adduct.

  • The aldehyde can be regenerated by treating the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extracting with an organic solvent.[8]

Scale-up and Safety Considerations

  • Grignard Reaction: This reaction is highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas. The addition of reagents should be controlled to manage the reaction temperature.

  • Dess-Martin Oxidation: While convenient, DMP is potentially explosive under impact or when heated. Handle with care. For larger scale reactions, the amount of solid byproducts can make work-up challenging.[11]

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very unpleasant odor. The reaction must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control at low temperatures.[7]

  • General: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Visualization of Experimental Workflows

G cluster_grignard Grignard Reaction Workflow start_g Prepare Grignard Reagent (EtMgBr in Et2O) react_g React with 2-Phenylpropanal at 0 °C start_g->react_g workup_g Quench with aq. NH4Cl react_g->workup_g extract_g Extract with Et2O workup_g->extract_g dry_g Dry (MgSO4) and Concentrate extract_g->dry_g product_g Crude 2-Methyl-2-phenylbutan-1-ol dry_g->product_g

Caption: Workflow for the synthesis of the precursor alcohol.

G cluster_oxidation Oxidation and Purification Workflow start_o Dissolve Alcohol in DCM react_o Add Oxidizing Agent (DMP or Swern reagents) start_o->react_o workup_o Quench and Work-up react_o->workup_o purify_o Column Chromatography / Bisulfite Wash workup_o->purify_o product_o Pure this compound purify_o->product_o

Caption: Workflow for the oxidation and purification steps.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of sterically hindered aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing sterically hindered aldehydes?

The main challenges in synthesizing sterically hindered aldehydes stem from the steric bulk around the reaction center. This hindrance can lead to several issues:

  • Slow Reaction Rates: The bulky substituents impede the approach of reagents to the reaction site, significantly slowing down the reaction.

  • Low Yields: Incomplete reactions are common due to the difficulty of the reagents to access the sterically shielded functional group.

  • Side Reactions: Forcing the reaction with harsher conditions (e.g., higher temperatures) can lead to undesired side reactions and decomposition of the starting material or product.

  • Over-reaction: In the case of oxidation of primary alcohols, it can be difficult to stop the reaction at the aldehyde stage, leading to the formation of the corresponding carboxylic acid. Similarly, in the reduction of esters, over-reduction to the alcohol is a common problem.

Q2: Which methods are generally preferred for the oxidation of sterically hindered primary alcohols to aldehydes?

For the oxidation of sterically hindered primary alcohols, mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Commonly used methods include:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is known for its high yields and tolerance of a wide range of functional groups.[1][2]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[3][4] It is particularly advantageous as it avoids the use of toxic chromium-based reagents and has a simple workup.[3]

  • Parikh-Doering Oxidation: This method employs the sulfur trioxide pyridine (B92270) complex to activate DMSO. It is another mild oxidation that can be performed at or near room temperature.

Q3: How can I avoid over-reduction when using Diisobutylaluminum Hydride (DIBAL-H) to reduce a sterically hindered ester to an aldehyde?

Over-reduction to the primary alcohol is a common issue in DIBAL-H reductions. To minimize this, the following precautions are crucial:

  • Strict Temperature Control: The reaction must be maintained at a low temperature, typically -78 °C (dry ice/acetone bath), to stabilize the tetrahedral intermediate and prevent further reduction.[5][6]

  • Stoichiometry: Use of a slight excess (typically 1.0-1.2 equivalents) of DIBAL-H is recommended. A large excess will lead to the formation of the alcohol.[5]

  • Slow Addition: The DIBAL-H solution should be added dropwise to the ester solution to avoid localized warming.

  • Cold Quenching: The reaction should be quenched at low temperature before allowing it to warm to room temperature.

Q4: What are the best strategies for introducing a formyl group onto a sterically hindered aromatic ring?

Formylating a sterically hindered aromatic ring can be challenging due to reduced reactivity and potential for ortho-substitution being blocked. Two common methods are:

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) to formylate electron-rich aromatic compounds. It has been shown to be effective for substrates like mesitylene (B46885).[7]

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich arenes.[8][9] For hindered substrates, the reaction may require harsher conditions, and the formylation generally occurs at the less sterically hindered position.[9]

Troubleshooting Guides

Problem 1: Low yield in the oxidation of a hindered primary alcohol.
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the equivalents of the oxidizing agent slightly. - Ensure the reagents are fresh and of high quality. For Swern oxidation, ensure the DMSO is anhydrous.
Steric Hindrance - Switch to a less sterically demanding oxidizing agent. Dess-Martin periodinane is often effective for hindered substrates.[3] - For Swern oxidation, using a more activating agent like trifluoroacetic anhydride instead of oxalyl chloride may be beneficial.
Product Decomposition - Ensure the reaction is performed under inert atmosphere (nitrogen or argon). - If the product is acid-sensitive, consider using a buffered workup. For DMP oxidation, pyridine or sodium bicarbonate can be added.[3]
Problem 2: Over-reduction of a hindered ester to an alcohol with DIBAL-H.
Possible Cause Troubleshooting Steps
Reaction Temperature Too High - Maintain a strict low temperature of -78 °C throughout the reaction and quenching process. Use a properly insulated bath and monitor the internal temperature.[5][6]
Excess DIBAL-H - Carefully control the stoichiometry. Use only 1.0-1.2 equivalents of DIBAL-H.[5] Consider titrating the DIBAL-H solution to determine its exact molarity.
Improper Quenching - Quench the reaction at -78 °C by the slow, dropwise addition of a proton source like methanol (B129727) before warming the reaction mixture.
Slow Addition of Reagent - Ensure the DIBAL-H is added slowly and dropwise to the ester solution to prevent localized temperature increases.
Problem 3: Low or no conversion in the formylation of a hindered arene.
Possible Cause Troubleshooting Steps
Low Reactivity of Arene - Ensure the aromatic ring is sufficiently electron-rich. Formylation works best with activated arenes like phenols, anilines, and their derivatives.[9] - For less reactive substrates, consider using a stronger Lewis acid in the Rieche formylation or increasing the reaction temperature for the Vilsmeier-Haack reaction.
Steric Hindrance - The formyl group will preferentially add to the less sterically hindered position. If all accessible positions are highly hindered, the reaction may not proceed. - Consider a multi-step synthetic route, such as lithiation followed by quenching with DMF.
Reagent Decomposition - Use freshly opened or distilled reagents. The Vilsmeier reagent is moisture-sensitive and should be generated in situ.

Data Presentation

Table 1: Oxidation of Sterically Hindered Primary Alcohols to Aldehydes

EntryAlcohol SubstrateOxidation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
1Neopentyl alcoholSwern(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to RT1>95
22,2-Dimethyl-1-propanolDess-MartinDMPCH₂Cl₂RT298
3AdamantanemethanolSwern(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to RT1.592
42,4,6-Trimethylbenzyl alcoholDess-MartinDMPCH₂Cl₂RT394

Table 2: DIBAL-H Reduction of Sterically Hindered Esters to Aldehydes

EntryEster SubstrateSolventTemp. (°C)Equivalents of DIBAL-HTime (h)Yield (%)
1Methyl 2,4,6-trimethylbenzoate (B1236764)Toluene-781.2285
2Ethyl 2,6-dimethylbenzoateCH₂Cl₂-781.1388
3Methyl adamantane-1-carboxylateHexane-781.22.590
4Ethyl pivalateToluene-781.1282

Table 3: Formylation of Sterically Hindered Aromatic Compounds

EntryAromatic SubstrateFormylation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
1MesityleneRiecheCl₂CHOCH₃, TiCl₄CH₂Cl₂0 to 35181-89
22,6-DimethylanilineVilsmeier-HaackPOCl₃, DMFDioxane90475
33,5-DimethoxyphenolRiecheCl₂CHOCH₃, TiCl₄CH₂Cl₂0165 (ortho-isomer)
41,3,5-TrimethoxybenzeneRiecheCl₂CHOCH₃, TiCl₄CH₂Cl₂0144

Experimental Protocols

Protocol 1: Swern Oxidation of a Hindered Primary Alcohol (e.g., Adamantanemethanol)

Materials:

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet, add anhydrous CH₂Cl₂ and cool to -78 °C.

  • Slowly add oxalyl chloride to the stirred solvent.

  • Add a solution of anhydrous DMSO in CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Add a solution of adamantanemethanol in CH₂Cl₂ dropwise, maintaining the temperature below -60 °C. Stir for 45 minutes.

  • Add triethylamine dropwise, and stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with water. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica (B1680970) gel.

Protocol 2: DIBAL-H Reduction of a Hindered Ester (e.g., Methyl 2,4,6-trimethylbenzoate)

Materials:

  • Methyl 2,4,6-trimethylbenzoate (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes, 1.2 eq)

  • Anhydrous toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (1 M)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an argon/nitrogen atmosphere, dissolve methyl 2,4,6-trimethylbenzoate in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -75 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 3: Rieche Formylation of a Hindered Arene (e.g., Mesitylene)

Materials:

  • Mesitylene (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (1.67 eq)

  • Dichloromethyl methyl ether (0.83 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a three-necked flask under an argon/nitrogen atmosphere, dissolve mesitylene in anhydrous CH₂Cl₂ and cool in an ice bath.

  • Add TiCl₄ to the cooled solution.

  • Add dichloromethyl methyl ether dropwise while stirring and maintaining the cooling.

  • After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes at room temperature, and finally for 15 minutes at 35 °C.

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Distill the residue to obtain the purified mesitaldehyde.

Visualizations

Synthetic_Route_Selection Decision Workflow for Synthesizing Sterically Hindered Aldehydes Start Define Target Sterically Hindered Aldehyde Precursor_Type What is the precursor functional group? Start->Precursor_Type Primary_Alcohol Primary Alcohol Precursor_Type->Primary_Alcohol Alcohol Ester Ester / Lactone Precursor_Type->Ester Ester Arene Electron-Rich Arene Precursor_Type->Arene Arene Oxidation_Method Select Oxidation Method Primary_Alcohol->Oxidation_Method Reduction_Method Use DIBAL-H Reduction Ester->Reduction_Method Formylation_Method Select Formylation Method Arene->Formylation_Method Swern Swern Oxidation (DMSO, (COCl)₂) Oxidation_Method->Swern High Yield DMP Dess-Martin Periodinane Oxidation_Method->DMP Mild, Non-toxic Parikh_Doering Parikh-Doering (DMSO, SO₃·py) Oxidation_Method->Parikh_Doering Room Temp End Synthesized Aldehyde Swern->End DMP->End Parikh_Doering->End Reduction_Conditions Critical: Low Temp (-78°C) & Stoichiometry Control Reduction_Method->Reduction_Conditions Reduction_Method->End Rieche Rieche Formylation (Cl₂CHOCH₃, TiCl₄) Formylation_Method->Rieche For Hindered Phenols Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Formylation_Method->Vilsmeier For Anilines, etc. Rieche->End Vilsmeier->End DIBALH_Troubleshooting Troubleshooting DIBAL-H Reduction of Hindered Esters Start Low Yield or Unexpected Product Check_TLC Analyze TLC Plate Start->Check_TLC SM_Remaining Starting Material Remains Check_TLC->SM_Remaining Starting Material Present Alcohol_Spot Spot at Lower Rf (Alcohol by-product) Check_TLC->Alcohol_Spot Alcohol Present Multiple_Spots Multiple Unidentified Spots Check_TLC->Multiple_Spots Complex Mixture Incomplete_Reaction Issue: Incomplete Reaction SM_Remaining->Incomplete_Reaction Over_Reduction Issue: Over-reduction Alcohol_Spot->Over_Reduction Decomposition Issue: Product Decomposition Multiple_Spots->Decomposition Solution_Incomplete Solution: 1. Check DIBAL-H quality/titer. 2. Increase reaction time. 3. Slightly increase DIBAL-H eq. Incomplete_Reaction->Solution_Incomplete Solution_Over_Reduction Solution: 1. Ensure temp is at -78°C. 2. Add DIBAL-H slowly. 3. Use max 1.2 eq. DIBAL-H. 4. Quench at -78°C before warming. Over_Reduction->Solution_Over_Reduction Solution_Decomposition Solution: 1. Use milder workup (Rochelle's salt). 2. Avoid acidic conditions if product is sensitive. 3. Purify quickly. Decomposition->Solution_Decomposition

References

Technical Support Center: Formylation of α,α-Disubstituted Phenylacetates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of α,α-disubstituted phenylacetates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging electrophilic aromatic substitution.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation of α,α-disubstituted phenylacetates.

Issue 1: Low or No Conversion of the Starting Material

  • Question: I am observing very low or no conversion of my α,α-disubstituted phenylacetate (B1230308) to the desired formylated product. What are the likely causes and how can I improve the yield?

  • Answer: Low reactivity of the substrate is the most common reason for poor conversion in the formylation of α,α-disubstituted phenylacetates. The phenyl ring is deactivated by the ester group and sterically hindered by the α,α-disubstitution, making it less susceptible to electrophilic attack.

    Troubleshooting Steps:

    • Choice of Formylation Reaction: Standard conditions for classical formylation reactions might not be sufficient.

      • Vilsmeier-Haack Reaction: This is often the most effective method for deactivated aromatic compounds. The Vilsmeier reagent is a potent electrophile.

      • Duff Reaction: Generally requires strongly electron-donating groups and may not be suitable for the deactivated phenylacetate system.

      • Reimer-Tiemann Reaction: Typically used for phenols and may not be effective for phenylacetates.

    • Reaction Conditions:

      • Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier. However, be cautious as this can also promote side reactions.

      • Reaction Time: Extended reaction times might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC/MS to determine the optimal time.

      • Reagent Stoichiometry: An excess of the formylating agent and the activating reagent (e.g., POCl₃ in the Vilsmeier-Haack reaction) can increase the concentration of the active electrophile and improve conversion.

    • Catalyst: For certain formylation reactions, the choice and amount of catalyst are crucial. For Friedel-Crafts type formylations, a stronger Lewis acid might be necessary.

Issue 2: Formation of Multiple Products (Isomers and Side Products)

  • Question: My reaction is producing a mixture of ortho- and para-isomers, along with other unexpected side products. How can I improve the regioselectivity and minimize byproducts?

  • Answer: The electronic and steric properties of the α,α-disubstituted phenylacetate direct the incoming formyl group to either the ortho or para position. The formation of other side products is often a result of the reaction conditions or inherent reactivity of the substrate.

    Troubleshooting Steps:

    • Improving Regioselectivity:

      • The ester group is a meta-director, but the steric bulk of the α,α-disubstituted group will strongly favor substitution at the less hindered para-position. If ortho-substitution is desired, it is generally very challenging for this substrate class.

      • Vilsmeier-Haack Reaction: This reaction typically shows a preference for para-substitution on deactivated rings.

    • Minimizing Side Products:

      • Decarboxylation: Under strong acidic conditions and high temperatures, decarboxylation of the phenylacetic acid moiety can occur, leading to the formation of toluene (B28343) derivatives. To mitigate this, use the mildest possible acidic conditions and the lowest effective temperature.

      • Hydrolysis of the Ester: The ester group can be hydrolyzed under either acidic or basic conditions, especially with prolonged reaction times and elevated temperatures. Ensure anhydrous conditions and consider using a non-aqueous work-up if possible.

      • Poly-formylation: While less common for deactivated substrates, using a large excess of the formylating agent could potentially lead to di-formylation. Control the stoichiometry carefully.

II. Frequently Asked Questions (FAQs)

Q1: Which formylation method is most recommended for α,α-disubstituted phenylacetates?

A1: The Vilsmeier-Haack reaction is generally the most recommended method for the formylation of electron-poor and sterically hindered aromatic rings like those in α,α-disubstituted phenylacetates. The Vilsmeier reagent (formed from DMF and POCl₃) is a powerful electrophile that can overcome the deactivating effect of the ester group.

Q2: What is the expected regioselectivity for the formylation of α,α-disubstituted phenylacetates?

A2: Due to the steric hindrance from the bulky α,α-disubstituted group, the formylation is expected to occur predominantly at the para-position of the phenyl ring. Ortho-substitution is significantly disfavored.

Q3: Can I formylate the corresponding α,α-disubstituted phenylacetic acid directly?

A3: Direct formylation of the carboxylic acid is generally not recommended. The free carboxylic acid group can interfere with the formylating reagents, particularly in the Vilsmeier-Haack reaction where it can be converted to an acyl chloride. It is advisable to use the ester form of the substrate.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Many formylating reagents and the associated chemicals are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Chloroform (in Reimer-Tiemann): A suspected carcinogen.

  • Strong acids (e.g., in Duff reaction): Corrosive.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

III. Data Presentation

Due to the limited availability of specific quantitative data for the formylation of α,α-disubstituted phenylacetates in the literature, the following table provides a general overview of expected outcomes based on the formylation of similar deactivated aromatic systems.

Formylation MethodSubstrate ExampleExpected Major ProductTypical Yield RangeCommon Side Products
Vilsmeier-Haack Ethyl 2-methyl-2-phenylpropanoateEthyl 2-(4-formylphenyl)-2-methylpropanoate40-70%Starting material, ester hydrolysis product
Duff Reaction Methyl 2,2-diphenylacetateLow to no conversion<10%Starting material, complex mixture
Reimer-Tiemann Sodium 2-phenyl-2-propylpentanoateLow to no conversion<5%Starting material, decarboxylated products

IV. Experimental Protocols

Vilsmeier-Haack Formylation of Ethyl 2-methyl-2-phenylpropanoate (General Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl 2-methyl-2-phenylpropanoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve ethyl 2-methyl-2-phenylpropanoate (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).

  • Monitor the reaction progress by TLC or GC/MS. The reaction may take several hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

V. Visualizations

Formylation_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start α,α-Disubstituted Phenylacetate Formylation Formylation (e.g., Vilsmeier-Haack) Start->Formylation Product Para-Formylated Product Formylation->Product Decarboxylation Decarboxylation (Harsh Acid/Heat) Formylation->Decarboxylation Hydrolysis Ester Hydrolysis (Acid/Base) Formylation->Hydrolysis Ortho Ortho-Formylation (Minor Product) Formylation->Ortho Troubleshooting_Workflow Start Low Yield or Side Products Check_Reaction Which formylation method was used? Start->Check_Reaction Check_Conditions Are reaction conditions too harsh? Start->Check_Conditions Vilsmeier Vilsmeier-Haack Check_Reaction->Vilsmeier Vilsmeier Other Duff / Reimer-Tiemann Check_Reaction->Other Other Increase_Severity Increase Temperature, Time, or Reagent Excess Vilsmeier->Increase_Severity Consider_Vilsmeier Consider switching to Vilsmeier-Haack Other->Consider_Vilsmeier Mild_Conditions Use milder acid/base and lower temperature Check_Conditions->Mild_Conditions Yes Analyze_Products Identify side products (GC/MS, NMR) Check_Conditions->Analyze_Products No

Optimization of reaction conditions for the synthesis of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis route for this compound?

A1: A prevalent laboratory-scale synthesis involves a Grignard reaction. This approach utilizes a phenylmagnesium halide (e.g., phenylmagnesium bromide) as a nucleophile to attack the electrophilic carbonyl carbon of 2-methylbutanal. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the secondary alcohol, 2-methyl-1-phenylbutan-1-ol. Subsequent oxidation of this alcohol provides the target aldehyde, this compound.

Q2: What are the critical parameters to control during the Grignard reaction step?

A2: A successful Grignard synthesis requires meticulous control over several parameters:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or THF) are essential.[1]

  • Magnesium Activation: A layer of magnesium oxide can prevent the reaction from initiating.[1] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings under an inert atmosphere.[1][2]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[1][3] The temperature should be carefully managed, often by controlling the rate of addition of the aryl halide.[3] Subsequent reaction with the aldehyde is also typically performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.

  • Molar Ratios: The stoichiometry of the reactants is crucial for optimizing the yield and minimizing byproducts.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Ensure the purity of 2-methylbutanal and the aryl halide before use.

  • Controlled Reagent Addition: Add the Grignard reagent to the aldehyde solution slowly and at a controlled temperature to prevent side reactions such as enolization of the aldehyde.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent and other sensitive species.

Q4: What are the common challenges in the oxidation step?

A4: The oxidation of the secondary alcohol to the aldehyde can be challenging. Over-oxidation to the carboxylic acid is a common side reaction. The choice of oxidizing agent is critical. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred for this transformation to minimize over-oxidation.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Grignard Reagent 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure aryl halide.1. Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents. 2. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing. 3. Purify the aryl halide (e.g., by distillation) before use.
Low Yield of Alcohol after Grignard Reaction 1. Incomplete reaction. 2. Side reactions (e.g., enolization of 2-methylbutanal, Wurtz coupling). 3. Loss of product during workup.1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature slightly. 2. Add the Grignard reagent slowly to a cooled solution of the aldehyde. Ensure efficient stirring. 3. Perform the aqueous workup at a low temperature. Ensure proper phase separation during extraction.
Formation of Benzene as a Major Byproduct Presence of acidic protons in the reaction mixture (e.g., from water).Strictly maintain anhydrous conditions throughout the Grignard reagent formation and reaction steps.[1]
Over-oxidation to Carboxylic Acid during Oxidation Step The oxidizing agent is too strong or the reaction conditions are too harsh.Use a milder oxidizing agent like PCC or perform a Swern oxidation. Carefully control the reaction temperature and time.
Difficulty in Purifying the Final Product 1. Impurities with similar polarity to the product. 2. The product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.[4] 2. Consider vacuum distillation for purification of the final aldehyde.[5]

Data Presentation

Table 1: Comparison of Solvents for Grignard Reaction

Solvent Boiling Point (°C) Key Advantages Considerations
Diethyl Ether34.6Higher vapor pressure can aid in reaction initiation.Low boiling point limits the reaction temperature. Highly flammable.
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures.[6] Better at solvating the Grignard reagent.Can be more difficult to dry completely. Can form peroxides upon storage.[6]
2-Methyltetrahydrofuran (2-MeTHF)~80Higher boiling point.[6] Lower tendency to form peroxides compared to THF.[6] Limited miscibility with water simplifies workup.[6]Generally more expensive than THF.

Table 2: Comparison of Oxidizing Agents for Alcohol to Aldehyde Conversion

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758), room temperatureMild and selective for primary and secondary alcohols to aldehydes.Chromium-based reagent, which is toxic and requires careful disposal.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane, low temperature (e.g., -78 °C)High yields, mild conditions.Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide).
Dess-Martin Periodinane (DMP)Dichloromethane, room temperatureMild, neutral conditions, broad functional group tolerance.Can be explosive under certain conditions, relatively expensive.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-phenylbutan-1-ol via Grignard Reaction
  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (observed by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Workup: Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.[1][7] Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of 2-Methyl-1-phenylbutan-1-ol to this compound
  • Preparation: In a dry round-bottom flask, prepare a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane.

  • Oxidation: To this suspension, add a solution of 2-methyl-1-phenylbutan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation or flash column chromatography to yield pure this compound.

Mandatory Visualizations

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation start Starting Materials: - Bromobenzene - Magnesium Turnings - 2-Methylbutanal - Anhydrous Ether grignard_formation Formation of Phenylmagnesium Bromide (Exothermic, under N2) start->grignard_formation reaction Reaction with 2-Methylbutanal (0°C) grignard_formation->reaction workup Aqueous Workup (sat. NH4Cl) reaction->workup extraction Extraction with Ether workup->extraction purification1 Purification (Column Chromatography) extraction->purification1 intermediate Intermediate: 2-Methyl-1-phenylbutan-1-ol purification1->intermediate oxidation Oxidation of Alcohol intermediate->oxidation Input from Step 1 reagents Oxidizing Agent: - PCC - Anhydrous DCM reagents->oxidation filtration Filtration (Removal of Cr salts) oxidation->filtration purification2 Purification (Vacuum Distillation) filtration->purification2 product Final Product: This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Troubleshooting: Low Yield in Grignard Reaction low_yield Low Yield of Alcohol cause1 Moisture Present? low_yield->cause1 cause2 Inactive Mg? low_yield->cause2 cause3 Side Reactions? low_yield->cause3 solution1 Dry Glassware & Solvents cause1->solution1 solution2 Activate Mg (Iodine, Crushing) cause2->solution2 solution3 Slow Addition at Low Temp. cause3->solution3

Caption: Logical relationships for troubleshooting low yield in the Grignard reaction step.

References

Preventing racemization during the synthesis of chiral 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral 2-Methyl-2-phenylbutanal

Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent racemization and achieve high enantiomeric purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when synthesizing α-chiral aldehydes like this compound?

A1: The primary cause of racemization in carbonyl compounds with a chiral α-carbon is the formation of a planar, achiral enol or enolate intermediate. This can be catalyzed by both acidic and basic conditions, which are often encountered during the reaction, aqueous workup, or even during purification (e.g., on standard silica (B1680970) gel). Once the achiral enolate is formed, reprotonation can occur from either face of the planar double bond, leading to a mixture of enantiomers and a loss of stereochemical integrity.

Q2: Which synthetic strategies are most effective at preventing racemization during the formation of the α-quaternary stereocenter?

A2: Two of the most robust strategies for preventing racemization are:

  • Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction, such as alkylation. The Myers asymmetric alkylation, which uses pseudoephedrine as the chiral auxiliary, is a highly effective method for this purpose. The auxiliary is then cleaved to reveal the desired chiral product.

  • Organocatalytic Asymmetric Alkylation: This approach uses a small, chiral organic molecule (often a primary or secondary amine) as a catalyst. The catalyst reacts with the starting aldehyde to form a chiral enamine intermediate. This enamine then reacts stereoselectively with the electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst. This method is known for its mild conditions, which help to prevent racemization.

Q3: I observe a high diastereomeric/enantiomeric excess in my crude product, but it decreases after workup and purification. What are the likely causes and how can I prevent this?

A3: This is a common issue and is typically caused by racemization under the workup or purification conditions.

  • Aqueous Workup: Using strong acids or bases during aqueous extraction can catalyze enolization and lead to racemization. It is crucial to maintain a pH as close to neutral as possible. Use buffered solutions (e.g., saturated ammonium (B1175870) chloride for quenching, phosphate (B84403) buffer for washes) instead of strong acids or bases.

  • Purification on Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive aldehydes. To mitigate this, you can either use deactivated silica gel (by adding a small amount of a base like triethylamine (B128534) to the eluent) or switch to a more neutral stationary phase like alumina.

  • Temperature: Elevated temperatures during solvent removal can also contribute to racemization. It is advisable to concentrate your product under reduced pressure at low temperatures.

Q4: Can the choice of base in the Myers asymmetric alkylation affect the outcome?

A4: Yes, the choice and handling of the base are critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to ensure rapid and complete formation of the Z-enolate. It is recommended to use freshly prepared or titrated LDA, as its potency can degrade over time. Using an insufficient amount of active base can lead to incomplete enolate formation and lower yields.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Myers Alkylation 1. Insufficient anhydrous Lithium Chloride (LiCl).2. Impure reagents or wet solvents (especially THF).3. Reaction temperature is too high.1. Ensure at least 6 equivalents of rigorously dried LiCl are used to saturate the THF solution. LiCl helps break up enolate aggregates, leading to a cleaner and more selective reaction.2. Use freshly distilled, anhydrous THF and ensure the pseudoephedrine amide is pure and dry.3. While the reaction can be effective at 0 °C, conducting the alkylation at -78 °C may improve diastereoselectivity.
O-Alkylation of the Pseudoephedrine Auxiliary The hydroxyl group of the pseudoephedrine auxiliary is alkylated, leading to a byproduct.This side reaction is suppressed by the presence of LiCl. The lithium cation coordinates with the hydroxyl group, making it less nucleophilic. Ensure a sufficient excess (at least 6 equivalents) of anhydrous LiCl is present.
Racemization During Auxiliary Cleavage The conditions for cleaving the pseudoephedrine amide are too harsh, causing the final aldehyde product to racemize.Use milder reducing agents for the cleavage to the aldehyde, such as lithium triethoxyaluminum hydride (LiAlH(OEt)₃), and maintain low temperatures (e.g., -78 °C) during the reaction. Quench the reaction carefully with a mild acid (e.g., 1 M HCl) at low temperature.
Low Enantioselectivity in Organocatalytic Alkylation 1. The chosen organocatalyst is not optimal for the substrate.2. The reaction conditions (solvent, temperature, additives) are not optimized.3. Racemization of the product under the reaction conditions.1. Screen different chiral amine catalysts (e.g., derivatives of proline or primary amines).2. Perform a systematic optimization of the reaction parameters. Non-polar solvents often give better results. Lowering the temperature can also enhance enantioselectivity.3. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

Data Presentation

The following tables summarize representative data for the asymmetric synthesis of α-aryl, α-alkyl carbonyl compounds using the Myers asymmetric alkylation, which is directly applicable to the synthesis of this compound.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides (Based on the alkylation of the pseudoephedrine amide of 2-phenylpropanoic acid)

EntryAlkylating AgentTemperature (°C)Diastereomeric Excess (de, %) (Crude)Isolated Yield (%)
1Ethyl Iodide09790
2n-Propyl Iodide09888
3Benzyl Bromide0>9992
4Isopropyl Iodide239585

Data is representative of the high diastereoselectivities typically achieved with this method.

Table 2: Cleavage of Alkylated Pseudoephedrine Amides to Chiral Aldehydes

EntryAlkylated Amide SubstrateReducing AgentYield (%)Enantiomeric Excess (ee, %)
1α-ethylated 2-phenylpropanoic amideLiAlH(OEt)₃85-95>99
2α-propylated 2-phenylpropanoic amideLiAlH(OEt)₃85-95>99

The cleavage generally proceeds with high fidelity, preserving the enantiomeric purity of the product.

Experimental Protocols

Protocol 1: Myers Asymmetric Alkylation for (R)-2-Methyl-2-phenylbutanal

This protocol is adapted from the well-established Myers asymmetric alkylation methodology.

Step 1: Formation of the Pseudoephedrine Amide of 2-Phenylpropanoic Acid

  • To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq.) in anhydrous toluene, add triethylamine (1.5 eq.).

  • Add 2-phenylpropionyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Perform an aqueous workup, and purify the resulting amide by recrystallization or column chromatography.

Step 2: Diastereoselective Alkylation

  • To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 eq.) and anhydrous THF.

  • Prepare a solution of LDA (2.2 eq.) in a separate flask.

  • In another flask, dissolve the pseudoephedrine amide (1.0 eq.) in anhydrous THF.

  • Cool the LiCl/THF suspension to -78 °C and add the LDA solution, followed by the dropwise addition of the amide solution.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and briefly to room temperature for 5 minutes. Cool the resulting enolate suspension back to 0 °C.

  • Add ethyl iodide (1.5 eq.) dropwise to the enolate suspension at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (typically 1-4 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization to obtain the diastereomerically pure alkylated amide.

Step 3: Reductive Cleavage to (R)-2-Methyl-2-phenylbutanal

  • Dissolve the purified alkylated amide (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of lithium triethoxyaluminum hydride (LiAlH(OEt)₃, 1.5-2.0 eq.) in THF.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction at -78 °C by the dropwise addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure (to avoid evaporation of the volatile aldehyde) to yield the crude (R)-2-Methyl-2-phenylbutanal.

  • Purify by flash column chromatography on deactivated silica gel.

Visualizations

Logical and Mechanistic Diagrams

racemization_mechanism cluster_chiral Chiral Aldehyde cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture chiral_aldehyde (R)-2-Methyl-2-phenylbutanal enolate Planar Enolate (Loss of Chirality) chiral_aldehyde->enolate  Base (e.g., OH⁻) or Acid (H⁺)   racemic_mixture (R/S)-2-Methyl-2-phenylbutanal enolate->racemic_mixture  Protonation  

Caption: The mechanism of racemization for α-chiral aldehydes.

myers_alkylation_workflow start Start: 2-Phenylpropanoic Acid + Pseudoephedrine step1 Step 1: Amide Formation start->step1 step2 Step 2: Diastereoselective Alkylation (LDA, LiCl, Et-I) step1->step2 step3 Step 3: Auxiliary Cleavage (LiAlH(OEt)3) step2->step3 product Product: Chiral this compound step3->product organocatalysis_mechanism cluster_cycle Organocatalytic Cycle aldehyde 2-Phenylpropanal enamine Chiral Enamine Intermediate aldehyde->enamine + Catalyst catalyst Chiral Amine Catalyst catalyst->enamine alkylated_enamine Alkylated Enamine enamine->alkylated_enamine + Ethyl Iodide (Stereoselective Attack) product Chiral Product: This compound alkylated_enamine->product Hydrolysis product->catalyst Regenerates Catalyst

Stability issues of 2-Methyl-2-phenylbutanal under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-phenylbutanal. The information provided is based on the general stability of aromatic aldehydes and data from structurally similar compounds, as specific stability studies on this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: Like other aromatic aldehydes, this compound is susceptible to several degradation pathways that can affect its purity and performance in experiments. The main stability concerns are:

  • Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to atmospheric oxygen. This reaction is often accelerated by light and heat, leading to the formation of the corresponding carboxylic acid, 2-methyl-2-phenylbutanoic acid.[1]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities. This can result in the formation of higher molecular weight byproducts, leading to a decrease in the purity of the material.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1]

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions, including oxidation and polymerization.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation reactions.[1]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Container Tightly sealed, amber glass vial or bottleProtects from light and prevents exposure to air and moisture.
Location A dark, cool, and well-ventilated areaMinimizes exposure to light and heat.

Q3: I have been using a bottle of this compound for a while and my experimental results are inconsistent. What could be the cause?

A3: Inconsistent experimental results with an older bottle of this compound are often due to degradation of the compound. Over time, and with repeated openings of the container, the aldehyde can oxidize or polymerize. It is recommended to verify the purity of the material using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If significant degradation is observed, it is best to use a fresh, unopened bottle for sensitive applications.

Q4: Can I purify this compound that has started to degrade?

A4: Purification of partially degraded this compound can be challenging. If the primary degradation product is the carboxylic acid, a careful aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by drying and redistillation under reduced pressure might remove the acidic impurity. However, this process may not remove polymeric byproducts and could potentially lead to further degradation if not performed carefully. For critical applications, using a fresh, high-purity batch is recommended.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound.

Visual Inspection of the Sample
ObservationPotential CauseRecommended Action
Color Change (yellowing or browning) Oxidation or formation of colored impurities.Discard the sample and use a fresh batch. Implement proper storage under an inert atmosphere and protected from light.
Increased Viscosity or Presence of Solids Polymerization.Do not use for quantitative or sensitive applications. Consider purification by distillation for non-critical uses, but be aware of potential thermal degradation.
Pressure Buildup in the Container Formation of gaseous degradation products or peroxide formation (less common for this structure but a possibility for aldehydes in general).Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully venting. Test for peroxides if suspected.
Troubleshooting Diagram: Investigating Loss of Purity

This diagram outlines a logical workflow for troubleshooting a suspected loss of purity in a sample of this compound.

troubleshooting_workflow start Suspected Loss of Purity visual_inspection Perform Visual Inspection start->visual_inspection analytical_testing Perform Analytical Testing (GC-MS or HPLC) visual_inspection->analytical_testing degradation_observed Degradation Observed? analytical_testing->degradation_observed no_degradation No Significant Degradation degradation_observed->no_degradation No identify_degradants Identify Degradation Products degradation_observed->identify_degradants Yes check_experimental_protocol Review Experimental Protocol for Other Sources of Error no_degradation->check_experimental_protocol oxidation_product Oxidation Product (Carboxylic Acid) Detected identify_degradants->oxidation_product polymer_product Polymeric Products Detected identify_degradants->polymer_product review_storage Review Storage Conditions (Air/Light Exposure) oxidation_product->review_storage review_impurities Review for Acidic/Basic Impurities polymer_product->review_impurities implement_inert Implement Inert Atmosphere Storage and Protect from Light review_storage->implement_inert purify_or_discard Purify (if feasible) or Discard Sample review_impurities->purify_or_discard implement_inert->purify_or_discard

Caption: Troubleshooting workflow for investigating loss of purity of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., GC-MS or HPLC).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Workflow for Forced Degradation Study

forced_degradation_workflow start Start: Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (UV/Vis Light) stress_conditions->photo analysis Analyze Samples by GC-MS or HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Evaluate Data: Identify Degradants & Calculate % Degradation analysis->data_evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 2: GC-MS Method for Purity Assessment and Degradation Product Analysis

This protocol provides a general Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound and its potential degradation products.

1. Sample Preparation:

  • Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 100 µg/mL.

2. GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless mode, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Data Acquisition Full Scan

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Search the chromatogram for peaks corresponding to potential degradation products, such as 2-methyl-2-phenylbutanoic acid. The mass spectrum of the acid will likely show a molecular ion and characteristic fragments.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound, the following table provides an estimated stability profile based on general knowledge of aromatic aldehydes and data from structurally similar compounds. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Estimated Purity of this compound Under Various Storage Conditions

Storage ConditionDurationEstimated Purity (%)Potential Degradation Products
2-8°C, Inert Atmosphere, Dark 12 months>98%Trace amounts of 2-methyl-2-phenylbutanoic acid
Room Temperature (~25°C), Air, Dark 6 months90-95%2-methyl-2-phenylbutanoic acid, potential dimers/trimers
Room Temperature (~25°C), Air, Light 6 months<90%2-methyl-2-phenylbutanoic acid, various photoproducts, polymers
40°C, Air, Dark 3 months<85%Significant amounts of 2-methyl-2-phenylbutanoic acid and polymers

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Phenylbutanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal (B95494).

Troubleshooting Guides

Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (approx. 7.1-7.4 ppm). How can I differentiate the signals and determine the substitution pattern?

A1: Overlapping aromatic signals are a common challenge. Here’s a systematic approach to resolving them:

  • Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase signal dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY spectrum will reveal which aromatic protons are coupled to each other, helping to trace the spin systems within the phenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. The larger chemical shift dispersion of ¹³C NMR can help to resolve overlapping proton signals by spreading them out in the second dimension.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be crucial for confirming assignments and identifying the substitution pattern.

  • Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts in the aromatic protons, potentially resolving the overlap.[2]

Q2: The aliphatic region of my spectrum is crowded, and I can't decipher the splitting patterns to confirm the isomer.

A2: The aliphatic protons of phenylbutanal isomers often exhibit complex splitting due to their proximity and similar chemical environments.

  • Focus on Key Signals:

    • Aldehydic Proton (CHO): This proton typically appears as a triplet or a doublet of doublets between 9.6 and 9.8 ppm and is a key diagnostic signal. Its multiplicity will depend on the adjacent CH₂ or CH group.

    • Benzylic Proton(s) (CH-Ph or CH₂-Ph): The chemical shift and multiplicity of these protons are highly indicative of the isomer.

  • Decoupling Experiments: 1D decoupling experiments can simplify the spectrum. By irradiating a specific proton, its coupling to other protons is removed, simplifying their multiplets and helping to establish connectivity.

  • 1D TOCSY (Total Correlation Spectroscopy): This experiment allows for the selective irradiation of a resolved proton signal to reveal all other protons within the same spin system.[1] This can help to "pull out" the signals of the entire aliphatic chain.

Q3: My NMR signals are broad, leading to poor resolution.

A3: Broad signals can arise from several factors:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects resolution. Re-shimming the instrument is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, sample purification or the use of a chelating agent may be necessary.

  • Chemical Exchange: Protons on heteroatoms (like an enol OH) can exchange with residual water or other labile protons, leading to broad signals. A D₂O shake can confirm this, as the OH/NH peak will disappear.[2]

Frequently Asked Questions (FAQs)

Q4: What are the expected ¹H NMR chemical shift ranges for the key protons in each isomer?

A4: The following table summarizes the approximate ¹H NMR chemical shifts for the diagnostic protons of 2-, 3-, and 4-phenylbutanal in CDCl₃.

Proton2-Phenylbutanal (ppm)3-Phenylbutanal (ppm)4-Phenylbutanal (ppm)
Aldehydic (CHO)~9.6 (d)~9.7 (t)~9.8 (t)
Benzylic (CH-Ph)~3.5 (t)~3.2 (sextet)-
Phenyl (Ar-H)~7.2-7.4 (m)~7.1-7.3 (m)~7.1-7.3 (m)
CH₂ adjacent to CHO-~2.7 (d)~2.5 (dt)
CH₂ adjacent to Ph--~2.7 (t)
CH₃~0.9 (t)~1.3 (d)-

Q5: How can ¹³C NMR spectroscopy help in distinguishing the isomers?

A5: ¹³C NMR offers a wider chemical shift range, often leading to better resolution of signals. The chemical shifts of the carbonyl carbon and the carbons in the aliphatic chain are particularly useful for differentiation.

Carbon2-Phenylbutanal (ppm)3-Phenylbutanal (ppm)4-Phenylbutanal (ppm)
Carbonyl (C=O)~202~202~202
Benzylic (C-Ph)~58~36~35
C adjacent to CHO~58~52~45
Phenyl (C-ipso)~139~145~141
Phenyl (other)~127-129~126-129~126-129
CH₃~12~22-

Q6: Where can I find experimental NMR data for these compounds?

A6: Several online databases are excellent resources for experimental NMR spectra:

  • Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds.[3]

  • PubChem: Provides compound summaries that often include links to experimental spectra and data from various sources.[4][5][6][7]

  • NMRShiftDB: A web database for organic structures and their NMR spectra, which also allows for spectrum prediction.[8]

  • SpectraBase: A large, searchable database of spectra from Wiley.[3]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified phenylbutanal isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Quantitative NMR (qNMR) Protocol for Isomer Mixture Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the phenylbutanal isomer mixture.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any of the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.

  • ¹H NMR Acquisition:

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all signals.

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully integrate the non-overlapping signals of the analyte isomers and the internal standard.

    • Calculate the concentration of each isomer using the following formula: Concentration_isomer = (Area_isomer / N_protons_isomer) * (N_protons_std / Area_std) * (Mass_std / MW_std) * (MW_isomer / Mass_sample) Where:

      • Area = integrated area of the signal

      • N_protons = number of protons giving rise to the signal

      • Mass = mass in mg

      • MW = molecular weight

Visualizations

logical_workflow cluster_start Initial Observation cluster_analysis Troubleshooting Steps cluster_resolution Resolution cluster_interpretation Interpretation start Complex/Overlapping NMR Spectrum higher_field Acquire Spectrum at Higher Field start->higher_field Increase Dispersion change_solvent Change Deuterated Solvent start->change_solvent Alter Chemical Shifts resolved Signals Resolved higher_field->resolved not_resolved Signals Still Overlapping higher_field->not_resolved change_solvent->resolved change_solvent->not_resolved two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) two_d_nmr->resolved decoupling 1D Decoupling or TOCSY decoupling->resolved assign_structure Assign Structure and Isomer resolved->assign_structure not_resolved->two_d_nmr Establish Connectivity not_resolved->decoupling Simplify Multiplets quantify Quantify Isomer Ratio (qNMR) assign_structure->quantify

Caption: Troubleshooting workflow for complex NMR spectra.

signal_pathway cluster_structure Molecular Structure cluster_features NMR Spectral Features cluster_interpretation Interpretation isomer Phenylbutanal Isomer (2-, 3-, or 4-) chem_shift Chemical Shift (δ) isomer->chem_shift determines coupling J-Coupling (Hz) isomer->coupling influences integration Integration (Area) isomer->integration defines position Position of Phenyl Group chem_shift->position multiplicity Multiplicity coupling->multiplicity results in connectivity Proton Connectivity coupling->connectivity proton_count Number of Protons integration->proton_count neighboring_protons Number of Neighbors multiplicity->neighboring_protons

Caption: Relationship between structure and NMR features.

References

Overcoming poor resolution in the chiral HPLC separation of 2-Methyl-2-phenylbutanal enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for overcoming poor resolution in the chiral HPLC separation of 2-Methyl-2-phenylbutanal enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your chiral separations.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution in the chiral separation of this compound?

A1: The most common causes of poor resolution are an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition.[1][3] Chiral recognition is a highly specific interaction, and even small changes in the analyte's structure can significantly impact the separation. Therefore, a systematic approach to screening different columns and mobile phases is crucial.[1]

Q2: Which type of chiral stationary phase (CSP) is recommended for separating an α-quaternary aromatic aldehyde like this compound?

A2: For aromatic aldehydes with a chiral center at the alpha-position, polysaccharide-based CSPs are a promising starting point.[1][2] These columns, derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are known for their broad applicability in separating a wide range of chiral compounds.[3] Pirkle-type CSPs can also be effective.[1]

Q3: Can this compound racemize during analysis?

A3: Yes, aldehydes with a chiral center alpha to the carbonyl group are susceptible to racemization, particularly in the presence of acidic or basic conditions, through the formation of an achiral enol intermediate.[3] It is important to control the pH of your sample and mobile phase to minimize this risk.

Q4: My peaks are broad and tailing. What are the likely causes?

A4: Peak broadening and tailing can stem from several issues:

  • Column Contamination: Impurities from the sample can accumulate on the column, leading to poor peak shape.[1]

  • Extra-column Band Broadening: This can occur in the tubing, injector, or detector, causing tailing in early eluting peaks.[4]

  • Deterioration of the Packed Bed: Voids can form at the top of the column, distorting peak profiles.[4]

  • Analyte Interaction with Active Sites: Secondary interactions between the analyte and active sites on the stationary phase can cause tailing.[4]

  • Mass Overload: Injecting too much sample can lead to peak tailing.[3]

Q5: Is there an alternative to HPLC for separating this compound enantiomers?

A5: For volatile compounds like this compound, chiral Gas Chromatography (GC) is a viable alternative.[1] Cyclodextrin-based capillary columns are commonly used for the enantioseparation of such analytes.[1]

Troubleshooting Guides

Issue 1: No Separation or Poor Resolution (Rs < 1.5)
Potential Cause Troubleshooting Steps
Incorrect CSP The selected chiral stationary phase may not provide sufficient chiral recognition. Solution: Screen different types of CSPs, starting with polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving selectivity. Solution 1: If using a normal phase (e.g., n-Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20%).[1] Small adjustments can have a large impact. Solution 2: Try different alcohol modifiers (e.g., ethanol, methanol) as they can alter the interactions with the CSP.[1]
Temperature Effects Temperature influences the thermodynamics of the chiral recognition process. Solution: Experiment with different column temperatures (e.g., from 15 °C to 40 °C). Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes.[1]
Inappropriate Flow Rate The flow rate affects both resolution and analysis time. Solution: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min). A lower flow rate can sometimes lead to better resolution.[1]
Issue 2: Broad or Tailing Peaks
Potential Cause Troubleshooting Steps
Column Contamination/Deterioration The column may be fouled or the packed bed may have settled. Solution 1: Use a guard column to protect the analytical column from contaminants.[4] Solution 2: If a guard column is in use, replace it.[5] Solution 3: Backflush the analytical column (refer to manufacturer's instructions). If the problem persists, the column may need to be replaced.
Extra-Column Effects Dead volume in tubing or connections can cause peak distortion. Solution: Ensure all fittings are properly connected and minimize the length and diameter of connecting tubing.[6]
Mass Overload Injecting too concentrated a sample can saturate the stationary phase. Solution: Reduce the mass of the analyte injected by diluting the sample. If the peak shape improves, mass overload was the issue.[3]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible.

Data Presentation

The following tables provide recommended starting conditions for the chiral HPLC separation of this compound based on methods developed for structurally similar compounds.

Table 1: Recommended Chiral Stationary Phases and Initial Mobile Phases

Chiral Stationary Phase (CSP)Proposed Mobile PhasePrinciple of Separation
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)Involves hydrogen bonding, π-π interactions, and steric hindrance with the helical polymer structure.
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (95:5, v/v)Similar to Chiralcel® OD-H, with potential differences in chiral recognition due to the different polysaccharide backbone.
Whelk-O® 1 (Pirkle-type, (R,R)-N-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane)n-Hexane / 2-Propanol (80:20, v/v)Primarily driven by π-π interactions between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich phenyl group of the analyte, supplemented by hydrogen bonding and dipole-dipole interactions.

Data adapted from methodologies for structurally analogous compounds.[1]

Table 2: Example HPLC Method Parameters

ParameterRecommended Starting ConditionOptimization Range
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)N/A
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Adjust alcohol modifier from 2% to 20%
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Column Temperature 25 °C15 - 40 °C
Detection UV at 254 nmBased on analyte's λmax
Injection Volume 5-10 µLAdjust based on concentration and sensitivity

These are generalized starting conditions and may require optimization.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development and Optimization

This protocol outlines a systematic approach to developing a separation method for this compound enantiomers.

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Initial Screening Conditions:

    • Columns: Screen a set of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and a Pirkle-type column (e.g., Whelk-O® 1).[1]

    • Mobile Phase: Begin with a non-polar mobile phase such as n-Hexane with an alcohol modifier like 2-Propanol or Ethanol. A typical starting composition is 90:10 (v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 254 nm or the λmax of the analyte.[1]

    • Injection Volume: 5-10 µL.[1]

  • Method Optimization:

    • Mobile Phase Composition: If no separation or poor resolution is observed, systematically vary the percentage of the polar modifier (e.g., from 2% to 20%). Also, test different alcohol modifiers (Methanol, Ethanol, 2-Propanol) as they can significantly impact selectivity.[1]

    • Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.[1]

    • Temperature: Investigate the effect of column temperature. Both increasing and decreasing the temperature can affect peak shape and resolution.[1]

Mandatory Visualization

Chiral_HPLC_Troubleshooting_Workflow Start Poor or No Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate? Start->CheckCSP ScreenCSPs Screen different CSPs (Polysaccharide, Pirkle-type) CheckCSP->ScreenCSPs No CheckMobilePhase Is the mobile phase optimal? CheckCSP->CheckMobilePhase Yes ScreenCSPs->CheckMobilePhase VaryModifierRatio Vary alcohol modifier % (e.g., 2-20%) CheckMobilePhase->VaryModifierRatio No CheckTemperature Is the temperature optimal? CheckMobilePhase->CheckTemperature Yes ChangeModifierType Change alcohol modifier (IPA, EtOH, MeOH) VaryModifierRatio->ChangeModifierType ChangeModifierType->CheckTemperature VaryTemperature Vary column temperature (e.g., 15-40°C) CheckTemperature->VaryTemperature No CheckFlowRate Is the flow rate optimal? CheckTemperature->CheckFlowRate Yes VaryTemperature->CheckFlowRate VaryFlowRate Vary flow rate (e.g., 0.5-1.5 mL/min) CheckFlowRate->VaryFlowRate No GoodResolution Resolution Achieved (Rs >= 1.5) CheckFlowRate->GoodResolution Yes VaryFlowRate->GoodResolution

Caption: Workflow for troubleshooting poor resolution in chiral HPLC.

Peak_Shape_Troubleshooting Start Broad or Tailing Peaks CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue Likely a system issue (void, dead volume, frit blockage) CheckAllPeaks->SystemIssue Yes SpecificPeakIssue Likely a chemical or overload issue CheckAllPeaks->SpecificPeakIssue No InspectSystem Check connections, tubing. Backflush or replace column/frit. SystemIssue->InspectSystem ImprovedPeakShape Peak Shape Improved InspectSystem->ImprovedPeakShape CheckOverload Reduce sample concentration. Did peak shape improve? SpecificPeakIssue->CheckOverload MassOverload Mass Overload Confirmed. Inject less sample. CheckOverload->MassOverload Yes CheckColumnContamination Column Contamination or Secondary Interactions CheckOverload->CheckColumnContamination No UseGuardColumn Use/replace guard column. Consider mobile phase additives. CheckColumnContamination->UseGuardColumn UseGuardColumn->ImprovedPeakShape

Caption: Troubleshooting guide for poor peak shape in HPLC.

References

Validation & Comparative

Comparison of synthetic routes to 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the synthesis of 2-Methyl-2-phenylbutanal remains elusive in established literature. This guide, therefore, presents a comparative analysis of two plausible and robust synthetic strategies, providing researchers and drug development professionals with a comprehensive overview of potential routes to this target molecule. The comparison is based on analogous reactions and established organic chemistry principles, offering a solid foundation for experimental pursuit.

The two proposed strategies are:

  • Route 1: Grignard Reaction and Subsequent Oxidation. This two-step approach involves the synthesis of the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, via a Grignard reaction, followed by a mild oxidation to yield the target aldehyde.

  • Route 2: α-Alkylation of a Nitrile followed by Reduction. This pathway begins with the alkylation of 2-phenylpropanenitrile, followed by a partial reduction of the nitrile group to the aldehyde.

Comparative Analysis of Proposed Synthetic Routes

The following table summarizes the key estimated parameters for the two proposed synthetic routes to this compound. These values are based on typical yields and conditions for analogous reactions reported in the literature.

ParameterRoute 1: Grignard & OxidationRoute 2: Alkylation & Reduction
Starting Materials 2-Methyl-2-phenyloxirane, Ethylmagnesium bromide2-Phenylpropanenitrile, Ethyl iodide
Key Reagents Step 1: EtMgBr, THFStep 2 (Option A): DMSO, Oxalyl chloride, Et₃NStep 2 (Option B): Dess-Martin PeriodinaneStep 1: LDA, THFStep 2: DIBAL-H
Number of Steps 22
Estimated Overall Yield 65-80%60-75%
Reaction Conditions Step 1: Mild (0 °C to RT)Step 2: Cryogenic (-78 °C) or RTStep 1: Cryogenic (-78 °C)Step 2: Cryogenic (-78 °C)
Scalability Readily scalableScalable, but requires careful control of stoichiometry and temperature
Key Considerations Grignard reagent is moisture-sensitive. Oxidation step requires specific conditions to avoid over-oxidation. Swern oxidation produces malodorous byproducts.Strong base (LDA) is moisture and air-sensitive. DIBAL-H is pyrophoric and requires careful handling.

Route 1: Grignard Reaction and Subsequent Oxidation

This route is a classic and reliable method for carbon-carbon bond formation followed by functional group transformation. The first step involves the nucleophilic ring-opening of an epoxide, followed by a controlled oxidation of the resulting primary alcohol.

Step 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol

The synthesis of the precursor alcohol can be achieved by the reaction of ethylmagnesium bromide with 2-methyl-2-phenyloxirane. The Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring.

reagent1 Ethylmagnesium bromide intermediate Magnesium alkoxide intermediate reagent1->intermediate THF, 0°C to RT epoxide 2-Methyl-2-phenyloxirane epoxide->intermediate alcohol 2-Methyl-2-phenylbutan-1-ol intermediate->alcohol Protonation workup Aqueous Workup (e.g., sat. NH₄Cl) workup->alcohol alcohol 2-Methyl-2-phenylbutan-1-ol reagents 1. DMSO, (COCl)₂ CH₂Cl₂, -78 °C alcohol->reagents base 2. Triethylamine reagents->base aldehyde This compound base->aldehyde alcohol 2-Methyl-2-phenylbutan-1-ol reagent Dess-Martin Periodinane (DMP) alcohol->reagent solvent CH₂Cl₂, Room Temp. reagent->solvent aldehyde This compound solvent->aldehyde start 2-Phenylpropanenitrile step1 1. LDA, THF, -78 °C 2. Ethyl iodide start->step1 nitrile 2-Methyl-2-phenylbutanenitrile step1->nitrile step2 1. DIBAL-H, Toluene, -78 °C 2. Aqueous Workup nitrile->step2 aldehyde This compound step2->aldehyde

A Comparative Spectroscopic Analysis of Phenylbutanal Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data for 2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal (B95494) is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these isomers. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for their differentiation.

The structural isomers of phenylbutanal, each with the molecular formula C₁₀H₁₂O, exhibit distinct physical and chemical properties, which are reflected in their spectroscopic signatures. Accurate differentiation is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics, where isomeric purity can significantly impact biological activity and reaction outcomes. This guide offers a side-by-side comparison of their key spectroscopic features to facilitate their precise identification.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
CompoundAldehydic Proton (CHO)Benzylic/Adjacent ProtonsAromatic Protons (Ar-H)Other Key Signals
2-Phenylbutanal ~9.6 ppm (d)~3.5 ppm (t, CH-Ph)~7.2-7.4 ppm (m)~1.8-2.0 ppm (m, CH₂), ~0.9 ppm (t, CH₃)
3-Phenylbutanal ~9.7 ppm (t)~3.2 ppm (sextet, CH-Ph)~7.1-7.3 ppm (m)~2.7 ppm (d, CH₂), ~1.3 ppm (d, CH₃)
4-Phenylbutanal ~9.8 ppm (t)~2.7 ppm (t, Ph-CH₂)~7.1-7.3 ppm (m)~2.5 ppm (td, CH₂-CHO), ~2.0 ppm (quintet, CH₂)
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
CompoundCarbonyl Carbon (C=O)Benzylic/Adjacent CarbonAromatic CarbonsAliphatic Carbons
2-Phenylbutanal ~202 ppm~59 ppm (CH-Ph)~127-140 ppm~12 ppm (CH₃), ~25 ppm (CH₂)
3-Phenylbutanal ~202 ppm~38 ppm (CH-Ph)~126-146 ppm~20 ppm (CH₃), ~52 ppm (CH₂)
4-Phenylbutanal ~202 ppm~35 ppm (Ph-CH₂)~126-141 ppm~25 ppm (CH₂), ~45 ppm (CH₂)
Table 3: Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (Aldehyde)C-H Stretch (Aldehyde)Aromatic C=C StretchAromatic C-H Bending
2-Phenylbutanal ~1725 cm⁻¹~2820, ~2720 cm⁻¹~1600, ~1495, ~1450 cm⁻¹~700, ~750 cm⁻¹
3-Phenylbutanal ~1725 cm⁻¹~2820, ~2720 cm⁻¹~1600, ~1495, ~1450 cm⁻¹~700, ~760 cm⁻¹
4-Phenylbutanal ~1725 cm⁻¹~2820, ~2720 cm⁻¹~1600, ~1495, ~1450 cm⁻¹~700, ~750 cm⁻¹
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
2-Phenylbutanal 148119, 91, 65
3-Phenylbutanal 148105, 91, 77
4-Phenylbutanal 148104, 91, 77

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-20 mg of the purified sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR Parameters :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 256-1024, depending on concentration.

    • Spectral Width : 0-220 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ¹H spectrum using the TMS signal and the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the neat liquid directly on the crystal.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : A background spectrum of the clean, empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or, for separation of mixtures, through a gas chromatograph (GC-MS).

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Parameters :

    • Ionization Energy : 70 eV.

    • Source Temperature : 200-250 °C.

    • Mass Range : m/z 40-400.

  • Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The fragmentation pattern provides structural information that can be used to distinguish between isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of phenylbutanal isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Phenylbutanal Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Compare Data Across Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Workflow for Spectroscopic Differentiation of Phenylbutanal Isomers.

This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively distinguish between 2-, 3-, and 4-phenylbutanal. By carefully analyzing the unique features in their respective spectra, researchers can confidently identify and characterize these important isomers in their work.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of 2-Methyl-2-phenylbutanal, a compound with potential applications in various research and development sectors, is crucial for ensuring product quality, process control, and safety. The validation of analytical methods is a mandatory requirement in regulated industries to ensure the reliability and reproducibility of quantitative data. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound.

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages established and validated protocols for structurally similar aldehydes and aromatic compounds. The performance data presented are representative of what can be expected and serve as a practical framework for researchers, scientists, and drug development professionals to develop and validate a suitable analytical method.

Method Comparison

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the aldehyde functional group and its likely volatility, GC-MS is a highly suitable method. For aldehydes, derivatization is often employed to improve volatility and chromatographic performance.[1] GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a versatile and widely used technique. For aldehydes that may lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach to form a stable derivative that can be readily detected by UV absorbance.[1] HPLC-UV is a robust and cost-effective method suitable for a variety of sample types.[1]

Comparative Validation Data

The following tables summarize typical validation parameters for GC-MS and HPLC-UV methods based on the analysis of structurally analogous compounds. These values are intended to serve as a benchmark for method development and validation for this compound.

Table 1: GC-MS Method Validation Parameters (Hypothetical)

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.995> 0.998
Accuracy (% Recovery)80 - 120%95 - 105%
Precision (% RSD)≤ 15%< 10%
Limit of Detection (LOD)Signal-to-Noise ≥ 3Analyte Dependent (ng/mL range)
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10Analyte Dependent (ng/mL range)
SpecificityNo interference at the retention time of the analytePeak purity > 99%

Table 2: HPLC-UV Method Validation Parameters (Hypothetical)

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.995> 0.997
Accuracy (% Recovery)80 - 120%92 - 108%
Precision (% RSD)≤ 15%< 12%
Limit of Detection (LOD)Signal-to-Noise ≥ 3Analyte Dependent (µg/mL range)
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10Analyte Dependent (µg/mL range)
SpecificityNo interference at the retention time of the analytePeak purity > 98%

Experimental Protocols

The following are representative experimental protocols that can be adapted for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for volatile aldehydes and aromatic compounds.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare calibration standards by serial dilution.

  • Sample Preparation: The sample preparation will be matrix-dependent and may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis.

2. Derivatization (Optional but Recommended):

  • To improve chromatographic performance, derivatization of the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime is recommended.[1]

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40-400.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is based on the analysis of aldehydes after derivatization with DNPH.

1. Standard and Sample Preparation with Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724). Prepare calibration standards and react with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the hydrazone derivative.

  • Sample Preparation: Extract the sample with a suitable solvent. The extract is then reacted with DNPH to derivatize the analyte.

2. HPLC-UV Conditions:

  • HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Approximately 360 nm for the DNPH derivative.

Workflow and Logical Relationships

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters A Define Analytical Requirements B Select Analytical Technique (e.g., GC-MS, HPLC-UV) A->B C Method Development & Optimization B->C D Method Validation C->D E Routine Analysis D->E params Specificity Linearity Accuracy Precision LOD LOQ Robustness D->params

Caption: A general workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • GC-MS is the preferred method for achieving lower detection limits and for analyzing complex matrices where high selectivity is required.

  • HPLC-UV , following a derivatization step, offers a robust, cost-effective, and potentially higher-throughput alternative that is well-suited for routine analysis and quality control in less complex matrices.

It is imperative that any chosen method is subjected to a thorough validation process to ensure the generation of reliable and accurate data, following guidelines such as those from the International Council for Harmonisation (ICH).

References

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Methyl-2-phenylbutanal and its structurally related analogs. A comprehensive review of publicly available data reveals a notable scarcity of specific biological activity studies for this compound itself. However, by examining the biological profiles of structurally similar compounds, we can infer potential activities and understand the structure-activity relationships that may govern the efficacy of this class of molecules. This guide synthesizes findings on related phenylalkanal, phenylalkanol, and heterocyclic derivatives, with a focus on their antimicrobial and anticancer properties.

Physicochemical Properties of this compound and Related Compounds

A foundational aspect of understanding biological activity is the physicochemical profile of the compounds. These properties influence absorption, distribution, metabolism, and excretion (ADME) characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C11H14O162.232.601
2-Methyl-2-phenylpropanalC10H12O148.202.301
2-PhenylbutanalC10H12O148.202.301
2-Methyl-2-phenylpentanalC12H16O176.253.101
2-Hydroxy-2-phenylbutanalC10H12O2164.20-12

Comparative Biological Activity: Antimicrobial and Anticancer Potential

While direct experimental data for this compound is lacking, studies on related structures provide valuable insights into potential therapeutic applications.

Antimicrobial Activity

Derivatives of 2-phenylethanol (B73330) have been shown to possess bacteriostatic activity, which is correlated with their ability to incorporate into and disrupt bacterial cell membranes[1]. The structural features of the phenyl group and the alkyl chain are crucial for this activity. For instance, phenylpropanoid derivatives exhibit antifungal activity where factors like the length of a p-alkyl chain and the presence of a methoxy (B1213986) group significantly influence their potency[2].

The following table summarizes the antimicrobial activity of compounds structurally related to this compound.

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
Phenylacetic acidE. coliMIC50: ~15 mM[1]
Phenyllactic acidE. coliMIC50: ~15 mM[1]
Methyl phenylacetateE. coliMIC50: ~15 mM[1]
2-PhenylethanolE. coliMIC50: ~15 mM[1]
Quinazolin-4(3H)-one DerivativesStaphylococcus aureus, Bacillus subtilisMIC: 0.1-0.2 µg/mL[3]
Benzothiazole DerivativesHuman metastatic melanoma cells93% inhibition at 10⁻⁴ M[4]
Co(II) complex of ethyl 2-(methylcarbamoyl)phenyl)carbamateMicrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, Klebsiella pneumoniae, Proteus vulgarisInhibition zones: 13-20 mm[5]
α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethyleneC. albicans, Rhodotorula sp., P. aeruginosa, P. vulgaris, E. coliInhibition zones: >20 mm for yeasts[6]
Anticancer Activity

Several classes of compounds bearing a phenyl group, similar to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For example, 2-phenyl-indoles and related glycosylated heteroaromatics have been shown to bind to DNA and exhibit cytotoxicity at low micromolar concentrations[7]. Similarly, furan (B31954) and benzofuran (B130515) derivatives with a 2-phenyl substitution are being explored for their anticancer potential[8].

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
Glycosylated 2-phenyl-indolesVarious cancer cell linesLow micromolar cytotoxicity[7]
2-Aryl-2,3-dihydrofuran derivativesVarious cancer cell linesSignificant cytotoxic effects[8]
(E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylatesHuman metastatic melanoma93% inhibition at 10⁻⁴ M[4]
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-116, MCF-7IC50: 1.9–7.52 µg/mL (HCT-116), 2.3–6.62 µg/mL (MCF-7)[9]
2-phenylbenzothiazole (B1203474) tagged triazole derivatives-Potent selective in vitro antitumor properties[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols adapted from studies on related compounds.

Determination of Minimum Inhibitory Concentration (MIC50) for Bacteriostatic Activity

This protocol is based on the methodology used to assess the bacteriostatic activity of 2-phenylethanol derivatives against E. coli[1].

  • Bacterial Culture Preparation: E. coli is grown overnight in a suitable liquid medium (e.g., LB broth) at 37°C with shaking.

  • Serial Dilutions: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: The overnight culture of E. coli is diluted to a standardized concentration (e.g., 0.5 McFarland standard) and added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).

  • Data Analysis: The optical density at 600 nm (OD600) is measured using a microplate reader. The MIC50 is determined as the concentration of the compound that inhibits 50% of bacterial growth compared to the control (no compound). A dose-response curve is plotted to calculate the precise MIC50 value.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as referenced in studies on quinoxaline (B1680401) derivatives[9].

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations of Methodologies and Pathways

General Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antimicrobial activity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (e.g., E. coli) D Inoculation of Microtiter Plate A->D B Test Compound (e.g., this compound analog) C Serial Dilutions of Test Compound B->C C->D E Incubation (37°C, 18-24h) D->E F Measure Optical Density (OD600) E->F G Plot Dose-Response Curve F->G H Calculate MIC50 G->H

Caption: Workflow for Antimicrobial Susceptibility Testing.

Inferred Mechanism of Action for Bacteriostatic Phenyl-Compounds

Based on the literature, a key mechanism for the bacteriostatic activity of 2-phenylethanol and its derivatives is the disruption of the bacterial membrane[1].

G A Phenyl Compound B Bacterial Cell Membrane (Lipid Bilayer) A->B Interaction C Membrane Insertion and Disruption of Lipid Packing B->C D Increased Membrane Fluidity and Permeability C->D E Loss of Membrane Integrity D->E F Inhibition of Cellular Processes E->F G Bacteriostatic Effect F->G

Caption: Inferred Mechanism of Bacteriostatic Activity.

Conclusion and Future Directions

The analysis of compounds structurally related to this compound suggests that it may possess noteworthy antimicrobial and anticancer properties. The presence of the phenyl group and the aldehyde functionality are common features in many biologically active molecules. However, the specific stereochemistry and alkyl substitutions will undoubtedly play a critical role in defining its biological profile.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key experimental avenues would include:

  • Antimicrobial screening: Testing against a broad panel of bacterial and fungal pathogens.

  • Cytotoxicity assays: Evaluating its effect on a diverse range of cancer cell lines and normal cell lines to determine selectivity.

  • Mechanism of action studies: Investigating how the compound exerts its biological effects at a molecular level.

Such studies are imperative to fully elucidate the therapeutic potential of this compound and to guide the rational design of more potent and selective analogs.

References

The Pivotal Role of the α-Methyl Group in Phenyl Aldehyde Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of α-methyl-α-phenyl aldehydes reveals that strategic modifications to this chemical scaffold can significantly modulate their biological effects. This guide provides a comparative overview of their cytotoxic and antimicrobial properties, supported by experimental data, to inform future research and drug development endeavors.

The introduction of an α-methyl group to the α-phenyl aldehyde core creates a chiral center and influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The phenyl ring and the aldehyde functionality offer further opportunities for modification, allowing for the fine-tuning of activity and selectivity. This guide will delve into the nuanced relationships between these structural features and the resulting biological outcomes.

Comparative Analysis of Cytotoxic Activity

The cytotoxicity of α-methyl-α-phenyl aldehydes and their close analogs, primarily derivatives of cinnamaldehyde (B126680), has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, serves as a key metric for cytotoxic potency. Lower IC50 values are indicative of higher cytotoxic potency.[1]

The following table summarizes the IC50 values for cinnamaldehyde and its derivatives, providing a basis for understanding the structure-activity relationship.

CompoundSubstitutionCell LineIC50 (µM)
CinnamaldehydeUnsubstitutedHEK-293 (Human Embryonic Kidney)20.57 ± 1.0
CinnamaldehydeUnsubstitutedDU145 (Human Prostate Carcinoma)22.35 ± 1.6
CinnamaldehydeUnsubstitutedSKBR-3 (Human Breast Adenocarcinoma)13.90 ± 1.6
CinnamaldehydeUnsubstitutedHEPG2 (Human Liver Carcinoma)21.84 ± 1.0
Bromoethane (B45996) chalconeBromoethaneDU145 (Human Prostate Carcinoma)8.72 ± 1.8
Bromoethane chalconeBromoethaneSKBR-3 (Human Breast Adenocarcinoma)7.69
Bromoethane chalconeBromoethaneHEPG2 (Human Liver Carcinoma)9.38 ± 1.6
para-methyl benzyl (B1604629) chalconep-MethylSKBR-3 (Human Breast Adenocarcinoma)7.87

Structure-Activity Relationship Insights:

  • α,β-Unsaturated System: The presence of an α,β-unsaturated carbonyl moiety is a common feature in many biologically active aldehydes. This Michael acceptor system can react with nucleophilic residues in proteins, such as cysteine, leading to enzyme inhibition and induction of cellular stress.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact cytotoxic activity. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the α,β-unsaturated system, potentially leading to increased reactivity and cytotoxicity. Conversely, electron-donating groups may have the opposite effect. The data for bromoethane chalcone, which shows lower IC50 values compared to the unsubstituted cinnamaldehyde, supports this trend.

  • The α-Methyl Group: The addition of an α-methyl group, as in α-methylcinnamaldehyde, can influence the molecule's conformational flexibility and its interaction with the target binding site. While specific data for a series of α-methyl-α-phenyl aldehydes is limited in the readily available literature, the principles of SAR suggest that this modification can modulate potency and selectivity.

Antimicrobial and Other Biological Activities

Beyond cytotoxicity, α-methyl-α-phenyl aldehydes and related compounds have demonstrated a broad spectrum of antimicrobial activities. Aldehydes can inhibit microbial growth through various mechanisms, including disruption of cell membrane integrity and interference with essential metabolic pathways.[2][3] The lipophilicity of the molecule, influenced by the phenyl ring and its substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[4]

Furthermore, certain α-substituted derivatives of cinnamaldehyde have been identified as inhibitors of mushroom tyrosinase, suggesting potential applications in regulating pigmentation.[5]

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cell Viability Assay Protocol: [1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., α-methyl-α-phenyl aldehyde derivatives) for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Following incubation, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of α-methyl-α-phenyl aldehyde derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Treated Cells data_analysis IC50 Determination mtt_assay->data_analysis Absorbance Data sar Structure-Activity Relationship Analysis data_analysis->sar IC50 Values

Caption: Experimental workflow for SAR analysis.

signaling_pathway aldehyde α-methyl-α-phenyl aldehyde ros Increased Reactive Oxygen Species (ROS) aldehyde->ros stress Cellular Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

References

A Comparative Analysis of 2-Methyl-2-phenylbutanal and Other Notable Fragrance Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, aldehydes represent a class of organic compounds renowned for their potent and diverse olfactory profiles. This guide provides a comparative analysis of 2-Methyl-2-phenylbutanal against other significant fragrance aldehydes, offering insights for researchers, scientists, and professionals in drug development and perfumery. The comparison focuses on olfactory properties, physicochemical characteristics, stability, and substantivity, supported by proposed experimental protocols for direct evaluation.

Physicochemical and Olfactory Properties: A Tabulated Comparison

The following table summarizes the known physicochemical and olfactory properties of this compound alongside three other representative fragrance aldehydes: Benzaldehyde (B42025) (an aromatic aldehyde), Decanal (B1670006) (a linear aliphatic aldehyde), and 2-Methylbutanal (a branched-chain aliphatic aldehyde). It is important to note the current scarcity of publicly available experimental data for this compound, highlighting a need for further empirical investigation.

PropertyThis compoundBenzaldehydeDecanal2-Methylbutanal
Chemical Structure C₁₁H₁₄OC₇H₆OC₁₀H₂₀OC₅H₁₀O
Molar Mass ( g/mol ) 162.23[1]106.12156.27[2]86.13
Odor Profile Floral (inferred)Bitter almond, sweet, aromatic[3][4][5]Waxy, citrus, orange peel[6][7]Fruity, nutty
Odor Threshold Data not available0.042 ppm (in air)[3], 350-3,500 ppb (in water)[4]0.1-2 ppb (in water)[8]175.39 µg/kg (in cheese matrix)[9]
Boiling Point (°C) Data not available179215.85[10]92-93
Vapor Pressure Data not available1 mmHg @ 26.2°C8.2 Pa @ 20°C[10]45 mmHg @ 20°C
LogP (Octanol/Water) 2.6[1]1.483.5[10]1.39
Stability Data not availableOxidizes in air to benzoic acid[11]Stable under recommended storage conditions[2]Data not available
Substantivity Data not availableMetabolized to benzoic acid in skin[12][13]224 hours on smelling strip[6]Data not available

Olfactory Signaling Pathway

The perception of fragrance aldehydes, like all odorants, is initiated by their interaction with olfactory receptors in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade, leading to the generation of a neural signal that is transmitted to the brain for interpretation. The canonical olfactory signal transduction pathway is depicted below.

Olfactory_Signaling_Pathway Odorant Fragrance Aldehyde OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Nerve Impulse to Brain Depolarization->Signal

Canonical olfactory signal transduction pathway.

Experimental Protocols

To address the data gaps for this compound and to facilitate a direct and objective comparison with other fragrance aldehydes, the following experimental protocols are proposed.

Determination of Odor Profile and Threshold by Gas Chromatography-Olfactometry (GC-O)

This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify and characterize odor-active compounds.[14][15]

Objective: To determine the odor character and detection threshold of individual aldehydes.

Apparatus:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Syringes for sample injection.

  • Panel of trained sensory assessors (minimum of 8).

Procedure:

  • Sample Preparation: Prepare a stock solution of each aldehyde in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm. Create a series of dilutions from the stock solution (e.g., 100 ppm, 10 ppm, 1 ppm, 100 ppb, 10 ppb, 1 ppb).

  • GC-O Analysis:

    • Inject a known volume of the highest concentration sample into the GC.

    • The effluent from the column is split between the FID and the ODP.

    • A trained assessor sniffs the effluent at the ODP and records the retention time and a detailed description of any detected odor.

    • Repeat the analysis with progressively lower concentrations until the odor is no longer detectable by the majority of the panel.

  • Data Analysis:

    • The odor detection threshold is defined as the lowest concentration at which the compound is detected by at least 50% of the sensory panel.

    • Compile the odor descriptors from all panelists at various concentrations to create a comprehensive odor profile for each aldehyde.

Evaluation of Substantivity on Fabric

This protocol outlines a method for assessing the longevity of a fragrance aldehyde on a standardized fabric substrate.

Objective: To quantify the substantivity (longevity) of the fragrance aldehydes on cotton fabric.

Materials:

  • Standardized cotton swatches (e.g., 10x10 cm).

  • Solutions of each aldehyde at a concentration of 1% in ethanol (B145695).

  • Pipettes.

  • Glass jars with airtight lids.

  • A panel of trained sensory assessors.

Procedure:

  • Sample Application: Apply a precise volume (e.g., 100 µL) of each aldehyde solution evenly onto a cotton swatch. Allow the ethanol to evaporate for 5 minutes.

  • Aging: Place each swatch into a labeled, airtight glass jar and store at a controlled room temperature (e.g., 22°C).

  • Sensory Evaluation:

    • At specified time intervals (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), a panel of trained assessors will open the jars and evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a 0-10 point scale.

    • The evaluation should be conducted in a well-ventilated, odor-free room.

  • Data Analysis:

    • Plot the mean intensity ratings against time for each aldehyde.

    • The substantivity can be quantified as the time at which the fragrance intensity drops below a predetermined level (e.g., 2 on a 0-10 scale).

Assessment of Chemical Stability in a Model Cosmetic Formulation

This protocol describes an accelerated stability testing method to evaluate the chemical integrity of the fragrance aldehydes in a basic cosmetic emulsion.

Objective: To assess the stability of the fragrance aldehydes when incorporated into a simple oil-in-water emulsion under accelerated aging conditions.

Materials:

  • Simple oil-in-water (O/W) emulsion base (fragrance-free).

  • Solutions of each aldehyde.

  • Glass jars with airtight lids.

  • Ovens capable of maintaining 40°C ± 2°C.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Formulation: Incorporate each aldehyde into the O/W emulsion base at a concentration of 0.5% (w/w). Prepare a control sample without any added aldehyde.

  • Accelerated Aging:

    • Place a portion of each formulated sample into labeled, airtight glass jars.

    • Store the jars in an oven at 40°C for a period of 12 weeks.

    • Keep a corresponding set of samples at room temperature (22°C) as a reference.

  • Analysis:

    • At time points 0, 4, 8, and 12 weeks, take a sample from each jar (both accelerated and room temperature).

    • Extract the fragrance component from the emulsion using a suitable solvent (e.g., hexane).

    • Analyze the extract by GC-MS to quantify the concentration of the parent aldehyde and identify any degradation products.

    • A sensory panel should also evaluate the odor of the samples at each time point to detect any changes in the fragrance profile.

  • Data Analysis:

    • Plot the concentration of each aldehyde as a function of time at both storage temperatures.

    • Calculate the percentage of degradation over the 12-week period.

    • Correlate the chemical analysis with the sensory evaluation to determine the impact of any degradation on the perceived odor.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive comparative evaluation of fragrance aldehydes, integrating the experimental protocols described above.

Experimental_Workflow cluster_selection Compound Selection cluster_characterization Physicochemical & Olfactory Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison A This compound (Target) E GC-O Analysis - Odor Profile - Odor Threshold A->E F Substantivity Testing (on Fabric) A->F G Stability Testing (in Emulsion) A->G B Benzaldehyde (Aromatic) B->E B->F B->G C Decanal (Linear Aliphatic) C->E C->F C->G D 2-Methylbutanal (Branched Aliphatic) D->E D->F D->G H Comparative Data Tables E->H I Performance Curves F->I G->I J Final Comparative Guide H->J I->J

Workflow for comparative fragrance aldehyde evaluation.

References

A Comparative Guide to the Computational Prediction of Aldehyde Properties and Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computationally predicted physicochemical properties and spectroscopic data against experimental results for aliphatic and aromatic aldehydes. Due to the limited availability of experimental data for 2-Methyl-2-phenylbutanal, this guide will focus on a comprehensive comparison for the well-characterized alternative, 2-methylbutanal. Computationally predicted data for this compound is also presented to highlight the capabilities of predictive software.

Executive Summary

Physicochemical Properties: A Tale of Two Aldehydes

Computational tools provide valuable estimates of key physicochemical properties. The following tables compare the experimental data for 2-methylbutanal with its predicted values and present the computed properties for this compound.

Table 1: Physicochemical Properties of 2-Methylbutanal

PropertyExperimental ValuePredicted ValueSource (Experimental)Source (Predicted)
Molecular Weight ( g/mol )86.1386.132PubChem[1]ChemSpider
Boiling Point (°C)90-9393.5 ± 8.0PubChem[1]ChemSpider[2]
Melting Point (°C)-60-60ChemSpider[2]ChemSpider[2]
Density (g/cm³)0.8 ± 0.10.804ChemSpider[2]PubChem[1]
Water SolubilityNot Available21 g/LFooDB[3]
logPNot Available1.19FooDB[3]

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight ( g/mol )162.23PubChem[4]
XLogP32.6PubChem[4]
Boiling Point (°C)Not Available
Melting Point (°C)Not Available
Density (g/cm³)Not Available
Water SolubilityNot Available

Spectroscopic Analysis: Bridging the Gap Between Theory and Reality

Spectroscopic techniques are fundamental for molecular structure elucidation. Here, we compare experimental spectra of 2-methylbutanal with computationally predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 2-Methylbutanal

  • Experimental Data (90 MHz, CDCl₃): The Human Metabolome Database provides an experimental ¹H NMR spectrum of 2-methylbutanal.[5]

  • Predicted Spectrum: Online NMR prediction tools can generate a theoretical ¹H NMR spectrum.

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ) for 2-Methylbutanal

ProtonsExperimental δ (ppm)Predicted δ (ppm)Multiplicity
Aldehydic H~9.6~9.6Doublet
Methine H~2.2~2.3Multiplet
Methylene H₂~1.4, ~1.7~1.5Multiplet
Methyl H₃ (ethyl)~0.9~0.9Triplet
Methyl H₃ (isopropyl)~1.1~1.1Doublet

¹³C NMR of 2-Methylbutanal

  • Experimental Data: Experimental ¹³C NMR data for 2-methylbutanal is available from sources like PubChem.[1]

  • Predicted Spectrum: Various software packages can predict the ¹³C NMR spectrum.

Table 4: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ) for 2-Methylbutanal

CarbonExperimental δ (ppm)Predicted δ (ppm)
C=O~205~204
CH~48~52
CH₂~24~26
CH₃ (ethyl)~11~11
CH₃ (isopropyl)~13~16
Infrared (IR) Spectroscopy
  • Experimental Spectrum: The NIST WebBook provides the gas-phase IR spectrum of 2-methylbutanal.

  • Predicted Spectrum: Online tools can simulate the IR spectrum based on vibrational frequencies.

Table 5: Key Experimental and Predicted IR Absorption Bands for 2-Methylbutanal

Functional GroupExperimental Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹)
C-H stretch (aldehyde)~2700, ~2800~2710, ~2810
C=O stretch (aldehyde)~1730~1725
C-H stretch (alkane)~2870-2960~2870-2960
Mass Spectrometry (MS)
  • Experimental Spectrum: The NIST WebBook contains the electron ionization (EI) mass spectrum of 2-methylbutanal.[6]

  • Predicted Spectrum: Fragmentation patterns can be predicted using specialized software.

Table 6: Major Experimental and Predicted Mass-to-Charge Ratios (m/z) for 2-Methylbutanal

m/zExperimental Relative IntensityPredicted Relative IntensityLikely Fragment
86ModerateModerate[M]⁺ (Molecular Ion)
57HighHigh[M - C₂H₅]⁺
41HighHigh[C₃H₅]⁺
29HighHigh[C₂H₅]⁺

Experimental Protocols

Standard protocols for the acquisition of the experimental data presented are detailed below.

NMR Spectroscopy

A sample of 2-methylbutanal is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For a detailed protocol, refer to the application note from BenchChem.[2]

IR Spectroscopy

The IR spectrum of liquid 2-methylbutanal can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded. For gaseous samples, a gas cell is utilized.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

Logical Workflow for Computational Property Prediction

The following diagram illustrates a typical workflow for the computational prediction of molecular properties and spectra.

G Computational Property Prediction Workflow A Define Molecular Structure B Select Computational Method A->B C Physicochemical Property Prediction B->C D Spectra Prediction B->D H Analyze and Compare Data C->H E NMR Spectrum (1H, 13C) D->E F IR Spectrum D->F G Mass Spectrum D->G E->H F->H G->H I Experimental Data I->H

Caption: A flowchart of the computational prediction process.

Conclusion

Computational chemistry offers powerful tools for predicting the properties and spectra of molecules. For well-documented compounds like 2-methylbutanal, the predicted data show good agreement with experimental results, validating the utility of these in silico methods. While experimental data for this compound remains elusive, the computational predictions provided herein offer a valuable starting point for its future characterization and investigation. As computational models continue to improve in accuracy and scope, their role in accelerating chemical research and drug development will undoubtedly expand.

References

A Comparative Guide to Experimental and Predicted Data for 2-Methyl-2-phenylbutanal: Bridging In Silico and Benchtop Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of computationally predicted molecular data against experimental results is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive cross-validation of available data for 2-Methyl-2-phenylbutanal, a compound of interest in organic synthesis and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this guide presents a thorough compilation of predicted properties and outlines the standardized experimental protocols necessary for their validation. This approach offers a framework for researchers to generate and compare their own experimental findings.

Physicochemical Properties: Predicted vs. Experimental Framework

Computational models provide a valuable first look at the physicochemical profile of a molecule. For this compound, a range of properties has been predicted and is available in public databases like PubChem.[1] These predictions, however, necessitate experimental verification to ensure accuracy and reliability for applications such as formulation development and pharmacokinetic modeling.

Below is a summary of the computationally predicted physicochemical properties for this compound.[1]

PropertyPredicted ValueData Source
Molecular Weight162.23 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count3PubChem
Exact Mass162.104465066 DaPubChem
Topological Polar Surface Area17.1 ŲPubChem
Heavy Atom Count12PubChem
Complexity147PubChem
Experimental Protocols for Physicochemical Characterization

Determination of Boiling Point:

The boiling point of a liquid is a critical physical constant. A standard method for its determination is through distillation.

  • Apparatus: A simple distillation apparatus including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, and a controlled heat source.

  • Procedure:

    • The sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

    • The sample is heated gently.

    • The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

Determination of Melting Point:

For solid compounds, the melting point is a key indicator of purity.

  • Apparatus: A melting point apparatus with a capillary tube holder and a calibrated thermometer or digital temperature sensor.

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point range.

Determination of Solubility:

Solubility in various solvents is crucial for reaction chemistry and formulation.

  • Procedure:

    • A small, measured amount of the solute (this compound) is added to a known volume of the solvent at a specific temperature.

    • The mixture is agitated until saturation is reached.

    • The concentration of the dissolved solute is then determined by a suitable analytical method, such as spectroscopy or chromatography.

Spectroscopic Data: A Comparative Analysis Framework

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. While experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and provides standard protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

Based on the structure of this compound, the following proton signals would be expected:

  • Aldehydic proton (CHO): A singlet or a multiplet in the region of 9-10 ppm.

  • Aromatic protons (C₆H₅): Multiplets in the range of 7-8 ppm.

  • Methylene (B1212753) protons (CH₂): A quartet adjacent to the methyl group.

  • Methyl protons (CH₃): A triplet coupled to the methylene group and a singlet for the other methyl group.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire 1D ¹H and ¹³C spectra. 2D experiments like COSY and HSQC can be performed to further elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O stretch (aldehyde): A strong, characteristic absorption band around 1725 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FT-IR:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A small amount of the liquid sample can be placed between two salt plates (NaCl or KBr). For solids, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

  • Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (162.23).

  • Key Fragments: Fragmentation may involve the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), or other characteristic fragments.

Experimental Protocol for Mass Spectrometry:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron Ionization (EI) is a common method.

  • Data Acquisition: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the research process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for compound characterization and a hypothetical signaling pathway where a novel compound might be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms bp Boiling Point Determination purification->bp solubility Solubility Assessment purification->solubility

A typical experimental workflow for the synthesis and characterization of a chemical compound.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 activates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates compound This compound (Hypothetical Inhibitor) compound->kinase2 inhibits

A hypothetical signaling pathway illustrating the potential inhibitory action of a novel compound.

Conclusion

The cross-validation of predicted and experimental data is a critical process in chemical and pharmaceutical research. For this compound, while a wealth of computational data exists, there is a clear opportunity for researchers to contribute to the body of knowledge by conducting and publishing experimental studies. This guide provides the predicted data as a baseline and outlines the standard experimental protocols required for a comprehensive validation. The provided workflows and diagrams serve as a conceptual framework for undertaking such research, ultimately bridging the gap between in silico predictions and benchtop reality.

References

A Comparative Guide to Establishing the Absolute Configuration of Chiral 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis, pharmacological assessment, and regulatory approval. This guide provides a comparative overview of the primary analytical techniques for establishing the absolute configuration of 2-methyl-2-phenylbutanal, a chiral aldehyde. We will compare the performance of X-ray crystallography, chiroptical spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, supported by experimental principles and protocols.

Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of certainty. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Sample Requirements Illustrative Quantitative Data (for similar small molecules) Advantages Limitations
Single-Crystal X-ray Diffraction Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute spatial arrangement of atoms.[1][2]High-quality single crystal (typically 0.1-0.5 mm).[1]Flack parameter close to 0 for the correct enantiomer.[2]Unambiguous and definitive determination of absolute configuration.[1]Crystal growth can be challenging and time-consuming.[3] Not suitable for non-crystalline materials.[3]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6]1-10 mg of sample dissolved in a suitable solvent (e.g., CDCl₃).[4]ΔA/A values in the range of 10⁻⁴ to 10⁻⁵.[5]Applicable to a wide range of molecules in solution, including non-crystalline samples.[4][6] Provides conformational information.[4]Requires comparison with computationally predicted spectra (e.g., using DFT).[7][8] Can be sensitive to solvent and conformational flexibility.[9]
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Covalent derivatization of the chiral analyte with a chiral agent to form diastereomers, which exhibit distinct chemical shifts in the NMR spectrum.[10][11][12]1-5 mg of the corresponding alcohol (after reduction of the aldehyde).[13]Δδ (δS - δR) values typically range from -0.1 to +0.1 ppm for protons near the stereocenter.[12]High sensitivity and requires only a small amount of sample.[13] Widely accessible instrumentation (NMR).Indirect method requiring chemical modification.[11] Potential for kinetic resolution and racemization during derivatization.[14]
Optical Rotation (OR) Measures the rotation of the plane of polarized light by a chiral compound in solution.~10 mg of sample dissolved in a known concentration.Specific rotation [α]D values are substance-specific (e.g., +5.9° for one enantiomer of a similar molecule).[15][16]Rapid and simple measurement.Empirical method; requires comparison with a known standard or theoretical calculations.[17] The sign of rotation is not directly correlated to the R/S configuration without a reference.[18]

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the steps for determining the absolute configuration of this compound using VCD spectroscopy, which involves comparing the experimental spectrum to a computationally generated spectrum.

I. Sample Preparation:

  • Dissolve 5-10 mg of enantiomerically pure this compound in approximately 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The concentration should be around 0.1 M.[4]

II. VCD Spectrum Acquisition:

  • Transfer the solution to an IR cell with BaF₂ windows and a path length of about 100 µm.

  • Acquire the VCD and IR spectra using a VCD spectrometer. Data collection is typically performed for several hours (e.g., 4-8 hours) at a resolution of 4-8 cm⁻¹.[4]

III. Computational Modeling:

  • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a molecular mechanics force field.

  • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the theoretical VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.[7][8]

IV. Data Analysis and Assignment:

  • Compare the experimental VCD spectrum with the computationally predicted spectrum for the chosen enantiomer (e.g., R).

  • The VCD spectrum of the opposite enantiomer (S) will be the mirror image of the calculated R-enantiomer's spectrum.

  • An unambiguous assignment of the absolute configuration is made by determining which of the calculated spectra (R or S) matches the experimental spectrum.[4]

NMR Spectroscopy using Mosher's Method (Adapted for an Aldehyde)

This method requires the conversion of the chiral aldehyde to its corresponding alcohol, followed by derivatization with a chiral acid (Mosher's acid) to form diastereomeric esters.

I. Reduction of the Aldehyde:

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at 0 °C.

  • Stir the reaction until the aldehyde is completely converted to 2-methyl-2-phenylbutan-1-ol, as monitored by TLC.

  • Quench the reaction and perform a standard aqueous workup and purification to isolate the chiral alcohol.

II. Formation of Mosher's Esters: [10][13][19]

  • In two separate, dry NMR tubes, place approximately 1-2 mg of the purified 2-methyl-2-phenylbutan-1-ol.

  • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Add a small amount of a suitable deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅) to each tube to catalyze the esterification and neutralize the HCl byproduct.

  • Allow the reactions to proceed to completion at room temperature.

III. NMR Spectrum Acquisition:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.

IV. Data Analysis and Assignment:

  • Assign the proton signals for both diastereomers, focusing on the protons closest to the stereocenter.

  • Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δS - δR.

  • Based on the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

  • By analyzing the sign of the Δδ values for the different substituents around the stereocenter, the absolute configuration of the original alcohol (and thus the aldehyde) can be determined.[11][12]

Visualizations

The following diagrams illustrate the general workflow for determining the absolute configuration of a chiral molecule and a decision-making guide for selecting the most appropriate analytical method.

G cluster_0 General Workflow for Absolute Configuration Determination A Chiral Molecule (e.g., this compound) B Method Selection A->B C Sample Preparation B->C D Data Acquisition C->D E Data Analysis & Interpretation D->E F Assignment of Absolute Configuration (R/S) E->F

Caption: General workflow for determining the absolute configuration.

G cluster_1 Method Selection Guide Start Is the sample crystalline? Xray X-ray Crystallography Start->Xray Yes NonCryst Is derivatization acceptable? Start->NonCryst No VCD Chiroptical Methods (VCD/ECD) NonCryst->VCD No NMR NMR with Chiral Derivatizing Agents NonCryst->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Determination

In the synthesis of novel organic compounds for research and drug development, the rigorous assessment of purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the compound's chemical and physical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of synthesized 2-Methyl-2-phenylbutanal, a valuable building block in organic synthesis. We will delve into the experimental protocols and comparative data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Potential Impurities of this compound

A plausible synthetic route to this compound involves the α-arylation of a butanal derivative. This class of reaction, while powerful, can lead to several potential impurities. Understanding these potential byproducts is crucial for developing and interpreting the results of purity assessment methods.

Potential Synthesis Route:

A common method for the synthesis of α-aryl aldehydes is the palladium-catalyzed α-arylation of aldehydes. In this case, butanal or a protected form could be reacted with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable ligand.

dot

Butanal Butanal Reaction α-Arylation Reaction Butanal->Reaction ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->Reaction PdCatalyst Pd Catalyst & Ligand PdCatalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: Plausible synthesis of this compound.

Common Potential Impurities:

  • Starting Materials: Unreacted butanal and aryl halide.

  • Homocoupling Products: Biphenyl from the coupling of two aryl halide molecules.

  • Over-arylation Products: Di-arylated butanal derivatives.

  • Side-Reaction Products: Aldol condensation products of butanal.

  • Isomers: Positional isomers if the arylation is not perfectly selective.

  • Solvent and Reagent Residues: Residual catalyst, base, and solvent from the reaction and workup.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, is a powerful technique for analyzing volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-FID/MS

Instrumentation: A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and/or a mass spectrometer.

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • FID Temperature: 300°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Data Presentation
Compound Retention Time (min) Area % (GC-FID) Identification (GC-MS)
This compound12.598.5Confirmed by mass spectrum
Unreacted Aryl Halide8.20.5Confirmed by mass spectrum
Biphenyl10.10.3Confirmed by mass spectrum
Aldol Condensation Product14.80.7Tentatively identified

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. Reversed-phase HPLC with UV detection is a common method for the purity analysis of aromatic compounds.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation
Compound Retention Time (min) Area % (UV @ 254 nm)
This compound5.899.1
Impurity 13.20.4
Impurity 27.10.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative method (qNMR) for purity assessment. ¹H NMR is particularly useful for this purpose.

Experimental Protocol: ¹H NMR

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For quantitative analysis (qNMR), add a known amount of an internal standard with a known purity (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

NMR Parameters (¹H):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

  • Spectral Width: 0-12 ppm

  • Acquisition Time: ~4 seconds

Data Presentation
Proton Assignment Chemical Shift (ppm) Integration Multiplicity
Aldehyde (-CHO)~9.51Hs
Aromatic (Ar-H)~7.2-7.45Hm
Methylene (-CH₂-)~1.8-2.02Hq
Methyl (-CH₃)~1.43Hs
Ethyl Methyl (-CH₃)~0.93Ht

Quantitative NMR (qNMR) Purity Calculation:

The purity of the analyte can be calculated using the following formula when an internal standard is used:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparison of Techniques

Technique Principle Advantages Disadvantages
GC-FID/MS Separation based on volatility and boiling point.High resolution for volatile compounds; MS provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some impurities.
HPLC-UV Separation based on polarity and interaction with the stationary phase.Versatile for a wide range of compounds; non-destructive.Lower resolution for very similar compounds compared to GC; UV detection requires chromophores.
qNMR Signal intensity is directly proportional to the number of nuclei.Provides both structural and quantitative information; can be an absolute method without the need for a reference standard of the analyte.Lower sensitivity compared to chromatographic methods; requires a pure internal standard for absolute quantification.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow from synthesis to the multi-technique purity assessment of this compound.

dot

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GC GC-FID/MS Analysis Purification->GC HPLC HPLC-UV Analysis Purification->HPLC NMR NMR (¹H, qNMR) Analysis Purification->NMR Data Compare and Correlate Data GC->Data HPLC->Data NMR->Data Purity Final Purity Determination Data->Purity

Caption: Workflow for purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach, as no single technique can provide a complete picture. Gas Chromatography offers excellent separation of volatile impurities and definitive identification when coupled with Mass Spectrometry. High-Performance Liquid Chromatography is a robust method for quantifying the main component and less volatile impurities. Quantitative Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for both structural confirmation and absolute purity determination without the need for a specific reference standard of the analyte itself. For a comprehensive and reliable purity assessment, it is highly recommended to utilize a combination of these orthogonal techniques. This ensures the quality and integrity of the synthesized compound for its intended research or drug development applications.

Safety Operating Guide

Navigating the Disposal of 2-Methyl-2-phenylbutanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Profile and Immediate Safety Precautions

Given its chemical nature as an aldehyde, 2-Methyl-2-phenylbutanal should be presumed to be flammable, toxic, and an irritant. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Essential Safety and Handling Precautions

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1][2]
Handling Use in a well-ventilated area or a chemical fume hood.[1][2][3] Avoid inhalation of vapors and contact with skin and eyes.[3][4][5] Keep away from heat, sparks, and open flames.[3][6][7]
Storage of Unused Chemical Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11][12][13]

  • Waste Identification and Segregation:

    • Classify this compound as a hazardous chemical waste.

    • It is crucial to segregate chemical waste.[14] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[12][13][15] The container must have a secure, tight-fitting lid.[12][13]

    • The original chemical container, if empty, must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13] The empty, rinsed container can then be disposed of according to institutional guidelines, often after defacing the label.[12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[15]

    • The label must include the full chemical name: "this compound," the concentration (if in solution), and the accumulation start date.[2]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[14][15]

    • The SAA must be under the control of laboratory personnel and inspected weekly for leaks.[14]

    • Ensure secondary containment for the waste container to prevent spills.[12][15]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[1]

    • Provide them with accurate information about the waste, including its chemical composition and volume.

III. Spill Response Protocol

In the event of a spill, immediate and proper action is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[2]

  • Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[2][5][16]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[2][3]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-2-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-2-phenylbutanal

This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. The information is compiled from safety data sheets of structurally similar chemicals, ensuring a comprehensive overview of necessary precautions.

Hazard Identification and Summary

This compound is a flammable liquid and vapor that can cause serious health effects. Key hazards include:

  • Physical Hazards: Highly flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[3] Vapors can also form explosive mixtures with air.[1][2]

  • Health Hazards:

    • Causes serious eye irritation.[1][2][3]

    • May cause an allergic skin reaction (skin sensitization).[1][2][3]

    • May cause respiratory irritation.[1][2][3]

    • Harmful if swallowed or inhaled.[4]

    • Prolonged or repeated exposure can cause nausea, headache, and vomiting.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection Type Required Equipment Specification & Rationale
Eye and Face Chemical safety goggles and face shieldGoggles must be worn to protect against splashes.[5] A face shield provides an additional layer of protection for the entire face from larger volume splashes.[5]
Skin Chemical-resistant gloves (Nitrile recommended)Nitrile gloves offer good protection against bases, oils, and many solvents.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently. Contaminated work clothing should not be allowed out of the workplace.[1][6]
Body Flame-retardant lab coat or chemical-resistant apronProvides a barrier against splashes and spills. For significant splash potential, chemical-resistant overalls should be considered.[7]
Respiratory Use in a certified chemical fume hoodRespiratory protection is required when vapors or aerosols are generated.[1] All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep exposure to airborne contaminants as low as possible.[3][4]
Operational and Handling Plan

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

  • Ensure eyewash stations and safety showers are readily accessible and in good working order.

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS) for similar chemicals.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][3][6]

  • Tools: Use only non-sparking tools when opening or handling containers.[1][2][6]

  • Dispensing: Dispense the chemical carefully, avoiding splashing. Keep the container tightly closed when not in use.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][10]

  • Keep containers tightly closed to prevent the escape of vapors.[1][3]

  • The chemical is noted to be air-sensitive; consider storing under an inert atmosphere (e.g., nitrogen).[1][2]

  • Store in a locked-up, designated flammables storage cabinet.[1][4][6]

Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][4][10]

  • Waste must be sent to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[1][2]

Emergency Procedures
Exposure Type Immediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][10]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1][3][6] If skin irritation or a rash occurs, seek medical advice.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6][10] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Spill Evacuate the area. Remove all ignition sources.[8][10] Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[4][6] Collect the absorbed material into a suitable, closed container for disposal.[6][10]

Data and Diagrams

Quantitative Data Summary

The following table summarizes key quantitative data based on the analogous compound 2-Methylbutyraldehyde.

PropertyValueSource
Boiling Point 90 - 92 °C / 194 - 197.6 °F[2][6]
Flash Point 4 °C / 39.2 °F[2][6]
Autoignition Temp. 240 °C / 464 °F[2]
Specific Gravity 0.805[2]

Experimental Workflow and Safety Protocols

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Review Safety Data Sheet (SDS) prep_1->prep_2 prep_3 Verify Engineering Controls (Fume Hood, Eyewash) prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Ground & Bond Container prep_4->handle_1 Proceed to Handling handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Dispense in Fume Hood handle_2->handle_3 handle_4 Keep Container Closed handle_3->handle_4 emergency Emergency Event (Spill or Exposure) handle_3->emergency post_1 Doff & Dispose of Gloves handle_4->post_1 Complete Experiment post_2 Wash Hands Thoroughly post_1->post_2 post_3 Store Chemical Properly post_2->post_3 post_4 Dispose of Waste via Approved Channels post_3->post_4 emergency->post_4 Follow Emergency Protocols

Caption: Workflow for handling this compound.

G start Spill Occurs q1 Is the spill large or is anyone exposed? start->q1 evacuate Evacuate Area Activate Alarm Call Emergency Response q1->evacuate Yes q2 Is the spill manageable by trained personnel? q1->q2 No q2->evacuate No ppe_check Ensure Proper PPE is worn q2->ppe_check Yes control_spill Control Ignition Sources Increase Ventilation ppe_check->control_spill contain Contain spill with inert absorbent material control_spill->contain collect Collect waste into a sealed, labeled container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

References

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